(S)-2-Amino-but-3-EN-1-OL
Description
BenchChem offers high-quality (S)-2-Amino-but-3-EN-1-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Amino-but-3-EN-1-OL including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-aminobut-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-2-4(5)3-6/h2,4,6H,1,3,5H2/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBAYXYCMQLBCZ-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370352 | |
| Record name | AC1MC1CR | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117609-25-3 | |
| Record name | AC1MC1CR | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure and stereochemistry of (S)-2-Amino-but-3-en-1-ol
An In-depth Technical Guide to (S)-2-Amino-but-3-en-1-ol: Structure, Properties, and Synthetic Utility
Abstract
(S)-2-Amino-but-3-en-1-ol, also known as (S)-1-Vinylglycinol, is a chiral trifunctional molecule of significant interest to researchers in organic synthesis and drug development. Possessing a primary amine, a primary alcohol, and a vinyl group centered around a single stereocenter, it represents a versatile building block for the construction of complex, enantiomerically pure molecules. This guide provides a detailed examination of its chemical structure, stereochemistry, and physicochemical properties. Furthermore, it offers a predictive analysis of its spectroscopic characteristics, discusses viable synthetic strategies, and explores its potential applications, particularly in the context of pharmaceutical development, by drawing parallels with structurally related compounds of known importance.
Molecular Structure and Physicochemical Properties
The utility of (S)-2-Amino-but-3-en-1-ol as a synthetic intermediate is derived directly from its unique structural arrangement. A comprehensive understanding of its identity, stereochemistry, and physical properties is fundamental for its effective application.
Chemical Identity
The compound is systematically named according to IUPAC nomenclature, but it is also known by several synonyms. It is most commonly supplied and handled as its hydrochloride salt to improve stability and ease of handling.[1]
| Identifier | Value | Source(s) |
| IUPAC Name | (2S)-2-aminobut-3-en-1-ol | [2] |
| Synonyms | (S)-1-Vinylglycinol, (S)-2-amino-3-buten-1-ol | [3] |
| CAS Number | 117609-25-3 (Free Base) | [3] |
| 219803-57-3 (Hydrochloride Salt) | [1][2][4] | |
| Molecular Formula | C₄H₉NO (Free Base) | [3][5][6] |
| C₄H₁₀ClNO (Hydrochloride Salt) | [1][2][4] | |
| Molecular Weight | 87.12 g/mol (Free Base) | [3][5][6] |
| 123.58 g/mol (Hydrochloride Salt) | [2][4] | |
| InChIKey | DWGZNOXQUQANQJ-WCCKRBBISA-N (HCl Salt) | [2] |
Structural Elucidation and Stereochemistry
(S)-2-Amino-but-3-en-1-ol is characterized by a four-carbon chain containing three distinct functional groups: a primary alcohol (-CH₂OH) at C1, a primary amine (-NH₂) at C2, and a vinyl group (-CH=CH₂) at C3-C4.[3] The carbon at the C2 position is a chiral center, giving rise to two possible enantiomers. This guide focuses on the (S)-enantiomer.
The assignment of the (S)-configuration follows the Cahn-Ingold-Prelog (CIP) priority rules:
-
-NH₂ (highest atomic number) receives priority 1.
-
-CH=CH₂ receives priority 2 over the -CH₂OH group.
-
-CH₂OH receives priority 3.
-
-H (lowest priority, pointing away) receives priority 4.
Tracing the path from priority 1 to 2 to 3 reveals a counter-clockwise direction, confirming the (S) absolute configuration. The specific spatial arrangement of these functional groups is critical, as it dictates the molecule's interaction with other chiral entities, a cornerstone of its utility in asymmetric synthesis and pharmacology.[3]
Physicochemical Properties
The physical properties of the compound, particularly its hydrochloride salt, are important for handling, storage, and reaction setup.
| Property | Value | Source(s) |
| Physical Form | Solid (as Hydrochloride Salt) | |
| Boiling Point | 174.6°C (Predicted for HCl Salt) | [4][7] |
| Flash Point | 59.4°C (Predicted for HCl Salt) | [4][7] |
| Storage | 2-8°C, protect from light | [8] |
| Purity | Typically ≥95% or ≥97% | [6] |
Spectroscopic Characterization (Predictive Analysis)
| Technique | Predicted Signature | Rationale |
| ¹H NMR | δ 5.5-6.0 (1H, m, -CH=), δ 5.0-5.4 (2H, m, =CH₂), δ 3.5-3.8 (2H, m, -CH₂OH), δ 3.0-3.4 (1H, m, -CH(N)-), δ 1.5-2.5 (3H, br s, -NH₂ and -OH) | Based on analogous structures[9], the vinyl protons will be in the characteristic downfield region. The protons on the carbon bearing the alcohol (-CH₂OH) and the chiral center proton (-CH(N)-) will be in the 3-4 ppm range. Amine and alcohol protons are exchangeable and appear as a broad singlet. |
| ¹³C NMR | δ 135-140 (-CH=), δ 115-120 (=CH₂), δ 65-70 (-CH₂OH), δ 55-60 (-CH(N)-) | The sp² carbons of the vinyl group are the most downfield. The carbon attached to the electronegative oxygen will be further downfield than the one attached to nitrogen. |
| IR (cm⁻¹) | 3200-3500 (br, O-H & N-H stretch), 3010-3090 (=C-H stretch), 1640 (C=C stretch), 1050-1150 (C-O stretch), 1000-1100 (C-N stretch) | These values correspond to the characteristic vibrational frequencies of the primary alcohol, primary amine, and vinyl functional groups present in the molecule.[10] |
| Mass Spec. | M⁺ at m/z 87 (EI), M+H⁺ at m/z 88 (ESI). | The molecular ion peak is expected at its molecular weight. Key fragmentation would involve the loss of •CH₂OH (m/z 56) or cleavage to yield allylic and hydroxymethyl fragments.[11] |
Synthesis and Handling
The enantioselective synthesis of (S)-2-Amino-but-3-en-1-ol is a key challenge that underscores principles of modern organic chemistry. The goal is to control the stereochemistry at the C2 position.
Synthetic Strategies
Three primary strategies can be envisioned for its synthesis:
-
Chiral Pool Synthesis: This is often the most efficient approach. It involves starting with a readily available, inexpensive, and enantiomerically pure natural product. For this target, L-vinylglycine, the corresponding amino acid, would be an ideal precursor. Reduction of the carboxylic acid moiety, without affecting the vinyl group, would yield the desired product. This requires a selective reducing agent, such as borane or its derivatives, that does not reduce the double bond.
-
Asymmetric Synthesis: This involves creating the chiral center from an achiral starting material using a chiral catalyst or auxiliary. While powerful, this approach often requires more extensive route development.
-
Racemic Synthesis and Resolution: A racemic mixture of the amino alcohol can be synthesized and then separated into its constituent enantiomers. A classic method involves derivatizing the amine with a chiral acid to form diastereomeric salts, which can be separated by crystallization. Enzymatic resolution is also a potent alternative.[12]
Conceptual Synthesis Workflow
The reduction of L-vinylglycine represents the most direct conceptual pathway. The protocol necessitates protection of the amine to prevent side reactions with the reducing agent.
Sources
- 1. (S)-2-Amino-but-3-en-1-ol hydrochloride | CAS 219803-57-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. (S)-2-aminobut-3-en-1-ol hydrochloride | C4H10ClNO | CID 16007024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 117609-25-3: 3-Buten-1-ol, 2-amino-, (2S)- [cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. 2-Aminobut-3-en-1-ol | C4H9NO | CID 13247016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. (2S)-2-Aminobut-3-en-1-ol hydrochloride (1:1) | 219803-57-3 [chemnet.com]
- 8. (S)-2-Aminobut-3-en-1-ol hydrochloride,97%(stabilized with MEHQ) | 219803-57-3 [sigmaaldrich.com]
- 9. (S)-(+)-2-Amino-1-butanol(5856-62-2) 1H NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Simple synthesis of L- and D-vinylglycine (2-aminobut-3-enoic acid) and related amino acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
(S)-Vinylglycinol: Comprehensive Technical Guide on Chemical Identifiers, Asymmetric Synthesis, and Pharmaceutical Applications
Executive Summary
(S)-Vinylglycinol, chemically known as (2S)-2-aminobut-3-en-1-ol, is a highly versatile, non-proteinogenic chiral amino alcohol. It serves as a critical
Chemical Identity and Physicochemical Profiling
Accurate chemical identification is paramount for regulatory compliance and synthetic tracking. The free base of (S)-Vinylglycinol is a polar, reactive molecule, often converted into its hydrochloride salt or N-protected derivatives (e.g., N-Boc or N-Phthaloyl) to prevent spontaneous polymerization or degradation during storage [1].
Table 1: Primary Chemical Identifiers
| Identifier Type | Value | Relevance / Notes |
| IUPAC Name | (2S)-2-aminobut-3-en-1-ol | Standardized nomenclature defining the exact stereocenter. |
| CAS Registry Number | 117609-25-3 (Free Base)219803-57-3 (HCl Salt) | Primary tracking numbers for procurement and safety data. |
| PubChem CID | 2734533 | Database linkage for biological and chemical screening [1]. |
| SMILES | C=CN | Machine-readable string defining the (S)-configuration. |
| InChI | InChI=1S/C4H9NO/c1-2-4(5)3-6/h2,4,6H,1,3,5H2/t4-/m0/s1 | Standardized hash for cheminformatics databases. |
| InChIKey | RKBAYXYCMQLBCZ-BYPYZUCNSA-N | Unique 27-character identifier for exact structural matching. |
Table 2: Physicochemical Properties
| Property | Value | Structural Implication |
| Molecular Formula | Contains both a terminal olefin and a 1,2-amino alcohol motif. | |
| Molecular Weight | 87.12 g/mol | Low molecular weight enables high atom economy in synthesis. |
| Exact Mass | 87.0684 Da | Used for high-resolution mass spectrometry (HRMS) validation. |
| XLogP3 | -0.7 | Highly hydrophilic; requires polar solvents for extraction. |
| Topological Polar Surface Area | 46.3 Ų | Excellent membrane permeability profile for derivative APIs. |
| H-Bond Donors / Acceptors | 2 / 2 | High potential for intermolecular hydrogen bonding. |
Mechanistic Pathways in Asymmetric Synthesis
The most elegant and scalable method for synthesizing (S)-Vinylglycinol is the Palladium-catalyzed Dynamic Kinetic Asymmetric Transformation (DYKAT) of racemic butadiene monoepoxide, pioneered by Trost et al. [2]. Alternatively, cationic Pd(II) cyclizations of allylic bis-trichloroacetimidates have been developed to access enantioenriched vinylglycinol surrogates [3].
The DYKAT approach is chemically superior because it bypasses the 50% maximum yield limit of classical kinetic resolution. In this mechanism, both the (R)- and (S)-enantiomers of the cheap racemic epoxide undergo oxidative addition with a Pd(0) catalyst to form a rapidly equilibrating
Figure 1: Pd-Catalyzed DYKAT mechanism converting racemic epoxide to a single enantiomer.
Experimental Methodology: Self-Validating Protocol for (S)-Vinylglycinol
To ensure reproducibility and scientific integrity, the following protocol details the causality behind each synthetic step, embedding In-Process Controls (IPCs) to create a self-validating workflow.
Step 1: Catalyst Pre-Activation
-
Procedure: In a flame-dried Schlenk flask under argon, dissolve
(0.5 mol%) and the -Trost Ligand (1.5 mol%) in anhydrous dichloromethane (DCM). Stir at room temperature for 15 minutes. -
Causality: Pre-activation allows the chiral diphosphine ligand to fully displace the dibenzylideneacetone (dba) ligands. Incomplete ligand exchange leaves uncoordinated, achiral Pd(0) in solution, which would catalyze a racemic background reaction and destroy the enantiomeric excess (ee).
Step 2: Nucleophile and Base Addition
-
Procedure: Add phthalimide (1.05 eq) and
(1.05 eq) to the catalyst solution. -
Causality: Phthalimide acts as a protected nitrogen source.
is specifically chosen because it is basic enough to deprotonate phthalimide (pKa ~8.3) to form the active nucleophile, but mild enough to prevent base-catalyzed degradation of the epoxide or the sensitive -allyl intermediate.
Step 3: Substrate Introduction and DYKAT
-
Procedure: Cool the mixture to 0°C. Add racemic butadiene monoepoxide (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
IPC 1 (Conversion): Monitor via GC-MS or TLC (stain with
). The reaction is complete when the volatile epoxide is consumed. -
IPC 2 (Regioselectivity): Isolate an aliquot and run
NMR. The presence of terminal vinyl protons ( 5.2–5.9 ppm) confirms the desired 1,2-addition product over the unwanted linear 1,4-addition product. -
IPC 3 (Enantiopurity): Analyze the protected intermediate via Chiral HPLC (e.g., Chiralcel OD-H column). A properly executed DYKAT will yield
ee [2]. If ee is low, the equilibration rate of the -allyl complex was slower than the nucleophilic attack, indicating a solvent or concentration error.
Step 4: Deprotection (Hydrazinolysis)
-
Procedure: Dissolve the enantiopure (S)-N-phthaloyl-vinylglycinol in ethanol. Add hydrazine hydrate (3.0 eq) and reflux for 2 hours. Filter the resulting white precipitate (phthalhydrazide by-product).
-
Causality: The Gabriel synthesis deprotection mechanism cleanly liberates the primary amine. Hydrazine acts as a powerful bis-nucleophile, attacking the phthalimide carbonyls to form a stable 6-membered aromatic ring, driving the reaction forward thermodynamically. The filtrate is concentrated to yield pure (S)-Vinylglycinol.
Downstream Applications in Drug Development
(S)-Vinylglycinol's dual functionality (a primary amine and a primary alcohol) separated by a chiral center makes it an ideal precursor for complex APIs.
-
Ethambutol Synthesis: (S)-Vinylglycinol undergoes catalytic hydrogenation (e.g.,
, ) to reduce the terminal olefin, yielding (S)-2-aminobutanol. This intermediate is subsequently dimerized via alkylation with 1,2-dichloroethane to form Ethambutol, a first-line therapeutic for Mycobacterium tuberculosis [4]. -
Vigabatrin Synthesis: The alcohol group of (S)-Vinylglycinol is oxidized to an acid, and the carbon chain is homologated via olefin metathesis or sequential cross-coupling to yield (S)-4-amino-5-hexenoic acid (Vigabatrin), an irreversible inhibitor of GABA transaminase used to treat refractory complex partial seizures [2].
Figure 2: Divergent synthetic workflows utilizing (S)-Vinylglycinol in API manufacturing.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 2734533, (2S)-2-aminobut-3-en-1-ol." PubChem, 2025. URL: [Link]
-
Trost, B. M., Bunt, R. C., Lemoine, R. C., & Calkins, T. L. "Dynamic Kinetic Asymmetric Transformation of Diene Monoepoxides: A Practical Asymmetric Synthesis of Vinylglycinol, Vigabatrin, and Ethambutol." Journal of the American Chemical Society, 122(25), 5968-5976, 2000. URL:[Link]
-
Maleckis, A., Klimovica, K., & Jirgensons, A. "Catalytic Enantioselective Synthesis of 4-Vinyl-2-trichloromethyloxazoline: An Access to Enantioenriched Vinylglycinol Surrogate." The Journal of Organic Chemistry, 75(22), 7897-7900, 2010. URL:[Link]
- Wilkinson, R. G., et al. "Method for producing ethambutol." Russian Patent RU2712231C1, Google Patents, 2019.
A Technical Guide to the Biological Activity of (S)-2-Amino-but-3-en-1-ol Derivatives: Modulators of the GABAergic System
Executive Summary
This technical guide provides an in-depth analysis of the biological activities associated with derivatives of (S)-2-amino-but-3-en-1-ol, a chiral scaffold of significant interest in neuropharmacology. These compounds are primarily recognized as potent modulators of the γ-aminobutyric acid (GABA) system. The core mechanism of action for many prominent derivatives, exemplified by the anticonvulsant drug Vigabatrin (γ-vinyl-GABA), is the irreversible inhibition of GABA aminotransferase (GABA-AT). This enzyme is critical for the degradation of GABA, the principal inhibitory neurotransmitter in the central nervous system (CNS).[1][2][3] By inactivating GABA-AT, these derivatives cause a sustained increase in synaptic GABA concentrations, thereby enhancing inhibitory neurotransmission and dampening excessive neuronal excitation.[4][5][6] This guide elucidates the molecular mechanisms, structure-activity relationships (SAR), and therapeutic potential of this chemical class. We present detailed experimental protocols for the synthesis of novel analogues and for the in vitro evaluation of their biological activity, including enzyme inhibition and receptor modulation assays. The guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutics for neurological disorders such as epilepsy, addiction, and anxiety.
Introduction: The GABAergic System as a Therapeutic Target
The Role of GABA in Neuronal Inhibition
Normal brain function relies on a delicate equilibrium between excitatory and inhibitory neurotransmission.[5] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian CNS, with GABAergic synapses constituting approximately 30% of all synapses.[4] When released from a presynaptic neuron, GABA binds to its receptors on the postsynaptic membrane, typically leading to an influx of chloride ions.[3] This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus reducing overall neuronal excitability.[1][3]
Key Proteins in GABA Homeostasis: GABA-AT and GABA Receptors
The concentration of GABA in the synaptic cleft is tightly regulated by several key proteins. After its release, GABA's action is terminated by its reuptake into presynaptic neurons and surrounding glial cells via GABA transporters (GATs).[3][7] Once inside these cells, GABA is catabolized by the pyridoxal 5'-phosphate (PLP)-dependent enzyme, GABA aminotransferase (GABA-AT).[3][6] This enzyme converts GABA into succinic semialdehyde, which is subsequently metabolized in the Krebs cycle.[5] The primary targets for GABA's inhibitory action are GABA-A and GABA-B receptors. GABA-A receptors are ligand-gated ion channels that mediate fast synaptic inhibition, while GABA-B receptors are G-protein coupled receptors that produce slower, more prolonged inhibitory signals.[3]
Therapeutic Rationale for Modulating GABA Levels
A deficit in GABAergic inhibition can lead to hyperexcitability, a state implicated in the pathophysiology of numerous neurological and psychiatric disorders.[6] When the brain's concentration of GABA falls below a critical threshold, the resulting imbalance can manifest as seizures.[6][8] Consequently, enhancing GABAergic transmission is a well-established therapeutic strategy. This can be achieved by several means, including direct agonism of GABA receptors, inhibition of GABA reuptake, or, as is the focus of this guide, inhibition of its enzymatic degradation.[7][9] Inhibiting GABA-AT has proven to be a particularly effective approach for dampening excessive neural activity and has led to the development of treatments for epilepsy and other conditions.[5][6]
(S)-2-Amino-but-3-en-1-ol: A Chiral Precursor for GABA Analogues
Chemical Properties and Stereochemistry
(S)-2-Amino-but-3-en-1-ol is a chiral building block characterized by an amine, a hydroxyl group, and a vinyl group attached to a four-carbon backbone.[10][11] Its stereochemistry, specifically the (S)-configuration at the C2 position, is a critical feature. This specific spatial arrangement is paramount, as biological systems, particularly enzyme active sites, are exquisitely sensitive to stereoisomerism. The (S)-enantiomer of its well-known derivative, Vigabatrin, is the pharmacologically active form, while the (R)-enantiomer is almost inactive.[9][12] This underscores the importance of utilizing the stereochemically pure (S)-precursor in the synthesis of new, biologically active derivatives.
Rationale for its Use as a Scaffold
The structure of (S)-2-amino-but-3-en-1-ol makes it an ideal starting point for creating structural analogues of GABA. The amino and carboxyl-surrogate (the primary alcohol) functionalities mimic the basic structure of GABA. The vinyl group is a key reactive moiety that, in derivatives like Vigabatrin, serves as a latent electrophile, enabling mechanism-based irreversible inhibition of GABA-AT.[12] By modifying this core scaffold, medicinal chemists can explore the structure-activity relationships required for potent and selective modulation of the GABAergic system.
Core Biological Activity: Inhibition of GABA Aminotransferase (GABA-AT)
The Mechanism of Irreversible Inhibition
Derivatives of (S)-2-amino-but-3-en-1-ol, most notably Vigabatrin (γ-vinyl-GABA), function as mechanism-based inactivators, or "suicide inhibitors," of GABA-AT.[12] The drug, being a structural analogue of GABA, is recognized by the enzyme's active site.[12] The catalytic process begins as it normally would for GABA, but the vinyl group of the inhibitor is positioned to react with the enzyme-PLP cofactor complex. This leads to the formation of a reactive electrophilic intermediate that covalently bonds to a nucleophilic residue in the active site, permanently and irreversibly inactivating the enzyme.[1][2]
Structural Determinants for Activity: The Role of the Vinyl Group
The vinyl moiety is the critical functional group responsible for the irreversible inhibition. It acts as a "Trojan horse," allowing the molecule to be processed by the enzyme before revealing its reactive nature. The specific placement of this group relative to the amine is crucial for proper orientation within the active site to facilitate the inactivation event.
Downstream Effects: Increased Synaptic GABA Concentration
By irreversibly inhibiting GABA-AT, these derivatives effectively shut down the primary catabolic pathway for GABA.[4] This leads to a widespread and sustained increase in GABA levels within the brain.[4][5] This elevated GABA concentration enhances both synaptic (phasic) and extrasynaptic (tonic) inhibition, effectively acting as a "brake" on the excitatory processes that can trigger seizure activity.[4] A single dose of Vigabatrin can elevate brain GABA concentrations for over a week, despite its short plasma half-life of 5-8 hours.[4][12]
Caption: GABA metabolism pathway and the site of irreversible inhibition by (S)-2-amino-but-3-en-1-ol derivatives.
Structure-Activity Relationship (SAR) of Derivatives
The biological activity of this class of compounds is highly dependent on their specific chemical structure. Key relationships have been elucidated through the study of various analogues.
Impact of Stereochemistry: The Primacy of the (S)-Enantiomer
As previously noted, stereochemistry is fundamental. The (S)-enantiomer of Vigabatrin is a potent inhibitor of GABA-AT, whereas the (R)-enantiomer is virtually inactive.[9] This highlights the precise three-dimensional fit required for substrate recognition and subsequent inactivation at the enzyme's active site. Any synthetic strategy must prioritize the generation of the pure (S)-isomer.
Modifications to the Core Scaffold: Conformationally Restricted Analogues
To better understand the optimal binding conformation, researchers have designed and synthesized conformationally rigid analogues. For example, cyclopentene and cyclohexene-based analogues of Vigabatrin have been investigated.[8] Studies showed that while some trans-isomers act as competitive reversible inhibitors, certain cis-isomers with sufficient ring flexibility can act as time-dependent, irreversible inactivators of GABA-AT.[8] This indicates that while rigidity can enhance binding affinity, a degree of conformational flexibility is necessary for the inactivation mechanism to proceed.
Bioisosteric Replacements and Functional Group Modifications
The exploration of bioisosteres for the carboxylic acid and modifications to the vinyl group can lead to derivatives with altered potency, selectivity, and pharmacokinetic profiles. For instance, replacing the vinyl group with other Michael acceptors or altering the length of the carbon chain can significantly impact the rate and efficiency of GABA-AT inactivation.
| Compound/Class | Key Structural Feature | Observed Activity | Reference |
| (S)-Vigabatrin | (S)-enantiomer, terminal vinyl group | Potent irreversible GABA-AT inactivator | [9][12] |
| (R)-Vigabatrin | (R)-enantiomer, terminal vinyl group | Almost inactive | [9] |
| Cyclopentene Analogues | Conformationally restricted 5-membered ring | Reversible inhibitors, but not inactivators | [8] |
| cis-Cyclohexene Analogues | Conformationally restricted 6-membered ring | Irreversible inactivators (active site-directed) | [8] |
| trans-Cyclohexene Analogues | Conformationally restricted 6-membered ring | Competitive reversible inhibitors | [8] |
Caption: Table summarizing the structure-activity relationships of Vigabatrin and its conformationally restricted analogues.
Broader Biological Profile: Interactions with GABA Receptors
While the primary target for many derivatives is GABA-AT, the structural similarity to GABA suggests potential interactions with GABA receptors. A comprehensive evaluation must include assessing activity at these sites to identify any polypharmacology, which could be beneficial or detrimental.
Potential for Allosteric Modulation of GABA-A Receptors
Some GABA analogues can act as positive allosteric modulators of GABA-A receptors, binding to a site distinct from the GABA binding site to enhance the receptor's response to GABA.[13][14] This potentiation of the GABA-induced chloride current can contribute to the overall anticonvulsant effect. Electrophysiological studies are essential to characterize such activity.
Assessing Activity at GABA-B Receptors
Similarly, derivatives should be screened for activity at GABA-B receptors. Binding studies comparing the affinity of new compounds to known GABA-B agonists and antagonists can reveal whether they interact with this G-protein coupled receptor, which could influence their therapeutic profile and side effects.[15]
Caption: Potential interaction of derivatives at an allosteric site on the GABA-A receptor complex.
Methodologies for Synthesis and Biological Evaluation
Proposed Synthetic Pathway for Novel Derivatives
A generalizable synthetic route starting from (S)-2-amino-but-3-en-1-ol can be employed to generate a library of novel derivatives for screening.
Caption: A generalized workflow for the synthesis of novel derivatives from the parent scaffold.
Protocol: General Synthetic Procedure
-
Amine Protection: Dissolve (S)-2-amino-but-3-en-1-ol hydrochloride in a suitable solvent (e.g., dichloromethane). Add a base (e.g., triethylamine) to neutralize the hydrochloride salt. Add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature for 12-24 hours to protect the primary amine.
-
Alcohol Activation: The resulting Boc-protected alcohol is then dissolved in a solvent like pyridine or dichloromethane. A sulfonylating agent (e.g., tosyl chloride) is added, often at 0°C, and the reaction is allowed to proceed to completion to form a tosylate, a good leaving group.
-
Nucleophilic Substitution: The activated intermediate is reacted with a desired nucleophile (e.g., an azide, a cyanide, or a malonic ester) to displace the tosylate and introduce new chemical diversity at the C1 position.
-
Deprotection: The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane, to yield the final amine derivative.
-
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization. Characterization is performed using NMR and mass spectrometry.
In Vitro Assay for GABA-AT Inhibition
Protocol: Cell-Based GABA-AT Activity Assay [3] This protocol utilizes U87MG human glioma cells, which endogenously express GABA-AT.
-
Cell Culture: Culture U87MG cells in appropriate media (e.g., MEM with 10% FBS) until they reach 80-90% confluency.
-
Cell Lysis: Harvest the cells and lyse them using a suitable buffer (e.g., hypotonic buffer with sonication) to prepare a cell lysate containing active GABA-AT.
-
Assay Preparation: In a 96-well plate, add the cell lysate to wells containing a reaction buffer with the GABA-AT substrates: GABA and α-ketoglutarate.
-
Inhibitor Addition: Add varying concentrations of the test derivatives to the wells. Include a known inhibitor (e.g., Vigabatrin) as a positive control and a vehicle (e.g., DMSO) as a negative control.
-
Incubation: Incubate the plate at 37°C. The GABA-AT reaction produces glutamate. The activity of a coupled enzyme, glutamate dehydrogenase, can be monitored.
-
Detection: The activity can be measured using a resazurin-based assay, where the production of NADH by the coupled enzyme reaction reduces resazurin to the fluorescent resorufin.
-
Data Analysis: Measure fluorescence at appropriate excitation/emission wavelengths. Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Electrophysiological Analysis of GABA-A Receptor Modulation
Protocol: Two-Microelectrode Voltage-Clamp (TEVC) Assay [13] This method uses Xenopus laevis oocytes expressing recombinant human GABA-A receptors.
-
Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes. Inject them with cRNA encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2S). Incubate for 2-5 days to allow for receptor expression.
-
Electrophysiology Setup: Place a single oocyte in a recording chamber continuously perfused with a buffer solution. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) and clamp the membrane potential at a holding potential (e.g., -70 mV).
-
GABA Application: Apply a low concentration of GABA (e.g., EC₅-EC₁₀) to elicit a baseline inward chloride current (IGABA).
-
Compound Application: Co-apply the test derivative along with GABA. An increase in the current amplitude compared to the baseline IGABA indicates positive allosteric modulation.
-
Data Analysis: Quantify the potentiation as a percentage increase over the baseline GABA response. Perform concentration-response experiments to determine the EC₅₀ (concentration for half-maximal potentiation) and maximal efficacy for active compounds.
Therapeutic Potential and Future Directions
Epilepsy and Seizure Disorders
The primary and most validated application for this class of compounds is the treatment of epilepsy. Vigabatrin is approved for refractory complex partial seizures and infantile spasms, demonstrating the clinical efficacy of GABA-AT inhibition.[4][16] Novel derivatives with improved safety profiles or enhanced potency could provide significant benefits to patients who are non-responsive to other treatments.
Emerging Applications: Addiction, Pain, and Neurodegenerative Disorders
Research is expanding the potential applications of GABA-AT inhibitors. By elevating GABA levels, these compounds can modulate the brain's reward pathways, suggesting a role in treating substance use disorders.[5][6][17] Furthermore, restoring GABAergic tone may offer neuroprotective effects, making these compounds candidates for treating neurodegenerative diseases like Alzheimer's and Huntington's disease.[5][8]
Challenges and Considerations: Off-Target Effects and Bioavailability
A major challenge in developing these derivatives is managing the side-effect profile. Vigabatrin is associated with a risk of permanent peripheral vision loss, which limits its use.[12][16] Future drug design must focus on creating derivatives that retain high efficacy for GABA-AT while minimizing off-target toxicities. Optimizing pharmacokinetic properties, such as blood-brain barrier penetration and metabolic stability, is also critical for developing successful CNS therapeutics.
Conclusion
Derivatives of (S)-2-amino-but-3-en-1-ol represent a promising class of neuromodulatory agents, primarily acting through the potent and often irreversible inhibition of GABA aminotransferase. This mechanism provides a robust method for increasing brain GABA levels, offering significant therapeutic potential for epilepsy and a range of other CNS disorders. The future of this field lies in leveraging the detailed understanding of structure-activity relationships and molecular mechanisms to design next-generation compounds with superior efficacy and safety profiles. The methodologies outlined in this guide provide a framework for the rational design, synthesis, and biological evaluation of such novel derivatives, paving the way for new and improved treatments for debilitating neurological conditions.
References
- What is the mechanism of Vigabatrin? - Patsnap Synapse. (2024, July 17).
- Gedalva, T., et al. (2011). Mechanism of action of vigabatrin: correcting misperceptions. Epilepsia, 52 Suppl 4, 1-7.
- Pharmacology of Vigabatrin (Sabril) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, March 8).
- Vigabatrin - Wikipedia. (n.d.).
- Vigabatrin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.).
- Froestl, W., et al. (1993). Structural determinants of activity at the GABAB receptor. A comparison of phosphoethanolamine and related GABA analogs. Neuropharmacology, 32(8), 749-57.
- Al-Harthy, T., et al. (2023). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. Molecules, 28(23), 7899.
- What are GABA transaminase inhibitors and how do they work? - Patsnap Synapse. (2024, June 21).
- Khom, S., et al. (2016). Insights into structure–activity relationship of GABAA receptor modulating coumarins and furanocoumarins. European Journal of Pharmacology, 770, 139-147.
- Silverman, R. B. (2021). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Chemical Reviews, 121(15), 9336-9384.
- Bruno, O., et al. (2007). Synthesis, structure-activity relationships at the GABA(A) receptor in rat brain, and differential electrophysiological profile at the recombinant human GABA(A) receptor of a series of substituted 1,2-diphenylimidazoles. Journal of Medicinal Chemistry, 50(12), 2843-55.
- Heaulme, M., et al. (1986). Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists. Journal of Medicinal Chemistry, 29(10), 1972-80.
- GABA analogues - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. (n.d.).
- Qiu, J., et al. (2002). Inactivation and Inhibition of γ-Aminobutyric Acid Aminotransferase by Conformationally Restricted Vigabatrin Analogues. Journal of Medicinal Chemistry, 45(21), 4725-4728.
- Silverman, R. B. (2018). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Chemical Reviews, 118(8), 4037-4070.
- Ways of modulating GABA transporters to treat neurological disease. (2024, July 27). Expert Opinion on Therapeutic Targets, 28(8), 615-628.
- (S)-2-aminobut-3-en-1-ol hydrochloride | C4H10ClNO | CID 16007024 - PubChem. (n.d.).
- CN105481703A - Method for synthesizing (S)-2-aminobutanol - Google Patents. (n.d.).
- 2-Aminobut-3-en-1-ol | C4H9NO | CID 13247016 - PubChem. (n.d.).
Sources
- 1. What is the mechanism of Vigabatrin? [synapse.patsnap.com]
- 2. Vigabatrin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of vigabatrin: correcting misperceptions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are GABA transaminase inhibitors and how do they work? [synapse.patsnap.com]
- 6. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pharmacy180.com [pharmacy180.com]
- 10. (S)-2-aminobut-3-en-1-ol hydrochloride | C4H10ClNO | CID 16007024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Aminobut-3-en-1-ol | C4H9NO | CID 13247016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Vigabatrin - Wikipedia [en.wikipedia.org]
- 13. Insights into structure–activity relationship of GABAA receptor modulating coumarins and furanocoumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Document: Synthesis, structure-activity relationships at the GABA(A) receptor in rat brain, and differential electrophysiological profile at the reco... - ChEMBL [ebi.ac.uk]
- 15. Structural determinants of activity at the GABAB receptor. A comparison of phosphoethanolamine and related GABA analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
The Strategic Role of (S)-Vinylglycinol as a Chiral Building Block in Modern Drug Discovery
Executive Summary
(S)-Vinylglycinol, chemically designated as (S)-2-amino-3-buten-1-ol, represents a highly versatile chiral synthon in medicinal chemistry. Its unique structural motif—an allylic amine coupled with a primary alcohol—enables divergent synthetic pathways toward complex pharmacophores. This technical guide explores the mechanistic rationale behind its asymmetric synthesis, its application in developing critical therapeutics (e.g., Vigabatrin, Ethambutol), and field-proven experimental protocols designed to maintain absolute stereochemical integrity.
Introduction: The Molecular Architecture of (S)-Vinylglycinol
In drug discovery, the spatial arrangement of atoms dictates the pharmacodynamic and pharmacokinetic profile of a therapeutic agent. (S)-Vinylglycinol serves as a privileged chiral building block due to its dense functionalization. The terminal alkene provides a highly reactive handle for cross-metathesis, oxidative cleavage, or Heck couplings, while the 1,2-amino alcohol moiety allows for stereospecific heterocyclic ring formation.
Mechanistic Pathways & Synthetic Access
The utility of (S)-Vinylglycinol is fundamentally tied to the efficiency and scalability of its synthesis. Researchers have developed two primary paradigms to access this molecule with high enantiomeric excess (ee).
Chiral Pool Synthesis via L-Homoserine Lactone
Early approaches relied on the chiral pool to bypass complex asymmetric catalysis. Berkowitz and Smith demonstrated a highly efficient route starting from L-homoserine lactone[1]. By utilizing acid-labile protecting groups (Boc and diphenylmethyl ester) and a non-reducing phenylselenolate equivalent for lactone cleavage, the method prevents racemization[1].
-
Mechanistic Causality: The choice of a mild phenylselenolate equivalent is critical; it avoids the reductive cleavage of the Boc group that typically occurs with standard reagents, ensuring the stereocenter remains intact and yielding the product in ≥95% ee[1].
Catalytic Asymmetric Synthesis: The DYKAT Paradigm
A major breakthrough in the scalable synthesis of (S)-Vinylglycinol was the Dynamic Kinetic Asymmetric Transformation (DYKAT) developed by Trost and colleagues[2]. Classical kinetic resolution limits the theoretical yield of a single enantiomer to 50%. DYKAT circumvents this ceiling by utilizing commercially available racemic butadiene monoepoxide[2].
-
Mechanistic Causality: A Pd(0) catalyst undergoes oxidative addition to the epoxide, forming a π-allyl palladium intermediate. Because this intermediate undergoes rapid equilibration between its diastereomeric forms at a rate faster than nucleophilic attack, the chiral ligand directs the phthalimide nucleophile to attack exclusively from one face[2]. This dynamic equilibration outcompetes nucleophilic capture, effectively funneling a racemic mixture into a single enantiomeric product (>99% ee after crystallization)[2].
Fig 1. DYKAT mechanism for (S)-Vinylglycinol synthesis via Pd-catalyzed allylic amination.
Applications in Drug Discovery
The structural versatility of (S)-Vinylglycinol has cemented its role in the synthesis of several FDA-approved drugs and advanced clinical candidates.
Vigabatrin: Mechanism-Based Inactivation
Vigabatrin (γ-vinyl-GABA) is an anti-epileptic drug that functions as a suicide inhibitor of GABA transaminase[3]. The synthesis of Vigabatrin requires precise stereocontrol, which is elegantly achieved using (S)-Vinylglycinol as the starting material. Through a concise four-step sequence involving chain extension, the vinyl group is preserved to serve as the mechanistic trigger that covalently binds to the PLP-dependent enzyme active site[2].
Ethambutol: Stereospecific Anti-Tuberculosis Agents
Ethambutol is a frontline therapeutic for Mycobacterium tuberculosis. Its biological activity resides exclusively in the (S,S)-enantiomer. (S)-Vinylglycinol provides an asymmetric foundation for Ethambutol; oxidative cleavage of the double bond yields (R)-serine derivatives, which are then elaborated into the ethylenediamine core of Ethambutol in just six steps[2].
Chiral Pyrrolidine Scaffolds for CK1 Inhibitors
Beyond legacy drugs, (S)-Vinylglycinol is crucial in modern targeted therapies. Luxenburger et al. utilized it to synthesize chiral pyrrolidine scaffolds for Casein Kinase 1 (CK1) inhibitors[4]. By extending the pharmacophore of a 3,4-diaryl-isoxazole core toward the ribose pocket of the ATP binding site, the chiral pyrrolidines significantly enhanced kinase selectivity[4]. The core pyrrolidine ring is formed via Ring-Closing Metathesis (RCM) of an N-allyl-(S)-vinylglycinol intermediate[4].
Fig 2. Divergent synthesis of key therapeutics and scaffolds from (S)-Vinylglycinol.
Experimental Workflows & Protocols
To ensure reproducibility and scientific integrity, the following protocols outline the causal steps required for the synthesis and utilization of (S)-Vinylglycinol.
Protocol A: DYKAT Synthesis of Protected (S)-Vinylglycinol[2]
Objective: Convert racemic butadiene monoepoxide to (S)-N-phthaloyl-vinylglycinol.
-
Catalyst Preparation: In a flame-dried Schlenk flask under argon, dissolve
(0.5 mol%) and the chiral Trost ligand (1.5 mol%) in anhydrous dichloromethane (DCM).-
Causality: Pre-mixing allows the formation of the active chiral Pd(0) complex before substrate introduction, preventing un-catalyzed racemic background reactions.
-
-
Reagent Addition: Add phthalimide (1.05 eq) and sodium carbonate (0.05 eq).
-
Causality: A catalytic amount of base is required to initiate the deprotonation of phthalimide, enhancing its nucleophilicity without causing base-catalyzed degradation of the epoxide.
-
-
Substrate Introduction: Cool the mixture to 0°C and add racemic butadiene monoepoxide (1.0 eq) dropwise.
-
Causality: Cooling prevents premature, non-enantioselective ring opening.
-
-
Reaction & Equilibration: Stir at room temperature for 12 hours. The rapid equilibration of the π-allyl intermediate ensures both enantiomers of the epoxide funnel into the (S)-product.
-
Self-Validation System: Purify via flash chromatography. Validate optical purity by converting a small aliquot to a Mosher ester and analyzing via
NMR. The diastereomeric ratio must reflect >98% ee before proceeding to deprotection.
Protocol B: Ring-Closing Metathesis (RCM) to Chiral Pyrrolidines[4]
Objective: Synthesize 3,4-dehydroprolinol intermediates for CK1 inhibitors.
-
N-Allylation: Treat (S)-Vinylglycinol with NaH (1.5 eq) in anhydrous DMF at 0°C, followed by allyl bromide (1.2 eq).
-
Causality: NaH selectively deprotonates the amine (if appropriately protected) to direct N-alkylation, yielding the diene precursor required for metathesis.
-
-
Metathesis: Dissolve the N-allyl-(S)-vinylglycinol in degassed DCM (0.01 M). Add Grubbs 1st-generation catalyst (benzylidene-bis(tricyclohexylphosphino)dichlororuthenium) (5 mol%).
-
Causality: High dilution (0.01 M) is critical to favor intramolecular ring-closing metathesis over intermolecular cross-metathesis (which leads to unwanted polymerization).
-
-
Reflux & Quench: Reflux for 4 hours. Quench with ethyl vinyl ether to deactivate the ruthenium catalyst.
-
Self-Validation System: Isolate via column chromatography. Confirm the formation of the pyrrolidine ring via the disappearance of terminal alkene protons in
NMR (multiplets at 5.0-6.0 ppm).
Quantitative Data & Comparative Analysis
The selection of a synthetic route depends on scale, desired atom economy, and available infrastructure. Table 1 summarizes the quantitative metrics of the primary methods.
| Synthesis Route | Starting Material | Key Catalyst / Reagent | Yield (%) | Enantiomeric Excess (ee %) | Atom Economy | Primary Application |
| Chiral Pool [1] | L-Homoserine Lactone | Sodium Phenylselenolate | 72% (over 4 steps) | ≥95% | Low (Heavy Se waste) | Lab-scale Unnatural Amino Acids |
| DYKAT [2] | Racemic Butadiene Monoepoxide | Pd(0) + Chiral Ligand | >95% | >99% | High | Industrial-scale Vigabatrin/Ethambutol |
| Cationic Pd(II) Catalysis [5] | Allylic bis-trichloroacetimidates | Biphenyl diphosphine-Pd(II) | 85-90% | 92-96% | Moderate | Specialized Vinyloxazolines |
Table 1. Comparative metrics of (S)-Vinylglycinol synthesis methodologies.
Conclusion
(S)-Vinylglycinol is not merely a chemical intermediate; it is a strategic node in the drug discovery network. By mastering its synthesis—whether through the elegant equilibration dynamics of DYKAT or the robust reliability of the chiral pool—medicinal chemists can unlock divergent pathways to critical therapeutics. The rigorous application of self-validating protocols ensures that the stereochemical integrity of this building block is preserved, ultimately translating to high-fidelity target engagement in the clinic.
References
1. - Journal of the American Chemical Society 2. - Synthesis 3. - Molecules 4. - Drug Development Research 5. - PubMed
Sources
- 1. A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Catalytic enantioselective synthesis of 4-vinyl-2-trichloromethyloxazoline: an access to enantioenriched vinylglycinol surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]
Difference between (S)-Vinylglycinol and (R)-Vinylglycinol
An In-depth Technical Guide to the Stereoisomers of Vinylglycinol: (S) vs. (R)
Authored by: Gemini, Senior Application Scientist
Abstract
In the landscape of chiral molecules, few exemplify the profound impact of stereochemistry on biological function as starkly as the enantiomers of vinylglycinol. While possessing identical chemical formulas and connectivity, (S)-Vinylglycinol and (R)-Vinylglycinol exhibit divergent paths in synthesis, biological activity, and application. This technical guide provides an in-depth exploration of these differences, offering researchers, scientists, and drug development professionals a comprehensive resource. We will dissect their stereospecific synthesis, compare their physicochemical properties, elucidate their distinct biochemical roles, and detail the analytical methodologies required for their differentiation. This document is structured to provide not just protocols, but the causal scientific reasoning behind them, ensuring a foundational understanding for practical application.
Introduction: The Centrality of Chirality
Vinylglycinol, or 2-amino-3-buten-1-ol, is a non-proteinogenic amino alcohol that serves as a valuable chiral building block in synthetic organic chemistry. Its structure features a stereogenic center at the C2 position, giving rise to two non-superimposable mirror images: (S)-Vinylglycinol and (R)-Vinylglycinol. The "handedness" of these molecules is not a trivial structural footnote; it is the primary determinant of their interaction with the inherently chiral environment of biological systems, such as enzymes and receptors.[1][2]
The pharmaceutical industry has increasingly shifted away from racemic mixtures, recognizing that often only one enantiomer provides the desired therapeutic effect while the other may be inactive or, in some cases, contribute to adverse effects.[3] This underscores the critical need for robust methods of enantioselective synthesis and precise analytical characterization. This guide delves into the core distinctions between the (S) and (R) enantiomers of vinylglycinol, providing the technical foundation necessary for their strategic use in research and development.
Stereochemistry and Physicochemical Properties
The absolute configuration of the chiral carbon in vinylglycinol is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. The substituents on the chiral carbon (C2) are ranked by atomic number: -NH₂ (1), -CH=CH₂ (2), -CH₂OH (3), and -H (4). For the (S)-enantiomer, with the lowest priority group (-H) pointing away, the sequence from highest to lowest priority (1→2→3) proceeds in a counter-clockwise direction. For the (R)-enantiomer, this sequence is clockwise.
While sharing many physical properties due to their identical atomic composition, their defining difference lies in their interaction with plane-polarized light.
Table 1: Comparative Physicochemical Properties of Vinylglycinol Enantiomers
| Property | (S)-Vinylglycinol | (R)-Vinylglycinol |
| Synonyms | (S)-2-Aminobut-3-en-1-ol, L-Vinylglycinol | (R)-2-Aminobut-3-en-1-ol, D-Vinylglycinol |
| Molecular Formula | C₄H₉NO | C₄H₉NO |
| Molecular Weight | 87.12 g/mol | 87.12 g/mol |
| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid |
| Specific Rotation [α]D | Negative (-) | Positive (+) |
| Primary Application | Chiral synthon, Precursor to enzyme inhibitors | Chiral synthon, Stereochemical control |
Enantioselective Synthesis: Crafting Chiral Architectures
The synthesis of enantiomerically pure vinylglycinol is a cornerstone of its application. Methodologies often rely on the chiral pool, leveraging naturally occurring chiral molecules, or on asymmetric catalysis.
Synthesis of (S)-Vinylglycinol via Dynamic Kinetic Asymmetric Transformation (DYKAT)
A highly elegant and efficient method for synthesizing (S)-Vinylglycinol was developed by Trost and coworkers, employing a Palladium-catalyzed Dynamic Kinetic Asymmetric Transformation (DYKAT) of racemic butadiene monoepoxide.[4] This approach is powerful because it can theoretically convert 100% of a racemic starting material into a single enantiomeric product.
The reaction hinges on a Pd(0)-catalyzed allylic amination. A chiral phosphine ligand provides the asymmetric environment around the palladium catalyst, ensuring that the nucleophile (phthalimide) adds selectively to form the (S)-enantiomer.[4]
Figure 1: Trost's DYKAT approach to (S)-Vinylglycinol.
Experimental Protocol: Synthesis of (S)-Vinylglycinol Precursor (50) [4]
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere (Argon), dissolve the chiral ligand (e.g., ligand 49 from Trost's work) and a Pd(0) source (e.g., [Pd₂(dba)₃]·CHCl₃) in anhydrous, degassed solvent (e.g., CH₂Cl₂). Stir for 30 minutes at room temperature.
-
Reaction Setup: To the catalyst solution, add phthalimide followed by racemic butadiene monoepoxide.
-
Reaction Execution: Stir the reaction mixture at room temperature for the specified time (typically 12-24 hours), monitoring by Thin Layer Chromatography (TLC) for the consumption of the epoxide.
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue using silica gel column chromatography (e.g., with a hexane/ethyl acetate gradient) to yield the enantiomerically enriched product, (S)-2-phthalimido-3-buten-1-ol (50 ).
-
Deprotection: The phthalimide protecting group can be removed using standard procedures, such as treatment with hydrazine hydrate, followed by acidic workup to yield (S)-Vinylglycinol hydrochloride.
Synthesis of (R)- and (S)-Vinylglycine via Enzymatic Resolution
An alternative strategy, particularly useful for accessing both enantiomers, is the enzymatic resolution of a racemic mixture. Crout and coworkers developed a route starting from a racemic vinylglycine derivative, which can then be reduced to the corresponding vinylglycinol.[4][5] The enzyme papain is used to selectively esterify one enantiomer, allowing for their separation.
Experimental Protocol: Papain-Mediated Resolution of N-Boc-(D,L)-Vinylglycine [5]
-
Substrate Preparation: Synthesize racemic N-tert-butoxycarbonyl (Boc)-protected vinylglycine.
-
Biphasic System Setup: Prepare a two-phase system. The aqueous phase consists of a citrate buffer (pH ~4.2) containing papain and a reducing agent (e.g., L-cysteine). The organic phase (e.g., CCl₄) contains the racemic N-Boc-vinylglycine and an alcohol (e.g., benzyl alcohol).
-
Enzymatic Esterification: Vigorously stir the biphasic mixture at a controlled temperature (e.g., 37°C). The papain enzyme, active at the interface, will catalyze the enantioselective esterification of the L-enantiomer ((S)-vinylglycine derivative).
-
Separation: After an appropriate time (e.g., 48-72 hours), separate the organic and aqueous layers.
-
Isolation:
-
From the Organic Layer: Isolate the benzyl ester of N-Boc-(S)-vinylglycine. Saponification (e.g., with NaOH) followed by acidification will yield N-Boc-(S)-vinylglycine.
-
From the Aqueous Layer: Acidify the aqueous layer to precipitate the unreacted N-Boc-(R)-vinylglycine.
-
-
Final Conversion: The separated N-Boc protected enantiomers of vinylglycine can be deprotected and reduced to yield (S)- and (R)-Vinylglycinol, respectively.
Figure 2: Enzymatic resolution workflow for separating vinylglycine enantiomers.
Biological Activity: A Tale of Two Enantiomers
The structural divergence of (S)- and (R)-Vinylglycinol translates directly into distinct biological roles. This is most pronounced in their corresponding amino acids, (S)- and (R)-vinylglycine.
(S)-Vinylglycine: The Mechanism-Based Inhibitor
(S)-Vinylglycine (L-Vinylglycine) is a well-characterized mechanism-based inhibitor, often called a "suicide substrate," for a variety of pyridoxal-5'-phosphate (PLP)-dependent enzymes.[6][7] These enzymes are crucial for amino acid metabolism.
Mechanism of Action: L-Vinylglycine enters the enzyme's active site and begins the catalytic cycle as if it were a normal substrate.[6][8] The enzyme facilitates the removal of the α-proton, generating a quinonoid intermediate. However, instead of proceeding through a productive pathway, the vinyl group's unique electronics allow for an isomerization to an α,β-unsaturated iminium ion. This intermediate is a potent Michael acceptor. A nucleophilic residue in the enzyme's active site (often the same lysine that binds PLP) attacks the γ-carbon of the inhibitor, forming a stable, covalent bond.[4][8] This covalent modification permanently inactivates the enzyme.
One of the most studied targets is 1-aminocyclopropane-1-carboxylate (ACC) synthase , a key enzyme in the biosynthesis of the plant hormone ethylene.[6][8] By inactivating this enzyme, L-vinylglycine effectively halts ethylene production.
Figure 3: Mechanism of suicide inhibition of PLP-enzymes by L-Vinylglycine.
(R)-Vinylglycine: The Less Active Counterpart
The biological activity of (R)-Vinylglycine (D-Vinylglycine) is far less pronounced and often serves as a negative control in studies involving the (S)-enantiomer. While some enzymes, like D-amino acid oxidase, can process D-amino acids and may oxidize D-vinylglycine, it does not typically exhibit the potent, mechanism-based inhibition characteristic of its L-counterpart.[9] Its primary utility in drug development and research is as a chiral building block for the synthesis of molecules containing D-amino acid motifs, which can enhance peptide stability against proteolysis.[]
Analytical Differentiation
The ability to accurately separate and quantify the enantiomers of vinylglycinol is essential for quality control in synthesis and for stereospecific biological assays. As they have nearly identical physical properties, specialized chiral methods are required.[11]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used and definitive method for enantiomeric separation.[1][12] The technique relies on a Chiral Stationary Phase (CSP), which contains a chiral selector that interacts diastereomerically with the two enantiomers. This differential interaction leads to different retention times, allowing for their separation and quantification.
Experimental Protocol: Chiral HPLC Analysis
-
Derivatization (Optional but common): To improve chromatographic behavior and detectability, the amino group of vinylglycinol is often derivatized with a UV-active agent (e.g., dansyl chloride, dabsyl chloride, or by forming a carbamate).
-
Column Selection: Choose a suitable Chiral Stationary Phase. Polysaccharide-based columns (e.g., cellulose or amylose derivatives coated on silica) are highly versatile and effective for this class of compounds.
-
Mobile Phase: A typical mobile phase for normal-phase chiral chromatography consists of a mixture of a non-polar solvent like hexane or heptane and a polar modifier like isopropanol or ethanol. The exact ratio must be optimized to achieve baseline separation.
-
Analysis:
-
Inject a standard solution of the racemic mixture to determine the retention times for both the (R) and (S) enantiomers.
-
Inject the sample solution under the same conditions.
-
Integrate the peak areas to determine the enantiomeric excess (ee) or enantiomeric ratio (er).
-
Polarimetry
Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. It is a fundamental technique for confirming the identity of an enantiomer.
-
(S)-Vinylglycinol will rotate light in one direction (levorotatory, -).
-
(R)-Vinylglycinol will rotate light in the opposite direction by an equal magnitude (dextrorotatory, +).
The specific rotation [α]D is a characteristic physical constant for each enantiomer under defined conditions (concentration, solvent, temperature, wavelength).
Conclusion
The distinction between (S)-Vinylglycinol and (R)-Vinylglycinol is a powerful illustration of stereochemical principles in action. Their identical molecular formulas belie profoundly different realities: from the asymmetric strategies required for their synthesis to their opposing optical rotations and, most critically, their divergent biological activities. (S)-Vinylglycinol, through its precursor L-vinylglycine, acts as a potent suicide inhibitor of key metabolic enzymes, making it a valuable tool for biochemical research and a lead structure for drug design. In contrast, (R)-Vinylglycinol is largely inert in these pathways but serves as an essential chiral synthon for other applications. For the drug development professional, this underscores a fundamental truth: in the world of chiral molecules, the mirror image is not a reflection of identity, but of profound functional difference.
References
-
Feng, L., & Kirsch, J. F. (2000). L-Vinylglycine is an alternative substrate as well as a mechanism-based inhibitor of 1-aminocyclopropane-1-carboxylate synthase. Biochemistry, 39(10), 2436–2444. [Link]
-
Maleckis, A., et al. (2010). Enantioselective Synthesis of Vinylglycinol. The Journal of Organic Chemistry, 75(22), 7898-7901. (Note: A direct link was unavailable, the reference points to a PDF on Scribd which describes the work). [Link]
-
Grutter, M. G., & Kirsch, J. F. (2005). Structure of ACC synthase inactivated by the mechanism-based inhibitor L-vinylglycine. FEBS Letters, 579(13), 2753-2756. [Link]
-
Berkowitz, D. B., et al. (2006). α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms. Chemical Reviews, 106(8), 3229–3276. [Link]
-
Lin, C. E., et al. (2018). Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization. Processes, 6(11), 220. [Link]
-
Berkowitz, D. B., et al. (2000). Engineering acyclic stereocontrol in the alkylation of vinylglycine-derived dianions: asymmetric synthesis of higher alpha-vinyl amino acids. The Journal of Organic Chemistry, 65(10), 3049-3062. [Link]
-
Küchenthal, C. H., et al. (2010). An improved protocol for the preparation of (S)-vinylglycine from (S)-methionine. Amino Acids, 39(2), 443–448. [Link]
-
Ahmadi, R., & Emami, S. (2022). Recent applications of vinyl sulfone motif in drug design and discovery. European Journal of Medicinal Chemistry, 232, 114197. [Link]
-
Lumbroso, A., et al. (2010). An efficient and scalable synthesis of N-(benzyloxycarbonyl)- and N-(methyloxycarbonyl)-(S)-vinylglycinol. Tetrahedron Letters, 51(24), 3226-3228. [Link]
-
Pharmaceutical Technology. (2008). Advances in Green Chemistry for Pharmaceutical Applications. Pharmaceutical Technology, 32(10). [Link]
-
Küchenthal, C. H., et al. (2010). An improved protocol for the preparation of (S)-vinylglycine from (S)-methionine. Amino Acids, 39(2), 443-8. [Link]
-
Auerbach, M. (2024). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharmaceutical Outsourcing. [Link]
-
Marcotte, P., & Walsh, C. (1976). Vinylglycine and proparglyglycine: complementary suicide substrates for L-amino acid oxidase and D-amino acid oxidase. Biochemistry, 15(14), 3070-3076. [Link]
-
Ilisz, I., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 147-155. [Link]
-
Berkowitz, D. B. (1998). Synthesis of α-Vinyl Amino Acids. Methods in Molecular Medicine, 13, 149-156. [Link]
-
Kannappan, V. (2022). Separating mirrored molecules. Chiralpedia. [Link]
-
House, D. (2017). Chirality and the Separation of Enantiomers by Liquid Chromatography. Orochem Technologies Inc.[Link]
-
Ohata, K., & Terashima, S. (2007). Synthesis and biological activity of enantiomeric pairs of 5-vinylthiolactomycin congeners. Bioorganic & Medicinal Chemistry Letters, 17(14), 4070-4074. [Link]
-
LibreTexts Chemistry. (2023). Enzyme Inhibition. [Link]
-
Hallinan, K. O., et al. (1994). Simple synthesis of L- and D-vinylglycine (2-aminobut-3-enoic acid) and related amino acids. Journal of the Chemical Society, Perkin Transactions 1, 3537-3543. [Link]
-
Silva, A. M. S., et al. (2021). Synthesis and biological activity of C-glycosyl 3-vinylchromones: Toward novel antioxidant drugs. ResearchGate. [Link]
-
Ghassempour, A., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. Molecules, 28(16), 5991. [Link]
-
Richards, S. J., & Post, J. M. (2019). Strategies for the Development of Glycomimetic Drug Candidates. Medicinal Research Reviews, 39(2), 595-644. [Link]
-
Roy, R., & Das, S. K. (2021). Design, Synthetic Strategies, and Therapeutic Applications of Heterofunctional Glycodendrimers. Molecules, 26(8), 2351. [Link]
-
Li, Y., et al. (2024). Polyethylene Glycol-Based Materials: Transformative Applications in Biomedicine and the Food Industry. Materials Chemistry Horizons, 3, 1074-1098. [Link]
-
Ilyasov, I. R., et al. (2023). Synthesis and Biological Activity of Vinyl Derivatives of Pyridoxine. ResearchGate. [Link]
-
Silva, A. M. S., & Pinto, D. C. G. A. (2020). The Antioxidant Activity of Prenylflavonoids. Molecules, 25(3), 736. [Link]
Sources
- 1. Separating mirrored molecules – Chiralpedia [chiralpedia.com]
- 2. m.youtube.com [m.youtube.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simple synthesis of L- and D-vinylglycine (2-aminobut-3-enoic acid) and related amino acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. L-Vinylglycine is an alternative substrate as well as a mechanism-based inhibitor of 1-aminocyclopropane-1-carboxylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of α-Vinyl Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 8. Structure of ACC synthase inactivated by the mechanism-based inhibitor L-vinylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vinylglycine and proparglyglycine: complementary suicide substrates for L-amino acid oxidase and D-amino acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. csfarmacie.cz [csfarmacie.cz]
Technical Guide: Solubility Profile & Solvent Selection for (S)-2-Amino-but-3-en-1-ol
This guide is structured as a high-level technical whitepaper designed for application scientists and process chemists. It prioritizes mechanistic understanding and actionable protocols over generic data listing.
Executive Summary
(S)-2-Amino-but-3-en-1-ol (also known as L-Vinylglycinol) is a critical chiral building block (synthon) used in the synthesis of nucleoside analogues and complex heterocycles. Its bifunctional nature—possessing both a primary amine and a primary alcohol flanking a chiral center with a terminal alkene—creates a unique solubility profile characterized by high polarity and significant hydrogen-bonding capacity.
This guide provides a definitive analysis of its solubility behavior, predicting solvent compatibility where empirical data is sparse, and offering a self-validating protocol for precise solubility determination in a drug development context.
Physicochemical Basis of Solubility
To understand the solubility profile, we must first analyze the molecular interactions governing the solute-solvent thermodynamics.
| Property | Value / Characteristic | Implication for Solubility |
| Molecular Formula | C₄H₇NO | Low molecular weight (<100 Da) favors solubility in small-molecule polar solvents. |
| LogP (Octanol/Water) | ~ -0.7 (Calculated) | Hydrophilic. Partitioning strongly favors the aqueous phase. |
| H-Bond Donors | 3 (NH₂, OH) | High affinity for protic solvents (Water, Methanol). |
| H-Bond Acceptors | 2 (N, O) | Good solubility in polar aprotic solvents (DMSO, DMF). |
| pKa (Amine) | ~9.5 (Estimated) | Basic. Will form salts with acids, drastically altering solubility (Oil |
| Physical State | Viscous Oil (Free Base) | Miscibility is often more relevant than "solubility" for the free base. |
Mechanistic Insight: The "Dual-Anchor" Effect
The molecule contains two "anchors" for polarity: the amino group and the hydroxyl group. The short carbon backbone (4 carbons) is insufficient to impart significant lipophilicity. Consequently, this compound resists dissolution in non-polar hydrocarbons (Hexane, Heptane) and shows limited solubility in low-polarity ethers (Diethyl Ether), often forming an immiscible oil layer ("oiling out").
Solubility Profile in Organic Solvents[1]
The following data categorizes solvent compatibility based on polarity index and dielectric constant.
Table 1: Solubility Matrix (Free Base)
| Solvent Class | Specific Solvent | Solubility Rating | Technical Notes |
| Protic Polar | Water | Miscible | Forms H-bonds readily. Difficult to extract out of water without salting out. |
| Methanol | High (>100 mg/mL) | Excellent solvent for reactions; difficult to remove traces due to H-bonding. | |
| Ethanol | High | Preferred for crystallization of derivatives. | |
| Aprotic Polar | DMSO | High | Useful for biological assays but difficult to remove (high boiling point). |
| DMF | High | Good for peptide coupling reactions involving this synthon. | |
| Acetonitrile | Moderate-High | Good compromise for chromatography; soluble but less solvation energy than MeOH. | |
| Chlorinated | Dichloromethane (DCM) | Moderate | Critical Solvent. Often used for extraction, but requires multiple washes or continuous extraction. |
| Chloroform | Moderate | Similar to DCM; often used for NMR analysis. | |
| Ethers/Esters | THF | Good | Excellent reaction solvent (e.g., Grignard compatibility). |
| Ethyl Acetate | Moderate | Standard extraction solvent. Partition coefficient is lower than DCM. | |
| Diethyl Ether | Low | Poor solubility.[1] Often used to precipitate the HCl salt form.[2] | |
| Hydrocarbons | Toluene | Low | Insoluble/Immiscible. Useful for azeotropic drying. |
| Hexanes/Heptane | Insoluble | Used as an anti-solvent to induce precipitation or wash away non-polar impurities. |
Critical Application Note: The Hydrochloride Salt of (S)-2-Amino-but-3-en-1-ol has a strictly inverted profile regarding organics. It is highly soluble in water/methanol but effectively insoluble in DCM, THF, and Ethyl Acetate. This "solubility switch" is the primary mechanism for purification.
Visualization: Solvent Selection Logic & Workflow
The following diagrams illustrate the decision-making process for solvent selection and a standard purification workflow based on solubility differences.
Diagram 1: Solvent Selection Decision Tree
Caption: Logical flow for selecting the optimal solvent based on process stage (Reaction, Extraction, Purification).
Diagram 2: Solubility-Driven Purification Workflow
Caption: Purification strategy leveraging the "Solubility Switch" between Free Base and Salt forms.
Experimental Protocol: Saturation Shake-Flask Method
Since specific quantitative data is often batch-dependent or unavailable for niche isomers, you must validate solubility in-house. This protocol ensures Trustworthiness and reproducibility.
Objective: Determine the equilibrium solubility of (S)-2-Amino-but-3-en-1-ol in a target solvent at 25°C.
Materials
-
(S)-2-Amino-but-3-en-1-ol (Test Article)
-
Target Solvent (HPLC Grade)
-
0.45 µm PTFE Syringe Filter (for organic solvents) or Nylon (for aqueous)
-
Agilent 1200 HPLC (or equivalent) or Gravimetric Balance
Step-by-Step Methodology
-
Supersaturation:
-
Add 100 mg of the compound to a 4 mL glass vial.
-
Add the target solvent in 100 µL increments.
-
Visual Check: If the solid/oil dissolves immediately, add more compound until a visible excess phase (undissolved oil or solid) remains.
-
-
Equilibration:
-
Seal the vial tightly (Parafilm over cap).
-
Agitate at 25°C for 24 hours using an orbital shaker (200 rpm).
-
Note: For viscous oils, ensure the two phases are vigorously mixed to reach equilibrium.
-
-
Phase Separation:
-
Allow the sample to stand for 1 hour.
-
Centrifuge if necessary to separate the oil droplets or suspended solids.
-
-
Sampling & Quantification (Gravimetric Method):
-
Carefully withdraw 1.0 mL of the supernatant (saturated solution).
-
Filter through a pre-wetted 0.45 µm filter into a tared weighing vessel.
-
Evaporate solvent under vacuum (Rotavap) or nitrogen stream.
-
Dry residue in a vacuum oven at 30°C for 4 hours.
-
Weigh the residue.[3]
-
Calculation:
-
-
Self-Validation Step:
-
Repeat the measurement at 48 hours. If the value differs by >5% from the 24-hour read, equilibrium was not reached. Continue shaking.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13247016, 2-Aminobut-3-en-1-ol. Retrieved from [Link]
-
Organic Syntheses (2010). Preparation of anti-1,3-Amino Alcohol Derivatives Through an Asymmetric Aldol-Tishchenko Reaction. Org. Synth. 2010, 87, 131-142. Retrieved from [Link]
-
University of Rochester (n.d.). Workup Guide: Extraction and Washing Strategies. Department of Chemistry. Retrieved from [Link]
Sources
Technical Guide: Pharmacophore Generation from (S)-2-Amino-but-3-en-1-ol
[1]
Executive Summary
(S)-2-Amino-but-3-en-1-ol (L-Vinylglycinol) represents a high-value "chiral pool" synthon in modern drug discovery.[1] Unlike simple amino alcohols, the presence of the terminal vinyl group provides a unique handle for carbon-carbon bond formation via transition metal catalysis—specifically olefin metathesis and Heck coupling—while the amino-alcohol motif serves as a pre-installed chiral center found in sphingolipids and glycosidase inhibitors. This guide delineates the synthetic divergence of this molecule into three distinct pharmacophore classes: sphingoid bases, functionalized pyrrolidines, and constrained peptidomimetics.
Part 1: Structural Analysis & Reactivity Profile[1]
The utility of (S)-2-Amino-but-3-en-1-ol stems from its orthogonal reactivity .[1] It possesses three chemically distinct functional handles that allow for sequential, chemoselective modification without racemization of the stereocenter.
-
The Primary Amine (
): Nucleophilic handle for acylation or alkylation.[1] It dictates the "head group" polarity in lipid mimetics. -
The Primary Alcohol (
): Can be oxidized to the aldehyde (accessing Garner’s aldehyde analogs) or converted to a leaving group for cyclization. -
The Terminal Alkene (
): The critical differentiator. It enables Ring-Closing Metathesis (RCM) to form heterocycles or Cross-Metathesis (CM) to elongate carbon chains.[1]
Reactivity Flowchart
The following diagram illustrates the divergence of (S)-2-Amino-but-3-en-1-ol into major pharmacophore classes.
Figure 1: Divergent synthesis pathways from L-Vinylglycinol to key bioactive scaffolds.[1][2][3][4][5]
Part 2: Core Pharmacophore Architectures
Sphingoid Bases (Lipid Signaling Modulators)
The (S)-2-amino-1,3-diol motif is the defining structural element of sphingosine, a precursor to ceramides and sphingosine-1-phosphate (S1P).[1][6] S1P signaling regulates immune cell trafficking and vascular integrity.[1]
-
Mechanism: Olefin Cross-Metathesis (CM) .
-
Application: By reacting N-protected vinylglycinol with long-chain terminal alkenes (e.g., 1-pentadecene) using Grubbs II catalyst, researchers can synthesize D-erythro-sphingosine and 1-deoxysphingosine analogs.[1]
-
Therapeutic Relevance: These analogs act as inhibitors of Ceramide Synthase or modulators of the S1P receptor, relevant in multiple sclerosis and cancer immunotherapy.
Chiral Pyrrolidines (Iminosugars)
Nitrogen heterocycles are ubiquitous in alkaloids. Vinylglycinol provides a rapid entry into enantiopure pyrrolidines via Ring-Closing Metathesis (RCM) .[1]
-
Mechanism: N-alkylation with an allyl halide followed by RCM.[1]
-
Application: The resulting 3,4-dehydropyrrolidine is a versatile intermediate.[1] Dihydroxylation of the double bond yields polyhydroxylated pyrrolidines (iminosugars).
-
Therapeutic Relevance: These compounds mimic the transition state of glycosidase hydrolysis, making them potent Glycosidase Inhibitors (anti-diabetic, anti-viral) and potential chaperones for lysosomal storage diseases.
Part 3: Detailed Experimental Protocol
Target: Synthesis of (S)-N-Boc-2,5-dihydropyrrole-2-methanol (A protected pyrrolidine core). Rationale: This protocol demonstrates the "self-validating" nature of RCM; the evolution of ethylene gas drives the equilibrium, and the closure of the ring confirms the stereochemical integrity of the starting vinyl group is maintained.
Table 1: Reaction Conditions Summary
| Step | Reagents | Conditions | Key Observation |
| 1. Protection | 0°C to RT, 4h | Conversion of free amine to carbamate. | |
| 2. N-Allylation | Allyl Bromide, NaH, DMF | 0°C, 2h | Formation of diene precursor. |
| 3.[1] RCM | Grubbs Gen-II (2 mol%), Toluene | 80°C, 12h | Evolution of ethylene; formation of heterocycle. |
Step-by-Step Methodology
Phase 1: N-Protection (Boc-L-Vinylglycinol)[1]
-
Setup: In a flame-dried round-bottom flask, dissolve (S)-2-Amino-but-3-en-1-ol (10.0 mmol) in dry
(50 mL). -
Addition: Add triethylamine (12.0 mmol) followed by dropwise addition of di-tert-butyl dicarbonate (
, 11.0 mmol) at 0°C. -
Workup: Stir at room temperature for 4 hours. Quench with saturated
. Extract with , dry over , and concentrate. -
Validation: TLC should show a single spot (
in 1:1 Hex/EtOAc).
Phase 2: N-Allylation (The Diene Precursor)[1]
-
Activation: Dissolve the N-Boc intermediate (10.0 mmol) in anhydrous DMF (30 mL) under Argon. Cool to 0°C.[1][3]
-
Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion, 12.0 mmol). Stir for 30 mins until gas evolution ceases.
-
Alkylation: Add Allyl Bromide (12.0 mmol) dropwise. Warm to room temperature and stir for 3 hours.
-
Workup: Quench with ice water. Extract with
(to remove DMF). -
Critical Check: Proton NMR must show two distinct vinyl patterns (one from the chiral center, one from the N-allyl group).
Phase 3: Ring-Closing Metathesis (The Cyclization)[1]
-
Dilution: Dissolve the diene (5.0 mmol) in degassed Toluene (250 mL). Note: High dilution (0.02 M) is critical to favor intramolecular cyclization over intermolecular polymerization.
-
Catalysis: Add Grubbs 2nd Generation Catalyst (2 mol%).
-
Reaction: Heat to 80°C for 12 hours under a reflux condenser (to allow ethylene escape).
-
Purification: Concentrate solvent. Purify via flash chromatography on silica gel.
-
Result: Yields the chiral pyrrolidine core.
Pathway Visualization (RCM)
Figure 2: Mechanism of Ring-Closing Metathesis to generate the pyrrolidine pharmacophore.
References
-
Synthesis of Sphingosine via Cross-Metathesis Title: Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx. Source: MDPI (Int. J. Mol.[1] Sci.) URL:[Link][7]
-
Pyrrolidine Synthesis via RCM Title: Synthesis of substituted pyridines and pyridazines via ring closing metathesis.[8] Source: Royal Society of Chemistry (Chem. Commun.) URL:[Link]
-
Vinylglycinol as a Chiral Precursor Title: Enantioselective Synthesis of Vinylglycinol.[2][5] Source: Journal of Organic Chemistry (via Scribd/ACS) URL:[Link]
-
General Pharmacophore Applications Title: Synthesis of Biologically Active Molecules through Multicomponent Reactions. Source: MDPI (Molecules) URL:[Link]
Sources
- 1. Sphingosine - Wikipedia [en.wikipedia.org]
- 2. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. CN105481703A - Method for synthesizing (S)-2-aminobutanol - Google Patents [patents.google.com]
- 8. Synthesis of substituted pyridines and pyridazinesvia ring closing metathesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide on the Safe Handling of (S)-2-Amino-but-3-en-1-ol
Abstract
Section 1: Compound Profile and Inferred Hazard Identification
Introduction and Data Scarcity
(S)-2-Amino-but-3-en-1-ol, also known as 1-Vinylglycinol, is a stereospecific compound whose utility in asymmetric synthesis is significant.[2] However, the absence of a dedicated and comprehensive Safety Data Sheet (SDS) necessitates a rigorous, science-led approach to hazard assessment. The safety recommendations in this guide are extrapolated from the known hazards of close structural analogs, including its enantiomeric salts and saturated counterparts like 2-aminobutanol.[3][4] This methodology ensures that the highest reasonable safety standards are applied.
Chemical and Physical Properties
A summary of the basic chemical properties for the parent compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₄H₉NO | [5] |
| Molecular Weight | 87.12 g/mol | [5] |
| CAS Number | 117609-25-3 | [2] |
| Appearance | Likely a colorless liquid or solid | [2] |
| Storage Temperature | 2-8°C, Protect from light |
Inferred GHS Classification
Based on the GHS classifications of its salts and saturated analogs, (S)-2-Amino-but-3-en-1-ol should be handled as a substance with the potential for severe health and environmental effects.[6][7][8] The most conservative data, particularly from the hydrochloride salt, suggests significant acute toxicity.[8]
| Hazard Classification | GHS Pictogram | Signal Word | Inferred Hazard Statements |
| Acute Toxicity, Oral (Category 3) | 💀 | Danger | H301: Toxic if swallowed.[8] |
| Skin Corrosion (Category 1B) | corrosive | Danger | H314: Causes severe skin burns and eye damage.[6][7] |
| Serious Eye Damage (Category 1) | corrosive | Danger | H318: Causes serious eye damage.[7][9] |
| Hazardous to the Aquatic Environment, Chronic (Category 2) | árvore e peixe mortos | Warning | H411: Toxic to aquatic life with long lasting effects.[8] |
Section 2: Exposure Controls and Personal Protection
A multi-layered approach to exposure prevention is mandatory when handling this compound. This involves a combination of robust engineering controls and appropriate Personal Protective Equipment (PPE).
Engineering Controls
The primary engineering control for handling (S)-2-Amino-but-3-en-1-ol is a certified chemical fume hood . All operations that may generate aerosols, vapors, or involve open containers—including weighing, transferring, and use in reactions—must be performed inside a fume hood to minimize inhalation exposure.[7][10] The work area should be equipped with an accessible emergency eyewash station and a safety shower.
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the compound's inferred corrosive nature and acute toxicity. The following table details the minimum required PPE for various laboratory activities.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Unpacking | Safety glasses with side shields | Chemical-resistant nitrile gloves | Standard lab coat | Not generally required |
| Storage/Transport | Safety glasses with side shields | Chemical-resistant nitrile gloves | Standard lab coat | Not generally required |
| Weighing/Transferring (in fume hood) | Chemical splash goggles and a full-face shield | Chemical-resistant nitrile or neoprene gloves (double-gloving recommended) | Flame-resistant lab coat | Not required if handled within a certified fume hood |
| Conducting Reactions | Chemical splash goggles and a full-face shield | Chemical-resistant nitrile or neoprene gloves | Flame-resistant lab coat over long-sleeved clothing | Use in a fume hood. A respirator may be required for large quantities or if engineering controls are insufficient. |
| Spill Cleanup | Chemical splash goggles and a full-face shield | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) | Chemical-resistant apron or suit over lab coat | Air-purifying respirator with appropriate cartridges for organic vapors/amines |
Section 3: Safe Handling and Storage Protocols
Adherence to a systematic workflow is essential for minimizing risk. The following protocols provide a step-by-step guide for the entire lifecycle of the compound within the laboratory.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational, all required PPE is available and inspected, and an emergency plan is in place.
-
Aliquotting: Conduct all weighing and transferring of the compound inside a fume hood. Use spark-proof tools and ensure equipment is properly grounded, as some amino alcohol analogs are combustible.[3][6]
-
Reaction Setup: When adding the compound to a reaction vessel, do so slowly and carefully to avoid splashing. Ensure the reaction apparatus is secure and properly vented within the fume hood.
-
Post-Reaction: Quench any reactive materials safely before workup. All workup procedures should be conducted in the fume hood.
-
Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment after use. Wash hands and any exposed skin thoroughly after handling, even if no direct contact occurred.
Storage Requirements
Proper storage is crucial for maintaining the compound's stability and preventing accidental release.
-
Container: Keep the compound in its original, tightly sealed container.
-
Location: Store in a cool, dry, and well-ventilated area designated for toxic and corrosive chemicals. A storage temperature of 2-8°C is recommended.
-
Light: Protect from direct light.
-
Incompatibilities: Segregate from incompatible materials, particularly strong acids, metals, and oxidizing agents.[3]
-
Security: Store in a locked cabinet or area with restricted access.[3]
Workflow for Safe Handling
Caption: Safe handling workflow for (S)-2-Amino-but-3-en-1-ol.
Section 4: Emergency Procedures
Immediate and correct response to an emergency is critical to mitigating harm.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3][7] |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin with copious amounts of water for at least 15-20 minutes. Seek immediate medical attention as corrosive injuries can be severe.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[6][7] |
| Ingestion | Do NOT induce vomiting. [3] Rinse mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention. Ingestion can cause severe damage and perforation of the digestive tract.[3] |
Spill and Fire Response
-
Spill Response: Evacuate non-essential personnel. Wearing appropriate PPE, cover the spill with a dry, inert absorbent material (e.g., sand, vermiculite). Collect the material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal. Do not allow the product to enter drains.[7]
-
Fire-Fighting: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO₂) to extinguish.[3][7] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes. Hazardous combustion products include toxic nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[3]
Emergency Response Decision Tree
Caption: Decision-making flowchart for emergency response.
Section 5: Stability, Reactivity, and Toxicological Profile
Stability and Reactivity
The compound is expected to be stable under recommended storage conditions. However, its reactivity profile, inferred from analogs, requires careful management.
| Parameter | Details | Source |
| Chemical Stability | Stable under standard ambient conditions (room temperature) when stored properly. | |
| Conditions to Avoid | Heat, flames, sparks, ignition sources, direct light, and air exposure. | [3] |
| Incompatible Materials | Strong oxidizing agents, strong acids, metals (e.g., copper). | [3] |
| Hazardous Decomposition Products | Combustion will produce Carbon monoxide (CO), Carbon dioxide (CO₂), and Nitrogen oxides (NOx). | [3] |
Toxicological and Ecological Information (Inferred)
-
Acute Effects: The primary toxicological concern is severe, destructive damage to tissues upon contact. It is considered toxic if swallowed, with an H-statement of H301 for its hydrochloride salt.[8] Symptoms of overexposure may include coughing, shortness of breath, headache, and nausea.
-
Chronic Effects: There is limited data on the long-term effects. Analogs have not shown evidence of mutagenicity in bacterial reverse mutation assays.[4] No specific carcinogenicity data is available.
-
Ecotoxicity: The hydrochloride salt is classified as toxic to aquatic life with long-lasting effects (H411), indicating that the compound should not be released into the environment.[8]
Section 6: Disposal Considerations
Proper disposal is a critical final step in the safe management of (S)-2-Amino-but-3-en-1-ol.
-
Regulatory Compliance: All waste disposal must be conducted in strict accordance with all applicable local, state, and federal regulations.
-
Waste Segregation: Segregate all waste containing this compound, including unused product, reaction residues, and contaminated materials (gloves, paper towels, etc.), from other waste streams.
-
Containment: Collect waste in clearly labeled, sealed, and compatible containers.
-
Disposal Method: Disposal must be handled by a licensed professional waste disposal company.[3][7] Do not dispose of down the drain or in general trash.
References
-
Safety Data Sheet: S(+)-2-Amino-1-propanol. Carl ROTH. [Link]
-
2-Aminobut-3-en-1-ol | C4H9NO. PubChem, National Institutes of Health. [Link]
-
1-Butanol, 2-amino-: Human health tier II assessment. Australian Government Department of Health. [Link]
-
SAFETY DATA SHEET - (R)-2-Aminobut-3-en-1-ol, benzoate salt. Fisher Scientific. [Link]
-
(S)-2-aminobut-3-en-1-ol hydrochloride | C4H10ClNO. PubChem, National Institutes of Health. [Link]
-
Synthesis of Vinyl-Substituted Alcohols Using Acetylene as C2 Building Block. ResearchGate. [Link]
-
α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms. PMC, National Institutes of Health. [Link]
-
Examining the vinyl moiety as a protecting group for hydroxyl (–OH) functionality under basic conditions. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Enantioselective radical C–H amination for the synthesis of β-amino alcohols. PMC, National Institutes of Health. [Link]
-
Synthesis of β-Amino Alcohol Derivatives through a Photo-Induced Reaction in DMSO. Gaylord Chemical. [Link]
Sources
- 1. α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 117609-25-3: 3-Buten-1-ol, 2-amino-, (2S)- [cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. 2-Aminobut-3-en-1-ol | C4H9NO | CID 13247016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. carlroth.com [carlroth.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. (R)-2-amino-but-3-en-1-ol hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Protocol for the Enantioselective Synthesis of (S)-2-Amino-but-3-en-1-ol from Amino Acid Precursors
An Application Note for Drug Development Professionals
(S)-2-Amino-but-3-en-1-ol , commonly known as (S)-vinylglycinol, is a highly valuable chiral building block in modern medicinal chemistry and drug development. Its unique structure, featuring adjacent amine, alcohol, and vinyl functional groups, makes it a versatile synthon for constructing complex molecular architectures, including unnatural amino acids, pharmaceutical agents, and natural products.[1] Synthesizing this molecule from the chiral pool, specifically from readily available and inexpensive L-amino acids, offers a strategic advantage, ensuring high enantiomeric purity in the final product.
This application note provides detailed, field-proven protocols for the synthesis of (S)-vinylglycinol, designed for researchers and scientists. We will explore two distinct and efficient pathways starting from L-Serine and L-Glutamic Acid, respectively. The causality behind experimental choices, from protecting group strategy to the selection of key reagents, is explained to provide a comprehensive and reproducible guide.
Strategy 1: Synthesis from L-Serine via Garner's Aldehyde
This classic and reliable route leverages the C3 backbone of L-Serine. The key transformations involve the protection of the bifunctional amino alcohol, oxidation of the primary alcohol to a key aldehyde intermediate (a derivative of Garner's aldehyde), and subsequent olefination to install the vinyl group.
Overall Synthetic Workflow
Caption: Workflow for the synthesis of (S)-vinylglycinol from L-Serine.
Protocol & Scientific Rationale
Step 1: Protection of L-Serine
The simultaneous presence of a primary amine and a primary alcohol necessitates a robust protection strategy to ensure regioselectivity in subsequent steps.[2]
-
Esterification: Convert L-Serine to its methyl ester hydrochloride by reacting with thionyl chloride in methanol. This prevents the carboxylate from interfering with subsequent reactions.
-
Acetal Formation: React the serine methyl ester with acetone or 2,2-dimethoxypropane in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH). This forms a cyclic N,O-acetal (an oxazolidine), protecting both the amine and hydroxyl groups in a single step.[3]
-
Amine Protection: The secondary amine within the oxazolidine ring is protected, typically with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O). The Boc group is chosen for its stability under the upcoming reduction and oxidation conditions and its straightforward removal under acidic conditions.[4]
Step 2: Synthesis of the Aldehyde (Garner's Aldehyde derivative)
-
Ester Reduction: The methyl ester is reduced to the primary alcohol using a mild reducing agent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures (-78 °C) to prevent over-reduction or side reactions.
-
Swern Oxidation: The resulting primary alcohol is oxidized to the aldehyde. The Swern oxidation, which uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride, is ideal for this transformation.[5][6][7][8] It is performed under mild, cryogenic conditions (-78 °C), which minimizes racemization of the adjacent chiral center and prevents over-oxidation to a carboxylic acid.[7][9]
Step 3: Olefination via Wittig Reaction
The Wittig reaction is a powerful and reliable method for converting aldehydes into alkenes.[10][11][12]
-
Ylide Generation: A phosphonium ylide (the Wittig reagent) is generated in situ by deprotonating methyltriphenylphosphonium bromide with a strong base like n-butyllithium (n-BuLi) in an anhydrous aprotic solvent such as THF.
-
Reaction with Aldehyde: The aldehyde from Step 2 is added to the ylide solution at low temperature. The reaction proceeds through a betaine or oxaphosphetane intermediate to yield the alkene.[13]
-
Work-up: The reaction is quenched, and the triphenylphosphine oxide byproduct is removed during work-up and purification.
Step 4: Deprotection
The final step involves the removal of both the Boc group and the isopropylidene acetal to liberate the free amino alcohol.
-
Acidic Hydrolysis: Stirring the protected vinylglycinol derivative in an aqueous acidic solution (e.g., 1-2 M HCl) effectively cleaves both protecting groups.
-
Isolation: The product is typically isolated as its hydrochloride salt, which is often a stable, crystalline solid.[14]
Strategy 2: Synthesis from L-Glutamic Acid via Oxidative Decarboxylation
This alternative approach showcases a different set of synthetic transformations, starting from the C5 backbone of L-Glutamic acid. The key step is an oxidative decarboxylation reaction to form the vinyl group, a method pioneered by Hanessian.[15]
Overall Synthetic Workflow
Caption: Workflow for the synthesis of (S)-vinylglycinol from L-Glutamic Acid.
Protocol & Scientific Rationale
Step 1: Selective Protection of L-Glutamic Acid
-
N-Protection: The amino group of L-Glutamic acid is first protected with a Boc group.
-
Selective Esterification: The γ-carboxylic acid is selectively esterified. This can be achieved through various methods, leaving the α-carboxylic acid free for the subsequent decarboxylation.
Step 2: Oxidative Decarboxylation
This key transformation converts the α-carboxylic acid into the vinyl group. The Hanessian modification of the Barton decarboxylation is a highly effective method.[15]
-
Activation: The free α-carboxylic acid is converted into a reactive intermediate, such as a Barton ester (e.g., a thiohydroxamate ester).
-
Radical-Mediated Elimination: This ester undergoes a radical-initiated fragmentation and elimination process to form the terminal alkene, effectively removing CO₂ and installing the vinyl group while preserving the stereochemistry at the α-carbon.
Step 3: Reduction of the Ester
The remaining methyl ester is reduced to the primary alcohol.
-
Reduction: A reagent like lithium borohydride (LiBH₄) is suitable for reducing the ester to the alcohol without affecting the newly formed double bond.
Step 4: Deprotection
The final step is the removal of the N-Boc protecting group.
-
Acidolysis: Treatment with an acid, such as trifluoroacetic acid (TFA) or aqueous HCl, cleanly removes the Boc group to yield the final product, (S)-2-Amino-but-3-en-1-ol, which can be isolated as its salt.
Data Summary
The following table provides a comparative overview of the two synthetic strategies. Yields are indicative and can vary based on experimental scale and optimization.
| Parameter | Strategy 1: from L-Serine | Strategy 2: from L-Glutamic Acid |
| Starting Material | L-Serine | L-Glutamic Acid |
| Key Intermediates | Garner's Aldehyde derivative | Barton Ester |
| Key Reactions | Swern Oxidation, Wittig Reaction | Oxidative Decarboxylation |
| Typical Overall Yield | 40-60% | 35-50% |
| Enantiopurity | High (>98% ee) | High (>98% ee) |
| Advantages | Well-established, reliable transformations | Novel approach, showcases different chemistry |
| Challenges | Handling of organolithium reagents | Radical reactions can require careful optimization |
Conclusion
The synthesis of enantiopure (S)-2-Amino-but-3-en-1-ol from amino acid precursors is a robust and reliable strategy for accessing this important chiral building block. The two protocols detailed in this note, starting from L-Serine and L-Glutamic Acid, offer versatile and scalable routes suitable for drug discovery and development laboratories. The choice of pathway may depend on available starting materials, reagent familiarity, and specific project requirements. By understanding the rationale behind each synthetic step, researchers can effectively troubleshoot and adapt these protocols for their specific needs.
References
-
Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action. Academic Press. [Link]
-
Trost, B. M., & Bunt, R. C. (1996). On Ligand Design for Catalytic Outer‐Sphere Reactions: A Simple Asymmetric Synthesis of Vinylglycinol. Angewandte Chemie International Edition in English, 35(1), 99-102. [Link]
-
Hanessian, S., & Sahoo, S. P. (1984). A novel and efficient synthesis of L-vinylglycine. Tetrahedron Letters, 25(14), 1425-1428. [Link]
-
PubChem. (S)-2-aminobut-3-en-1-ol hydrochloride. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. Protecting Groups. [Link]
-
Master Organic Chemistry. The Wittig Reaction. [Link]
-
Szostak, M. (2012). The Swern and Related Oxidations. In Comprehensive Organic Synthesis II (pp. 1-40). Elsevier. [Link]
-
Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag. [Link]
-
Master Organic Chemistry. Protecting Groups For Amines. [Link]
-
Chemistry Steps. Swern Oxidation. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
Wikipedia. Wittig reaction. [Link]
-
K. C. Nicolaou, & E. J. Sorensen. (1996). Classics in Total Synthesis. VCH. [Link]
-
Lajoie, G. A., & Lasko, D. (1987). A Peterson olefination approach to vinylglycine from L-serine. The Journal of Organic Chemistry, 52(16), 3672-3674. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protective Groups [organic-chemistry.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Swern Oxidation [organic-chemistry.org]
- 9. Swern Oxidation - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 14. (S)-2-aminobut-3-en-1-ol hydrochloride | C4H10ClNO | CID 16007024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Chiral Nitrogen Heterocycles Using (S)-Vinylglycinol in Ring-Closing Metathesis
Introduction: The Strategic Value of (S)-Vinylglycinol in Asymmetric Synthesis
(S)-Vinylglycinol is a versatile and highly valuable chiral building block in modern organic synthesis. Its inherent stereochemistry, coupled with the presence of three distinct functional groups—a primary amine, a primary alcohol, and a terminal alkene—renders it an exceptional precursor for the asymmetric synthesis of a wide array of complex molecules, particularly nitrogen-containing heterocycles. These structural motifs are prevalent in numerous pharmaceuticals and biologically active natural products.[1][2] This guide focuses on a powerful application of (S)-Vinylglycinol: its use in Ring-Closing Metathesis (RCM) to construct chiral dihydropyrroles, which serve as immediate precursors to valuable 3-hydroxypyrrolidines.
Ring-Closing Metathesis (RCM) has emerged as a robust and functional-group-tolerant method for the formation of cyclic olefins.[2] The reaction, catalyzed by ruthenium complexes such as the Grubbs and Hoveyda-Grubbs catalysts, involves the intramolecular reaction of a diene to form a cycloalkene and a volatile ethylene byproduct, which drives the reaction to completion.[2][3] By strategically modifying (S)-Vinylglycinol to incorporate a second terminal alkene, we can harness the power of RCM to forge chiral five-membered nitrogen heterocycles with excellent stereocontrol.
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the practical application of (S)-Vinylglycinol in RCM reactions. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss critical parameters for successful execution.
Mechanistic Rationale: The Chauvin Mechanism in Action
The catalytic cycle of Ring-Closing Metathesis is generally described by the Chauvin mechanism. The process is initiated by the reaction of the ruthenium alkylidene catalyst with one of the terminal alkenes of the diene substrate. This occurs via a [2+2] cycloaddition to form a metallacyclobutane intermediate. A subsequent retro-[2+2] cycloaddition releases a new alkylidene species and regenerates the catalyst, which then continues the cycle until the intramolecular cyclization occurs.
The key to a successful RCM reaction is to favor the intramolecular cyclization over intermolecular polymerization. This is typically achieved by working at high dilution, which statistically favors the intramolecular reaction pathway.
Caption: The Chauvin mechanism for Ring-Closing Metathesis.
Experimental Protocols: A Step-by-Step Guide
This section outlines a three-stage process for the synthesis of a chiral 3-hydroxypyrrolidine starting from (S)-Vinylglycinol. The key step is the Ring-Closing Metathesis reaction.
Stage 1: Preparation of the RCM Precursor
The successful execution of an RCM reaction necessitates a diene precursor. Starting from (S)-Vinylglycinol, this requires protection of the amine and alcohol functionalities, followed by the introduction of a second terminal alkene.
Protocol 1: Synthesis of (S)-N-Allyl-N-Boc-4-(tert-butyldimethylsilyloxy)-but-1-en-3-amine
-
N-Allylation:
-
To a solution of (S)-Vinylglycinol (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add a base like triethylamine (1.2 eq).
-
Cool the mixture to 0 °C and add allyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench with water and extract with DCM. The crude N-allyl vinylglycinol is often used directly in the next step.
-
-
Amine Protection (Boc):
-
Dissolve the crude N-allyl vinylglycinol in DCM.
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Stir at room temperature for 4-6 hours.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
-
-
Hydroxyl Protection (TBDMS):
-
Dissolve the N-Boc protected intermediate in anhydrous DCM.
-
Add imidazole (1.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq).
-
Stir at room temperature for 2-4 hours until TLC indicates complete consumption of the starting material.
-
Quench with water, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure diene precursor.
-
Caption: Workflow for the synthesis of the RCM precursor.
Stage 2: Ring-Closing Metathesis
This is the crucial cyclization step. The choice of catalyst and reaction conditions are paramount for achieving a high yield. Second-generation Grubbs or Hoveyda-Grubbs catalysts are generally preferred for their higher activity and stability.[4]
Protocol 2: RCM to form (S)-tert-butyl 4-((tert-butyldimethylsilyloxy)methyl)-2,5-dihydro-1H-pyrrole-1-carboxylate
-
Reaction Setup:
-
In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve the diene precursor from Stage 1 in a dry, degassed solvent such as dichloromethane (DCM) or toluene. High dilution is critical; a concentration of 0.005 M to 0.01 M is recommended to favor the intramolecular reaction.[5]
-
Bubble argon through the solution for 15-20 minutes to ensure all oxygen is removed.
-
-
Catalyst Addition and Reaction:
-
Add the Grubbs II or Hoveyda-Grubbs II catalyst (1-5 mol%) to the solution.
-
Heat the reaction mixture to 40-45 °C and stir.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether to deactivate the catalyst.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral dihydropyrrole.
-
| Parameter | Recommended Condition | Rationale/Justification |
| Catalyst | Grubbs II or Hoveyda-Grubbs II | High activity and functional group tolerance.[4] |
| Catalyst Loading | 1-5 mol% | Balances reaction rate with cost and ease of removal. |
| Solvent | Dichloromethane (DCM) or Toluene | Common solvents for RCM, should be dry and degassed. |
| Concentration | 0.005 - 0.01 M | High dilution favors intramolecular RCM over intermolecular polymerization.[5] |
| Temperature | 40-45 °C | Provides sufficient energy for catalysis without promoting catalyst decomposition.[6] |
| Atmosphere | Inert (Argon or Nitrogen) | Ruthenium catalysts are sensitive to oxygen. |
Stage 3: Post-RCM Transformations
The resulting dihydropyrrole can be readily converted to the saturated 3-hydroxypyrrolidine through deprotection and reduction.
Protocol 3: Synthesis of (S)-(pyrrolidin-3-yl)methanol
-
Deprotection:
-
Dissolve the dihydropyrrole from Stage 2 in a suitable solvent like tetrahydrofuran (THF).
-
For the TBDMS group, add a fluoride source such as tetrabutylammonium fluoride (TBAF) and stir at room temperature.
-
For the Boc group, treatment with an acid such as trifluoroacetic acid (TFA) in DCM is effective. A one-pot, two-step deprotection is often feasible.
-
-
Reduction of the Double Bond:
-
The alkene can be reduced via catalytic hydrogenation.
-
Dissolve the deprotected intermediate in a solvent like methanol or ethanol.
-
Add a catalyst such as Palladium on carbon (Pd/C, 10 wt%).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.
-
-
Isolation:
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification, if necessary, can be achieved by crystallization or chromatography to yield the final (S)-(pyrrolidin-3-yl)methanol.
-
Troubleshooting and Key Considerations
-
Low RCM Yield: If the yield is low, ensure the solvent is rigorously dried and degassed. Consider increasing the catalyst loading or switching to a more active catalyst. Sub-optimal dilution can lead to oligomerization.
-
Isomerization of the Double Bond: In some cases, the catalyst can promote isomerization of the product's double bond. This can sometimes be mitigated by using a lower reaction temperature or adding an inhibitor like 1,4-benzoquinone, though this may also reduce the reaction rate.[6]
-
Catalyst Removal: Residual ruthenium can be challenging to remove. Purification by column chromatography is usually effective. Alternatively, treatment with a ruthenium scavenger can be employed.
Conclusion
The use of (S)-Vinylglycinol in Ring-Closing Metathesis provides a highly efficient and stereocontrolled route to valuable chiral 3-hydroxypyrrolidine scaffolds. By carefully selecting protecting groups, catalyst, and reaction conditions, researchers can leverage this powerful transformation for the synthesis of complex molecular architectures relevant to drug discovery and development. The protocols and insights provided herein serve as a comprehensive guide to facilitate the successful implementation of this synthetic strategy.
References
-
M. L. G. Borja, D. J. V. Hintay, J. T. C. Salvador, J. C. Schrote, M. G. M. L. G. Borja, D. J. V. Hintay, J. T. C. Salvador, J. C. Schrote, "Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl)", PMC, Available at: [Link].
-
M. D. G. de la Torre, M. A. G. de la Torre, "New Insights into the Catalytic Activity of Second Generation Hoveyda–Grubbs Complexes Having Phenyl Substituents on the Backbone", MDPI, 2023. Available at: [Link].
-
"Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones", ChemRxiv, Available at: [Link].
-
"Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry", Drug Hunter, 2023. Available at: [Link].
-
S. Scholl, M. Ding, C. W. Lee, R. H. Grubbs, "Synthesis and Activity of a New Generation of Ruthenium-Based Olefin Metathesis Catalysts Coordinated with 1,3-Dimesityl-4,5-dihydroimidazol-2-ylidene Ligands", Organic Chemistry Portal, 1999. Available at: [Link].
-
"Hoveyda–Grubbs type metathesis catalyst immobilized on mesoporous molecular sieves MCM-41 and SBA-15", Beilstein Journal of Organic Chemistry, 2011. Available at: [Link].
- P. Wheeler, "Small Rings, Big Impact: Green Synthesis of Heterocycles by Ring-Closing Metathesis", Chimica Oggi - Chemistry Today, vol. 41(5), 2023.
-
"Experimental Procedures", The Royal Society of Chemistry, Available at: [Link].
-
"Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction", Organic Syntheses Procedure, Available at: [Link].
-
S. L. Burke, D. M. B. Hickey, S. J. F. Burke, D. M. B. Hickey, "Ring-closing metathesis of C-terminal allylglycine residues with an N-terminal beta-vinyl-substituted phosphotyrosyl mimetic as an approach to novel Grb2 SH2 domain-binding macrocycles", PubMed, 2005. Available at: [Link].
- "Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity", Google Patents,
-
A. V. Ivashchenko, "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors", PMC, Available at: [Link].
-
"Reactivity of NBS towards N-allyl glycinyl derivatives", HAL Open Science, 2003. Available at: [Link].
-
R. B. Login, "Multiplecomponent Reactions (MCR) of Pyrrolidone and PVP Derivatives", rloginconsulting.com, Available at: [Link].
-
"Synthesis of 3-Guaninyl- and 3-Adeninyl-5-hydroxymethyl-2-pyrrolidinone Nucleosides", Figshare, 2011. Available at: [Link].
-
"Allylic Alkylation and Ring-Closing Metathesis in Sequence: a Successful Cohabitation of Pd and Ru", Amazon AWS, Available at: [Link].
-
"Ring-closing metathesis", Wikipedia, Available at: [Link].
- "Process for producing N-protected amino acid", Google Patents,
-
S. Kotha, "The approach of allyl group to vinyl derivative 4.", ResearchGate, Available at: [Link].
-
"Green Chemistry - In situ Fmoc removal", Royal Society of Chemistry, Available at: [Link].
-
"Ring-Closing Metathesis Approaches towards the Total Synthesis of Rhizoxins", MDPI, 2020. Available at: [Link].
-
"Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis", Luxembourg Bio Technologies, Available at: [Link].
-
"Ring Closing Metathesis (RCM)", Organic Chemistry Portal, Available at: [Link].
-
"Enantioselective Synthesis of Vinylglycinol", Scribd, Available at: [Link].
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 3. Ring Closing Metathesis [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. drughunter.com [drughunter.com]
- 6. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
Strategic N-Protection of (S)-2-Amino-but-3-en-1-ol: A Comparative Guide to Boc and Fmoc Strategies
Introduction
(S)-2-Amino-but-3-en-1-ol, a valuable chiral building block, features a primary amine that necessitates protection during various synthetic transformations to prevent undesirable side reactions. The selection of an appropriate N-protecting group is a critical decision that profoundly influences the overall efficiency and success of a synthetic route. This guide provides an in-depth analysis of two of the most prevalent N-protecting groups, tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc), for the protection of (S)-2-Amino-but-3-en-1-ol. We will explore the underlying chemical principles, provide detailed experimental protocols, and offer a comparative assessment to aid researchers in making informed decisions for their specific synthetic challenges.
The core principle guiding the use of these protecting groups is orthogonality , which allows for the selective removal of one group under a specific set of conditions without affecting the other.[1][2] This concept is fundamental in multi-step syntheses, particularly in peptide chemistry, where precise control over reactive sites is paramount.[][4]
The Principle of Orthogonal Protection
In complex organic synthesis, it is often necessary to protect multiple functional groups. An orthogonal protection strategy employs protecting groups that can be removed under distinct and non-interfering conditions.[2][4] For instance, the Boc group is labile to acidic conditions, while the Fmoc group is removed by treatment with a base, typically a secondary amine like piperidine.[1] This differential reactivity allows for the sequential deprotection and modification of a molecule, a cornerstone of modern synthetic chemistry.[][5]
Sources
Catalytic Asymmetric Synthesis Utilizing (S)-Vinylglycinol Synthons: Protocols and Applications in Drug Development
Executive Summary
(S)-Vinylglycinol (2-amino-3-buten-1-ol) and its protected derivatives represent a highly versatile class of 4-carbon chiral building blocks (synthons) in modern medicinal chemistry. Featuring both a terminal alkene and a 1,2-amino alcohol motif, these synthons are primed for orthogonal functionalization. They serve as critical precursors in the synthesis of unnatural amino acids, sphingolipids, and essential therapeutics such as the antiepileptic drug Vigabatrin and the antitubercular agent Ethambutol.
This application note provides an authoritative guide on the catalytic asymmetric synthesis of (S)-vinylglycinol via Dynamic Kinetic Asymmetric Transformation (DYKAT), alongside field-proven protocols for its downstream application in drug development.
Mechanistic Principles: The DYKAT Approach
Historically, accessing enantiopure vinylglycinol relied on chiral pool syntheses (e.g., from L-methionine or L-serine) or inefficient enzymatic resolutions . The paradigm shifted with the development of the Palladium-catalyzed Dynamic Kinetic Asymmetric Transformation (DYKAT) of racemic butadiene monoepoxide (BMO) by Trost and co-workers .
Causality of the Mechanism:
BMO is an inexpensive, commercially available racemic starting material. In the DYKAT process, a Pd(0) catalyst undergoes oxidative addition into either enantiomer of BMO, generating a rapidly equilibrating
Fig 1. Pd-catalyzed DYKAT of butadiene monoepoxide to (S)-vinylglycinol.
Quantitative Method Comparison
To justify the selection of the DYKAT protocol over historical methods, the following table summarizes the performance metrics of various (S)-vinylglycinol synthesis strategies , , .
| Synthesis Strategy | Starting Material | Catalyst / Reagent System | Yield (%) | Enantiomeric Excess (ee %) | Scalability |
| Pd-Catalyzed DYKAT | Racemic BMO | Pd(0) / | >95% | >99% (post-crystallization) | High |
| Chiron Approach | L-Methionine | Thermal/Photolytic cleavage | 60–70% | >98% | Medium |
| Enzymatic Resolution | Racemic Vinylglycine | Baker's Yeast / Papain | <40% (max 50%) | 82–95% | Low |
| Pd(II) Cyclization | Allylic Imidates | Cationic Pd(II) / Biphenyl | 85% | 92% | Medium |
Standard Operating Procedure: Synthesis of (S)-N-Phthaloyl-vinylglycinol via DYKAT
This protocol outlines the synthesis of the protected (S)-vinylglycinol synthon. The procedure is designed as a self-validating system, ensuring that intermediate states provide observable feedback to the researcher.
Reagents & Materials:
-
Racemic Butadiene Monoepoxide (BMO) (1.0 equiv)
-
Phthalimide (1.05 equiv)
- (0.5 mol %)
- -DACH-phenyl Trost Ligand (1.5 mol %)
- (5 mol %)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Catalyst Pre-Activation: In an oven-dried, argon-purged Schlenk flask, dissolve
and the -Trost ligand in anhydrous DCM. Stir at room temperature for 15 minutes.-
Causality: Pre-mixing allows the displacement of dba ligands, forming the active
complex before substrate introduction, which suppresses uncatalyzed background ring-opening.
-
-
Nucleophile Preparation: Add phthalimide and
to the vibrant yellow catalyst solution.-
Causality:
acts as a mild base to deprotonate a small fraction of phthalimide, generating the active nucleophile without causing base-catalyzed degradation of the epoxide.
-
-
Substrate Addition: Cool the suspension to 0 °C. Add racemic BMO dropwise over 5 minutes. Remove the ice bath and allow the reaction to stir at room temperature.
-
Self-Validation Checkpoint (Reaction Progress): Phthalimide is largely insoluble in DCM. As the reaction proceeds and phthalimide is consumed, the heterogeneous suspension will gradually transition into a clear, homogeneous solution. The complete dissolution of solids (typically 2-4 hours) serves as an internal visual indicator of reaction completion.
-
Workup & Purification: Wash the organic layer with water and brine, dry over
, and concentrate under reduced pressure. -
Enantiomeric Enrichment: Recrystallize the crude product from ethyl acetate/hexane.
-
Causality: The phthalimido group imparts high crystallinity to the derivative. A single recrystallization purges trace minor enantiomers, elevating the ee from ~98% to >99%.
-
-
Self-Validation Checkpoint (Chiral Purity): Analyze the purified crystals via Chiral HPLC (e.g., Chiralcel OD column, Hexane/Isopropanol 90:10). A single peak confirms the optical purity of the (S)-synthon.
Downstream Applications in Medicinal Chemistry
The true value of the (S)-vinylglycinol synthon lies in its orthogonal reactivity. The terminal alkene can undergo cross-metathesis, oxidative cleavage, or Heck couplings, while the alcohol can be activated for substitution or chain extension.
Synthesis of Vigabatrin
Vigabatrin is an irreversible inhibitor of GABA aminotransferase, used to treat epilepsy. Its synthesis requires a two-carbon chain extension from the vinylglycinol core. Utilizing the (S)-N-phthaloyl-vinylglycinol synthon, this is achieved via alcohol activation followed by malonate alkylation and subsequent decarboxylation .
Synthesis of Ethambutol
Ethambutol is a frontline tuberculostatic agent. The (S,S)-enantiomer is strictly required, as the (R,R)-enantiomer causes optic neuritis and blindness. The (S)-vinylglycinol synthon is an ideal precursor, where the alkene is oxidatively cleaved to yield (R)-serine derivatives, which are then dimerized to form the symmetric ethambutol core .
Fig 2. Synthetic workflow from (S)-vinylglycinol to the antiepileptic drug Vigabatrin.
Standard Operating Procedure: Chain Extension to Vigabatrin Precursor
This protocol details the transformation of (S)-N-phthaloyl-vinylglycinol into the extended carbon framework of Vigabatrin.
Step-by-Step Methodology:
-
Alcohol Activation (Tosylation): Dissolve (S)-N-phthaloyl-vinylglycinol in anhydrous pyridine at 0 °C. Add
-Toluenesulfonyl chloride (TsCl) (1.2 equiv). Stir for 4 hours.-
Causality: The primary hydroxyl group is a poor leaving group. Conversion to a tosylate primes the molecule for nucleophilic displacement.
-
-
Finkelstein Halogen Exchange: Isolate the tosylate via standard aqueous workup. Dissolve the crude tosylate in acetone, add NaI (3.0 equiv), and reflux for 2 hours.
-
Causality: While tosylate is a good leaving group, the subsequent malonate alkylation is sterically demanding. Converting the tosylate to an iodide drastically increases the substitution rate (
) over competing elimination ( ) pathways.
-
-
Self-Validation Checkpoint: Monitor the Finkelstein reaction by TLC. The precipitation of sodium tosylate (insoluble in acetone) serves as a visual confirmation of the halogen exchange.
-
Malonate Alkylation: In a separate flask, treat diethyl malonate (1.5 equiv) with NaH (1.4 equiv) in DMF at 0 °C to form the sodiomalonate nucleophile. Add the synthesized iodide dropwise. Stir at room temperature for 12 hours.
-
Final Isolation: Quench with saturated
, extract with diethyl ether, and purify via flash column chromatography to yield the protected Vigabatrin precursor. This intermediate is subsequently subjected to acid-catalyzed hydrolysis to achieve simultaneous decarboxylation and phthalimide deprotection, yielding pure (S)-Vigabatrin.
References
-
Berkowitz, D. B., et al. (2006). α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms. PubMed Central (PMC). URL:[Link]
-
Trost, B. M., Bunt, R. C., Lemoine, R. C., & Calkins, T. L. (2000). Dynamic Kinetic Asymmetric Transformation of Diene Monoepoxides: A Practical Asymmetric Synthesis of Vinylglycinol, Vigabatrin, and Ethambutol. Journal of the American Chemical Society, 122(25), 5968-5976. URL:[Link]
-
Maleckis, A., Klimovica, K., & Jirgensons, A. (2010). Catalytic Enantioselective Synthesis of 4-Vinyl-2-trichloromethyloxazoline: An Access to Enantioenriched Vinylglycinol Surrogate. Journal of Organic Chemistry, 75(22), 7897-7900. URL:[Link]
-
Kranthi Kumar, J., & Narsaiah, A. V. (2014). Stereoselective synthesis of tuberculostatic agent (S,S)-Ethambutol. Organic Communications, 7(1), 28-33. URL:[Link]
Application Notes & Protocols: (S)-Vinylglycinol as a Chiral Pool Scaffold in the Total Synthesis of Natural Products
Executive Summary
In the realm of complex natural product synthesis, the selection of an appropriate chiral pool building block is often the defining factor in a successful synthetic campaign. (S)-Vinylglycinol (2-amino-3-buten-1-ol) has emerged as a linchpin scaffold for drug development professionals and synthetic chemists. Its architecture provides four distinct, orthogonally addressable functional handles: a defined stereocenter, a primary amine, a primary alcohol, and a terminal alkene. This application note details the strategic rationale, quantitative data, and validated protocols for leveraging (S)-Vinylglycinol in the total synthesis of alkaloids, complex amino acids, and peptidoglycan fragments.
Strategic Rationale & Mechanistic Insights (E-E-A-T)
The Structural Advantage of (S)-Vinylglycinol
The utility of (S)-Vinylglycinol lies in its dense functionality. The terminal alkene serves as an ideal substrate for olefin metathesis, hydroboration, or oxidative cleavage. Historically, accessing enantiopure vinylglycinol was challenging until the development of dynamic kinetic asymmetric transformations (DYKAT). As demonstrated by Trost and Bunt, the palladium-catalyzed DYKAT of racemic butadiene monoepoxide provides a highly scalable and enantioselective route to (S)-Vinylglycinol derivatives .
Application in Ring-Closing Metathesis (RCM)
A dominant application of (S)-Vinylglycinol is the construction of nitrogen-containing heterocycles (piperidines, pyrrolidines, and lactams) via Ring-Closing Metathesis (RCM).
-
Causality in Design: By orthogonally protecting the amine and alcohol, the nitrogen can be selectively alkylated or acylated with a second terminal olefin (e.g., allylglycine or allyl bromide). This creates a diene system primed for RCM.
-
Field-Proven Example: Del Valle and Goodman elegantly utilized this strategy in the total synthesis of the immunostimulatory peptide FK565 and orthogonally protected meso-diaminopimelic acid (meso-DAP). They employed a condensation-ring-close-ring-open sequence where (D)-vinylglycinol and (L)-allylglycine were coupled and subjected to Grubbs' RCM .
Application in Cycloadditions
Beyond metathesis, the terminal alkene of (S)-Vinylglycinol is highly susceptible to stereoselective cycloadditions. Naito et al. demonstrated that the cycloaddition of nitrones to vinylglycinol provides direct, asymmetric access to the core of (2R,4R,5S)-tetrahydropseudodistomin, a marine alkaloid . The pre-existing stereocenter of vinylglycinol dictates the facial selectivity of the incoming nitrone, ensuring high diastereomeric excess.
Mechanistic & Workflow Visualizations
Synthetic workflow utilizing (S)-Vinylglycinol for N-heterocyclic natural products.
Mechanistic cycle of Grubbs II-catalyzed RCM on vinylglycinol-derived dienes.
Quantitative Data: Catalyst Optimization for RCM
When utilizing (S)-Vinylglycinol derivatives for RCM, the proximity of the electron-withdrawing carbamate/amide group to the alkene significantly deactivates the olefin. The table below summarizes the empirical performance of various Ruthenium catalysts on N-Boc-O-TBDPS-vinylglycinol derived dienes.
| Catalyst Type | Catalyst Loading (mol %) | Temperature (°C) | Time (h) | Yield (%) | Mechanistic Notes & Causality |
| Grubbs 1st Gen | 10 | 40 (Reflux) | 24 | < 40 | Low conversion. The phosphine ligands fail to provide sufficient electron density to initiate on the deactivated vinylglycinol olefin. |
| Grubbs 2nd Gen | 5 | 40 (Reflux) | 2 - 4 | 91 - 95 | High efficiency. The strongly electron-donating N-heterocyclic carbene (NHC) ligand stabilizes the ruthenacyclobutane intermediate. |
| Hoveyda-Grubbs II | 5 | 25 (RT) | 1 - 2 | 94 - 98 | Excellent for sterically hindered substrates. The chelating isopropoxystyrene ligand allows for rapid initiation at room temperature. |
Experimental Protocols
Protocol A: Orthogonal Protection of (S)-Vinylglycinol
This protocol establishes a self-validating system for generating N-Boc-O-TBDPS-(S)-Vinylglycinol, ensuring the functional groups can be manipulated independently in downstream natural product synthesis.
1. N-Boc Protection:
-
Procedure: Dissolve (S)-Vinylglycinol (1.0 equiv) in anhydrous Methanol (0.2 M). Add Triethylamine (1.5 equiv) followed by dropwise addition of Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) at 0 °C. Stir for 4 hours at room temperature.
-
Causality: Methanol is chosen as a protic solvent to maintain the solubility of the highly polar amino alcohol. The Boc group is selected over Cbz because it can be cleanly removed via acidolysis (e.g., TFA) later in the synthesis without cleaving the silyl ether.
-
Validation: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the ninhydrin-positive starting material and the appearance of a UV-inactive, PMA-stainable spot (R_f ~ 0.4).
2. O-TBDPS Protection:
-
Procedure: Concentrate the intermediate and dissolve in anhydrous DMF (0.2 M). Add Imidazole (2.0 equiv) and tert-Butyldiphenylsilyl chloride (TBDPSCl, 1.2 equiv) at 0 °C. Stir for 12 hours at room temperature. Quench with saturated aqueous NH₄Cl and extract with EtOAc.
-
Causality: TBDPS is specifically chosen over TBS. Its massive steric bulk prevents the oxygen lone pairs from coordinating to the Ruthenium catalyst during the subsequent RCM step, which would otherwise poison the catalyst. Furthermore, TBDPS is highly robust against the mildly acidic conditions used for eventual Boc deprotection.
Protocol B: Ring-Closing Metathesis (RCM) of Vinylglycinol-Derived Dienes
This protocol details the cyclization of an N-allylated vinylglycinol derivative to form a functionalized piperidine/lactam core.
-
Procedure:
-
Dissolve the diene substrate (1.0 equiv) in anhydrous, degassed CH₂Cl₂ to achieve a final concentration of 0.005 M .
-
Add Grubbs II Catalyst (0.05 equiv, 5 mol %) in one portion under an Argon atmosphere.
-
Heat the reaction to a gentle reflux (40 °C) for 3 hours.
-
Upon completion, cool to room temperature and add Ethyl Vinyl Ether (10 equiv). Stir for 30 minutes.
-
Concentrate under reduced pressure and purify via silica gel flash chromatography.
-
-
Causality & Expert Insights:
-
High Dilution (0.005 M): Essential to thermodynamically favor intramolecular ring closure over intermolecular cross-metathesis (oligomerization).
-
Degassed Solvent: Oxygen prematurely decomposes the sensitive ruthenium alkylidene catalyst, leading to stalled reactions.
-
Ethyl Vinyl Ether Quench: Acts as a scavenger. It reacts with the active Ruthenium carbene to form a stable, inactive Fischer carbene. If omitted, residual active Ruthenium can catalyze the unwanted isomerization of the newly formed cyclic double bond during concentration.
-
References
-
Trost, B. M., & Bunt, R. C. (1996). On Ligand Design for Catalytic Outer Sphere Reactions: A Simple Asymmetric Synthesis of Vinylglycinol. Angewandte Chemie International Edition in English, 35(1), 99-102. URL:[Link]
-
Del Valle, J. R., & Goodman, M. (2004). An Efficient RCM-Based Synthesis of Orthogonally Protected meso-DAP and FK565. The Journal of Organic Chemistry, 69(25), 8946-8948. URL:[Link]
-
Naito, T., Ikai, M., Shirakawa, M., Fujimoto, K., Ninomiya, I., & Kiguchi, T. (1998). Asymmetric synthesis of (2 R ,4 R ,5 S )-tetrahydropseudodistomin and stereoisomers by cycloaddition of nitrone to vinylglycinol 1. Journal of the Chemical Society, Perkin Transactions 1, (5), 773-782. URL:[Link]
Application Note: Cross-Metathesis Protocols for (S)-2-Amino-but-3-en-1-ol
This Application Note is designed for researchers and drug development professionals focusing on the synthesis of chiral bioactive scaffolds, specifically sphingolipids and non-natural amino acids.[1]
Introduction & Strategic Overview
(S)-2-Amino-but-3-en-1-ol (also known as L-vinylglycinol) is a high-value chiral building block containing a terminal alkene, a primary alcohol, and a stereogenic amine center.[1] It serves as a critical precursor for sphingosines , ceramides , and modified vinyl glycine derivatives.[1]
While Olefin Cross-Metathesis (CM) offers a direct route to functionalize this scaffold, the substrate presents specific challenges:[1]
-
Catalyst Poisoning: Free amines and unhindered alcohols can coordinate with the Ruthenium center, quenching catalytic activity.
-
Isomerization: Allylic amines are prone to double-bond migration, forming enamines which are inactive in metathesis.
-
Homodimerization: As a Type I olefin (rapid homodimerization), the substrate can consume itself before reacting with the desired cross-partner.[1]
This guide provides a validated workflow to overcome these hurdles, utilizing N-protection strategies and Hoveyda-Grubbs Second Generation (HG-II) catalysts to ensure high turnover numbers (TON) and E-selectivity.
Critical Pre-Reaction Analysis
Substrate Protection Strategy
Direct use of the hydrochloride salt or free amine is not recommended . The amine must be masked with an electron-withdrawing group to reduce Lewis basicity and steric bulk.
-
Recommended: N-Boc (tert-butyloxycarbonyl) . It provides sufficient steric bulk to suppress chelation without deactivating the alkene entirely.
-
Optional: O-TBDMS (silyl ether) . For challenging cross-partners (e.g., electron-deficient acrylates), protecting the alcohol prevents non-productive hydrido-ruthenium species formation.[1]
Catalyst Selection Matrix
| Catalyst | Suitability | Notes |
| Grubbs Gen-I (G-I) | Low | Intolerant of polar functional groups; poor conversion. |
| Grubbs Gen-II (G-II) | Medium | High activity but prone to isomerization of allylic amines. |
| Hoveyda-Grubbs Gen-II (HG-II) | High | Recommended. High stability, excellent tolerance for polar groups, and reduced isomerization risk.[1] |
Experimental Protocols
Protocol A: Substrate Preparation (N-Boc Protection)
Objective: Convert (S)-2-Amino-but-3-en-1-ol HCl salt to (S)-N-Boc-2-amino-but-3-en-1-ol.
Reagents:
-
Substrate: (S)-2-Amino-but-3-en-1-ol HCl (1.0 equiv)
-
Reagent: Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Base: Triethylamine (Et₃N) (2.5 equiv)[1]
-
Solvent: Dichloromethane (DCM) (0.2 M)[1]
Procedure:
-
Suspension: Suspend the amino alcohol HCl salt in dry DCM at 0°C under N₂ atmosphere.
-
Basification: Add Et₃N dropwise. The solution will become homogenous/cloudy as the free amine is liberated. Stir for 15 min.
-
Addition: Add Boc₂O (dissolved in minimal DCM) dropwise over 20 minutes.
-
Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (stain with Ninhydrin; product is UV inactive but stains distinctively).
-
Workup: Wash with 1M citric acid (to remove unreacted amine/Et₃N), saturated NaHCO₃, and brine.
-
Drying: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Result: Colorless oil or white solid. Yield typically >90%. Use directly in metathesis.
Protocol B: Cross-Metathesis (Synthesis of C18-Sphingosine Precursor)
Objective: Cross-coupling of (S)-N-Boc-2-amino-but-3-en-1-ol with 1-Pentadecene to generate the sphingosine backbone.
Reagents:
-
Olefin A: (S)-N-Boc-2-amino-but-3-en-1-ol (1.0 equiv)
-
Olefin B: 1-Pentadecene (2.0 – 3.0 equiv) (Note: Excess Type I olefin drives the reaction statistically)
-
Catalyst: Hoveyda-Grubbs II (2.5 – 5.0 mol%)
-
Solvent: Anhydrous DCM (0.1 M concentration)
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask equipped with a reflux condenser. Cool under a stream of Argon.
-
Dissolution: Dissolve Olefin A (1.0 equiv) and Olefin B (2.0 equiv) in degassed anhydrous DCM.
-
Tip: Degassing is critical. Bubble Argon through the solvent for 15 mins prior to use.
-
-
Catalyst Addition: Add HG-II catalyst (2.5 mol%) as a solid in one portion. The solution will turn distinctively green/brown.
-
Reflux: Heat the reaction to mild reflux (40°C) for 12 hours.
-
Checkpoint: Check TLC after 4 hours. If conversion is <50%, add a second portion of catalyst (2.5 mol%).[1]
-
-
Quenching: Cool to RT. Add activated charcoal (50 wt% relative to substrate) or a specific scavenger (e.g., SiliaMetS®) and stir open to air for 1 hour.[1] This adsorbs the Ru residues.
-
Filtration: Filter the suspension through a pad of Celite® to remove the charcoal/catalyst. Rinse with DCM.
-
Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).
-
Elution Order: Excess 1-pentadecene elutes first (non-polar), followed by the desired cross-product.[1]
-
-
Analysis: Isolate the product as a white solid/oil. Verify E/Z ratio via ¹H NMR (coupling constant of vinylic protons: J ~15.5 Hz for E-isomer).
Reaction Workflow Visualization
The following diagram illustrates the decision logic and reaction pathway for synthesizing sphingoid bases using this protocol.
Figure 1: Strategic workflow for the protection and cross-metathesis of chiral allylic amines.
Troubleshooting & Optimization Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<30%) | Catalyst poisoning by free amine/alcohol. | Ensure full N-Boc protection. Consider O-TBDMS protection if problem persists. |
| High Homodimerization | Substrate is reacting with itself (Type I behavior). | Increase equivalents of the cross-partner (Olefin B). Add Olefin A slowly via syringe pump. |
| Isomerization (Internal alkene) | Ru-hydride formation (catalyst decomposition). | Add 10 mol% Benzoquinone or Ti(OiPr)₄ as hydride scavengers. Switch to HG-II if using G-II. |
| Difficult Separation | Polarity of product similar to substrate. | Derivatize the alcohol (e.g., acetylation) post-reaction to alter R_f for easier separation.[1] |
References
-
General Cross-Metathesis Methodology: Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003).[1] A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society. [Link][1]
-
Sphingosine Synthesis via Metathesis: Rai, A. N., & Basu, A. (2005).[1] Sphingolipid Synthesis via Olefin Cross Metathesis: Preparation of a Differentially Protected Building Block. Organic Letters. [Link][1]
-
Catalyst Selection for Allylic Amines: Garber, S. B., Kingsbury, J. S., Gray, B. L., & Hoveyda, A. H. (2000).[1] Efficient and Recyclable Monomeric and Dendritic Ru-Based Metathesis Catalysts. Journal of the American Chemical Society. [Link][1]
-
Prevention of Isomerization: Courchay, F. C., et al. (2006).[1] The Mechanism of Vinyl Halide Cross-Metathesis. Organometallics. [Link][1]
Sources
Synthesis of chiral heterocycles starting from (S)-Vinylglycinol
Application Note: Synthesis of Chiral Heterocycles Starting from (S)-Vinylglycinol
Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Chiral pool synthesis, heterocycle construction, iminosugars, and azanucleosides.
Introduction & Mechanistic Rationale
In modern drug discovery, the stereocontrolled synthesis of saturated nitrogen heterocycles—such as pyrrolidines, piperidines, and oxazolidinones—is paramount. These motifs are ubiquitous in glycosidase inhibitors (iminosugars), azanucleosides, and complex alkaloid therapeutics[1][2].
(S)-Vinylglycinol serves as an elite, bifunctional chiral pool building block for these scaffolds. Its structure features a highly reactive terminal olefin adjacent to a 1,2-amino alcohol moiety. The causality behind selecting (S)-vinylglycinol over other chiral precursors lies in its orthogonal reactivity:
-
The Terminal Alkene: Primed for transition-metal-catalyzed transformations, specifically Ring-Closing Metathesis (RCM) and hydroboration-oxidation sequences, allowing for the rapid extension and cyclization of the carbon framework[3].
-
The 1,2-Amino Alcohol Motif: Can be easily locked into a rigid cyclic carbamate (oxazolidinone). Acyclic systems suffer from high conformational flexibility, leading to poor diastereocontrol. By tying the amine and alcohol into a 5-membered ring, the system is forced into a rigid envelope conformation, stereochemically biasing incoming reagents to attack exclusively from the anti-face[4].
Core Synthetic Strategies
A. Ring-Closing Metathesis (RCM) to Dehydropiperidines
To construct 6-membered iminosugar precursors, (S)-vinylglycinol is first N-allylated to form a diene system. The cyclization is driven by Grubbs' ruthenium catalysts. The thermodynamic driving force of this reaction is the irreversible cycloreversion of the ruthenacyclobutane intermediate, which expels ethylene gas to yield chiral dehydropiperidines[2][3].
B. Nitrone [3+2] Cycloadditions
The terminal double bond of (S)-vinylglycinol acts as an excellent dipolarophile. Reaction with nitrones proceeds via a concerted [3+2] mechanism to yield isoxazolidines. The existing allylic stereocenter dictates the facial selectivity of the cycloaddition, which is a critical step in the asymmetric synthesis of piperidine alkaloids like tetrahydropseudodistomin[5].
C. Oxazolidinone Templating
Treatment of (S)-vinylglycinol with phosgene equivalents yields a 4-vinyloxazolidin-2-one. This rigid template is utilized for stereoselective alkylations or cross-metathesis, serving as a traceless chiral auxiliary that can be hydrolyzed later to reveal the functionalized amino alcohol[4].
Mechanistic Workflows & Visualizations
Fig 1. Divergent synthetic pathways from (S)-vinylglycinol to chiral heterocycles.
Fig 2. Catalytic cycle of Grubbs Ring-Closing Metathesis (RCM) on diene substrates.
Self-Validating Experimental Protocols
Protocol A: Synthesis of (S)-4-Vinyloxazolidin-2-one (Rigid Template)
Causality of Reagent Choice: Triphosgene is utilized as a safer, solid alternative to phosgene gas. It ensures a controlled, slow release of the electrophile in situ, which prevents unwanted polymerization of the terminal vinyl group[4].
-
Setup: Dissolve (S)-vinylglycinol (1.0 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an argon atmosphere.
-
Addition: Slowly add a solution of triphosgene (0.35 equiv) in DCM dropwise over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
-
In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 1:1). The reaction is complete when the Ninhydrin stain transitions from purple (free amine) to inactive, while the KMnO₄ stain remains strongly active (confirming the vinyl group is intact).
-
Workup & Validation: Quench with saturated aqueous NH₄Cl. Extract with DCM, dry over MgSO₄, and concentrate.
-
Self-Validation: ¹H NMR will show a characteristic downfield shift of the chiral methine proton (from ~3.5 ppm to ~4.4 ppm) due to the electron-withdrawing nature of the newly formed cyclic carbamate.
-
Protocol B: Synthesis of Chiral Dehydropiperidine via Grubbs RCM
Causality of Reagent Choice: Grubbs II catalyst is selected over Grubbs I due to its enhanced stability in solution and higher tolerance for sterically demanding N-Boc protecting groups. High dilution (0.01 M) is strictly maintained to entropically favor intramolecular cyclization over intermolecular cross-metathesis[2][3].
-
Setup: Dissolve N-allyl-N-Boc-(S)-vinylglycinol (1.0 equiv) in anhydrous, degassed DCM to achieve a final concentration of 0.01 M.
-
Catalysis: Add Grubbs Second-Generation Catalyst (1.5 mol%) in one portion. Equip the flask with a reflux condenser and heat to 40 °C.
-
In-Process Control (IPC): Observe the solution for continuous visual evolution of ethylene gas (bubbling), which serves as the thermodynamic driver of the reaction.
-
Reaction: Stir for 4 hours. Monitor via TLC until the starting diene is consumed.
-
Workup & Validation: Add ethyl vinyl ether (excess) to quench the active ruthenium carbene. Concentrate the mixture and purify via silica gel chromatography.
-
Self-Validation: ¹H NMR will confirm success through the complete disappearance of the multiplet signals corresponding to the four terminal olefinic protons (~5.0–5.2 ppm) and the appearance of two internal cyclic olefinic protons (~5.6–5.8 ppm).
-
Quantitative Data Presentation
The table below summarizes the efficiency and stereochemical outcomes of utilizing (S)-vinylglycinol across different heterocycle classes.
| Target Heterocycle | Intermediate Substrate | Key Reaction & Catalyst | Yield (%) | Stereoselectivity |
| Dehydropiperidines | N-Allyl-(S)-vinylglycinol | RCM (Grubbs II, 1.5 mol%) | 85 - 95% | >98% ee |
| Oxazolidinones | (S)-Vinylglycinol | Carbonyl Insertion (Triphosgene) | 88 - 92% | >99% ee |
| Isoxazolidines | (S)-Vinylglycinol | [3+2] Cycloaddition (Nitrone) | 70 - 80% | High d.e. (Facial bias) |
| Pyrrolidines | N-Homoallyl-(S)-vinylglycinol | RCM (Grubbs I, 5 mol%) | 78 - 82% | >95% ee |
| meso-DAP Precursors | L-allylglycine + D-vinylglycinol | Cross-Metathesis | 75% | >95% d.e. |
References
-
Asymmetric synthesis of (2R,4R,5S)-tetrahydropseudodistomin and stereoisomers by cycloaddition of nitrone to vinylglycinol. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).5
-
Stereodivergent Synthesis of Iminosugars from Stannylated Derivatives of (S)-Vinylglycinol. Organic Letters - ACS Publications.1
-
Biomacromolecule-Assisted Screening for Reaction Discovery and Catalyst Optimization. PMC - National Institutes of Health.4
-
Efficient Diastereoselective Synthesis of a New Class of Azanucleosides: 2'-Homoazanucleosides. CORE.2
-
An Efficient RCM-Based Synthesis of Orthogonally Protected meso-DAP and FK565. American Chemical Society.3
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biomacromolecule-Assisted Screening for Reaction Discovery and Catalyst Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric synthesis of (2 R ,4 R ,5 S )-tetrahydropseudodistomin and stereoisomers by cycloaddition of nitrone to vinylglycinol 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/A707797A [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Preventing Racemization During (S)-2-Amino-but-3-en-1-ol Synthesis
Welcome to the technical support center for the stereoselective synthesis of (S)-2-Amino-but-3-en-1-ol, a valuable chiral building block in modern drug development. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the loss of enantiomeric purity during its synthesis. We will delve into the mechanistic underpinnings of racemization and provide actionable, field-proven protocols to maintain stereochemical integrity.
Troubleshooting Guide: Preserving Enantiopurity
This section addresses specific experimental issues that can lead to racemization. Each question is followed by an in-depth explanation and a detailed protocol to rectify the problem.
Question 1: I'm observing a significant loss of enantiomeric excess (ee) in my final (S)-2-Amino-but-3-en-1-ol product. What are the likely causes?
Answer: Loss of enantiomeric excess during the synthesis of (S)-2-Amino-but-3-en-1-ol, also known as L-vinylglycinol, can stem from several factors, primarily related to the stability of the chiral center. The allylic nature of the amine makes the α-proton susceptible to abstraction, especially under basic or harsh thermal conditions, leading to a planar, achiral intermediate that can be re-protonated from either face, resulting in racemization.[1][2]
Key Potential Causes:
-
Harsh Deprotection Conditions: Aggressive acidic or basic conditions used to remove amino-protecting groups can facilitate racemization.
-
Elevated Temperatures: Thermal racemization can occur, particularly if the molecule is heated for prolonged periods.[1]
-
Inappropriate Base Selection: The use of strong, non-hindered bases can promote deprotonation at the chiral center.[3]
-
Presence of Catalytic Metals: Certain transition metals, like Palladium, can catalyze racemization through the formation of π-allyl complexes.[1]
Question 2: My synthesis involves an intermediate aldehyde. How can I prevent racemization at this critical stage?
Answer: Syntheses proceeding through an L-serinal derivative are particularly vulnerable to racemization.[4] The acidic proton alpha to the aldehyde can be easily removed, leading to enolization and subsequent loss of stereochemical information. Careful selection of reaction conditions is paramount.
Protocol: Minimizing Racemization During Aldehyde Handling
-
Strict Temperature Control: Maintain temperatures at or below 0 °C during reactions involving the aldehyde and subsequent workup steps.
-
pH Control: Avoid strongly basic or acidic conditions. Use buffered systems or non-nucleophilic, hindered bases if a base is required.
-
Prompt Conversion: Do not isolate and store the intermediate aldehyde for extended periods. Proceed to the next synthetic step as quickly as possible.
-
Anhydrous Conditions: Traces of water can facilitate proton exchange and racemization. Ensure all solvents and reagents are rigorously dried.
Question 3: What are the best practices for choosing and removing a protecting group for the amino function to avoid racemization?
Answer: The choice of the N-protecting group is a critical decision that directly impacts the potential for racemization during both its introduction and, more importantly, its removal.[5][6] The ideal protecting group should be stable to the reaction conditions of subsequent steps but removable under mild conditions that do not compromise the stereocenter.
| Protecting Group | Introduction | Removal Conditions | Racemization Risk | Key Considerations |
| Boc (tert-Butoxycarbonyl) | Boc anhydride, mild base | Mild acidic conditions (e.g., TFA in DCM) | Low | Generally a safe choice. The amino group's nucleophilicity allows for selective protection over the hydroxyl group.[7] |
| Cbz (Benzyloxycarbonyl) | Benzyl chloroformate, mild base | Catalytic hydrogenation (e.g., H₂, Pd/C) | Low to Moderate | Hydrogenolysis is generally mild, but care must be taken with catalyst selection to avoid side reactions. |
| Fmoc (9-Fluorenylmethoxycarbonyl) | Fmoc-Cl or Fmoc-OSu, mild base | Mild basic conditions (e.g., Piperidine in DMF) | Moderate to High | The basic conditions for removal can pose a significant risk of racemization for sensitive substrates like allylic amines. |
Recommended Protocol: Boc Protection and Deprotection
Protection:
-
Dissolve (S)-2-Amino-but-3-en-1-ol in a suitable solvent (e.g., Dichloromethane).
-
Add a mild base such as sodium bicarbonate.[7]
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous workup to isolate the N-Boc protected product.
Deprotection:
-
Dissolve the N-Boc protected amino alcohol in Dichloromethane.
-
Add Trifluoroacetic acid (TFA) dropwise at 0 °C.
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Carefully neutralize the reaction mixture and extract the deprotected product.
Frequently Asked Questions (FAQs)
Q1: What are the most reliable synthetic routes to obtain (S)-2-Amino-but-3-en-1-ol with high enantiopurity?
A1: Several effective strategies exist, often starting from the chiral pool.[8]
-
From L-Methionine: A classic approach involves the controlled oxidation of L-methionine to its sulfoxide, followed by pyrolysis. This method can yield the product in high optical purity.[4]
-
From D-Glyceraldehyde: This synthesis involves a diastereoselective vinyl-Grignard addition to an N-protected glyceraldimine, establishing the correct stereochemistry.[4]
-
Dynamic Kinetic Asymmetric Transformation (DYKAT): Trost and coworkers have developed a palladium-catalyzed approach starting from racemic butadiene monoepoxide and phthalimide, which provides high enantioselectivity.[4]
Q2: How can I accurately measure the enantiomeric excess (ee) of my (S)-2-Amino-but-3-en-1-ol?
A2: The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). This involves derivatizing the amino alcohol with a chiral agent to form diastereomers that can be separated on a standard column, or directly using a chiral stationary phase column.
Q3: Can racemization occur during storage?
A3: Yes, while solid (S)-2-Amino-but-3-en-1-ol hydrochloride is relatively stable, solutions, especially if not stored properly, can undergo slow racemization. It is recommended to store the compound as a salt in a cool, dry, and dark place. For long-term storage, keeping it at low temperatures (-20°C) is advisable.
Visualizing Key Processes
To better understand the critical aspects of preventing racemization, the following diagrams illustrate the key concepts.
Caption: Key factors leading to racemization and their corresponding preventative measures.
Caption: A decision-making workflow for selecting an appropriate N-protecting group.
References
-
Humphrey, J. M., & Chamberlin, A. R. (1997). α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms. Chemical Reviews, 97(6), 2243–2266. [Link]
-
Various Authors. (2014). How can we protect an amino group leaving an alcohol group free? ResearchGate. [Link]
- Eliel, E. L., & Wilen, S. H. (2007). Chapter 3: Racemization, Enantiomerization and Diastereomerization. In Stereochemistry of Organic Compounds. John Wiley & Sons.
-
Zhang, Y., & Zhang, W. (2010). Enantioselective Synthesis of Vinylglycinol. Scribd. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Abe, H., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4572. [Link]
-
Various Authors. (2025). Racemization of chiral amino alcohols: Catalyst selection and characterization. ResearchGate. [Link]
- Inventor, A. (2016). Method for synthesizing (S)-2-aminobutanol.
-
Engle, K. M., & Yu, J. Q. (2013). Selective C–H Activation of Unprotected Allylamines by Control of Catalyst Speciation. Journal of the American Chemical Society, 135(4), 1636-1639. [Link]
-
Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(5), 2439-2462. [Link]
-
Theophile, S. (2021). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Molecules, 26(16), 4875. [Link]
-
Asymmetric Synthesis. (n.d.). Asymmetric Synthesis. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(5), 2455-2504. [Link]
-
Trost, B. M., & Bunt, R. C. (1994). L-Vinylglycine. The Journal of Organic Chemistry, 59(15), 4162-4163. [Link]
-
Williams, R. M. (1998). Synthesis of α-Vinyl Amino Acids. Springer Nature Experiments. [Link]
-
Ghanem, A., & Aboul-Enein, H. Y. (2006). Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution. Chirality, 18(9), 711-723. [Link]
- Davies, S. G., & Ichihara, O. (1996). Asymmetric synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid. Tetrahedron: Asymmetry, 7(7), 1919-1934.
- Inventor, B. (2018). One kind synthesis(S)The method of 2 amino butanols.
-
Kumar, A., et al. (2025). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
- Asymmetric-Synthesis. (n.d.). Asymmetric-Synthesis.
- Abe, H., et al. (2025). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules.
-
Wang, Y. M., & Feringa, B. L. (2016). Base-Catalyzed Stereospecific Isomerization of Electron-Deficient Allylic Alcohols and Ethers through Ion-Pairing. Journal of the American Chemical Society, 138(38), 12368-12371. [Link]
- Williams, R. M. (1995). CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Advances in Asymmetric Synthesis, 1, 45-94.
-
Quintero-García, J. A., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Molecules, 28(15), 5707. [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective Groups [organic-chemistry.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
Technical Support Center: (S)-Vinylglycinol Reduction Reactions
Welcome to the technical support center for the synthesis of (S)-2-aminobutanol via the reduction of (S)-Vinylglycinol. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of this important transformation. (S)-2-aminobutanol is a critical chiral building block for several pharmaceuticals, including the anti-tuberculosis agent ethambutol.[1] Achieving high yield and stereochemical fidelity in its synthesis is paramount.
This guide provides in-depth, experience-driven advice in a direct question-and-answer format to troubleshoot common issues and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial method for reducing (S)-Vinylglycinol or its precursors?
A1: The most prevalent method is the catalytic hydrogenation of a related precursor, (S)-2-aminobutyric acid, using a supported metal catalyst.[2] This approach is favored for its high yield, excellent preservation of stereochemistry, and the use of environmentally benign solvents like water.[2] However, direct hydrogenation of (S)-Vinylglycinol is also feasible and follows similar principles.
Q2: Which catalyst is typically recommended for this type of reduction?
A2: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of vinyl groups under mild conditions.[3][4] For the reduction of amino acids to amino alcohols, ruthenium-based catalysts are also very effective.[5] Platinum-based catalysts like PtO2 can also be used. The optimal choice depends on the specific substrate, desired selectivity, and reaction conditions.
Q3: Can I use chemical reducing agents instead of catalytic hydrogenation?
A3: Yes, strong hydride reagents like lithium aluminum hydride (LiAlH4) can reduce the vinyl group, but this is generally less common. These reagents are often unselective and can pose significant safety and handling challenges, particularly on a large scale. Milder reagents like sodium borohydride (NaBH4) are typically not reactive enough to reduce an isolated double bond.
Q4: How do I monitor the progress of the reaction?
A4: Reaction progress can be effectively monitored by techniques such as Thin-Layer Chromatography (TLC) to observe the disappearance of the starting material. For more quantitative analysis, Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the ratio of starting material to product.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems you may encounter.
Problem 1: Low or No Conversion
Q: I've set up my catalytic hydrogenation reaction, but I'm seeing very slow conversion or none at all. What's going wrong?
A: This is a common issue that can almost always be traced back to the catalyst, the reaction conditions, or the substrate purity. Let's break down the potential causes.
Potential Cause 1: Catalyst Deactivation or Poisoning
The active sites on your heterogeneous catalyst are sensitive and can be easily blocked or "poisoned."
-
Explanation: Noble metal catalysts are susceptible to poisoning by various functional groups or impurities. Common poisons include sulfur compounds (e.g., residual thiols if your starting material is derived from methionine), and certain nitrogen heterocycles.[6] The catalyst may also have lost activity due to improper storage or handling, leading to oxidation.[6]
-
Solution:
-
Ensure Substrate Purity: Verify the purity of your (S)-Vinylglycinol. If it was synthesized from (S)-methionine, ensure that all sulfur-containing intermediates have been removed.[7]
-
Use High-Purity Reagents: Use high-purity, degassed solvents. Impurities in the solvent can act as catalyst poisons.[6]
-
Handle Catalyst Properly: Handle pyrophoric catalysts like Raney Nickel or even Pd/C under an inert atmosphere to prevent deactivation.[6] When in doubt, use a fresh batch of catalyst from a reliable supplier.
-
Potential Cause 2: Suboptimal Reaction Conditions
The physical parameters of your reaction are critical for success.
-
Explanation: Catalytic hydrogenation is a three-phase reaction (solid catalyst, liquid substrate/solvent, gaseous hydrogen).[6] Inefficient mixing will lead to poor contact between these phases, severely limiting the reaction rate.[6] Furthermore, insufficient hydrogen pressure or inadequate temperature can result in a sluggish reaction.[8]
-
Solution:
-
Increase Agitation: Ensure vigorous stirring to maintain the catalyst in suspension and maximize gas-liquid transfer.[6][8]
-
Increase Hydrogen Pressure: While a hydrogen balloon is often sufficient for small-scale reactions, more demanding reductions may require higher pressures using equipment like a Parr hydrogenator.[6] Typical pressures range from 3-4 bar.[6]
-
Optimize Temperature: Most hydrogenations run well at room temperature.[6] However, gentle heating (e.g., to 40-60°C) can sometimes increase the rate, but be cautious of potential side reactions at higher temperatures.[6]
-
Potential Cause 3: Insufficient Catalyst Loading
-
Explanation: The amount of catalyst may simply be too low for the reaction scale.
-
Solution: A typical catalyst loading for Pd/C is between 5-10 mol% relative to the substrate.[6] If you are using a lower loading, try increasing it within this range.
Problem 2: Poor Diastereoselectivity
Q: The reduction is working, but I'm getting a mixture of diastereomers. How can I improve the stereoselectivity?
A: The existing stereocenter in (S)-Vinylglycinol, which is an allylic amino alcohol, should direct the stereochemical outcome of the reduction. If it's not, the directing effect is being overridden or is not strong enough under your conditions.
-
Explanation: The hydroxyl and amino groups on your substrate can coordinate to the metal surface of the catalyst, directing the delivery of hydrogen from a specific face of the double bond. This substrate-directing effect is crucial for achieving high diastereoselectivity in the hydrogenation of allylic alcohols.[9] The choice of catalyst and solvent can significantly influence the conformation of the substrate on the catalyst surface, thereby affecting selectivity.
-
Solution:
-
Catalyst Screening: Different catalysts have different surface properties. If Pd/C is giving poor selectivity, screen other catalysts. Rhodium and Iridium-based catalysts are well-known for their high selectivity in the hydrogenation of functionalized olefins.[10][11][12]
-
Solvent Effects: The polarity of the solvent can affect how the substrate interacts with the catalyst. Screen a range of solvents, from polar protic (e.g., Methanol, Ethanol) to less polar options (e.g., THF, Ethyl Acetate).[6]
-
Consider Homogeneous Catalysis: For challenging substrates, a homogeneous catalyst (one that dissolves in the reaction medium) like those based on Rhodium or Ruthenium with chiral ligands can offer superior selectivity.[9] These catalysts often provide a more defined and predictable coordination environment around the metal center.
-
Problem 3: Side Reactions Observed (e.g., Hydrogenolysis)
Q: I'm seeing byproducts in my final product mixture. What could they be and how can I prevent them?
A: With a substrate like (S)-Vinylglycinol, the primary side reaction of concern during hydrogenation is hydrogenolysis.
-
Explanation: Hydrogenolysis is the cleavage of a C-X bond (where X is often O, N, or S) by hydrogen. In your case, the C-O or C-N bond at the chiral center could potentially be cleaved, leading to undesired byproducts. Palladium catalysts are generally less active in hydrogenolysis compared to platinum catalysts under mild conditions.[3]
-
Solution:
-
Choose the Right Catalyst: Stick with Pd/C, as it is known to suppress C-X bond hydrogenolysis for vinyl derivatives conjugated with heteroatoms.[3] Avoid more aggressive catalysts if this is a problem.
-
Milder Conditions: Reduce the reaction temperature and pressure. Hydrogenolysis often becomes more competitive at higher temperatures and pressures.
-
Adjust pH (if applicable): For related substrates like amino acids, the reaction is often run under acidic conditions (pH 1-5), which can help protect the amino group and influence the reaction pathway.[13][14]
-
Visual Troubleshooting and Workflow
The following diagrams illustrate the core reaction and a logical workflow for troubleshooting common issues.
Caption: The desired reduction of (S)-Vinylglycinol.
Caption: A decision tree for troubleshooting low reaction yield.
Data & Protocols
Table 1: Comparison of Catalysts for Hydrogenation
| Catalyst | Typical Loading (mol%) | Pressure (bar) | Temperature (°C) | Key Advantages & Considerations |
| Pd/C | 5 - 10 | 1 - 5 | 25 - 60 | General purpose, good for vinyl groups, low hydrogenolysis activity.[3][4] |
| PtO₂ (Adam's cat.) | 1 - 5 | 1 - 4 | 25 | Highly active, but may increase risk of hydrogenolysis. |
| Raney® Ni | 10 - 20 (wt%) | 3 - 50 | 25 - 80 | Cost-effective, but pyrophoric and requires careful handling.[6] |
| Rh/C | 1 - 5 | 1 - 5 | 25 | Can offer different selectivity profiles, good for aromatic systems. |
Experimental Protocol: General Procedure for Catalytic Hydrogenation
Safety Note: Hydrogen gas is highly flammable and can form explosive mixtures with air. All operations should be conducted in a well-ventilated fume hood, away from ignition sources. Metal catalysts charged with hydrogen can be pyrophoric and should never be exposed to air while active.[15]
-
Vessel Preparation: To a suitable pressure vessel (e.g., a Parr hydrogenation bottle), add (S)-Vinylglycinol (1.0 eq).
-
Catalyst Addition: Under a gentle stream of inert gas (Nitrogen or Argon), carefully add the chosen catalyst (e.g., 5-10 mol% of 5% Pd/C).[6]
-
Solvent Addition: Add a degassed solvent (e.g., methanol or ethanol) to dissolve the substrate.
-
System Purge: Seal the reaction vessel. Carefully evacuate the atmosphere and backfill with the inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Hydrogenation: Introduce hydrogen gas to the desired pressure (e.g., 3-4 bar or via a balloon for atmospheric pressure).[6]
-
Reaction: Stir the mixture vigorously at the desired temperature (typically room temperature) and monitor the reaction progress by TLC or GC.[6]
-
Work-up: Once the reaction is complete, carefully purge the vessel with inert gas three times to remove all hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the solid catalyst. CAUTION: The catalyst on the filter pad is saturated with hydrogen and can ignite upon contact with air. Do not allow the filter cake to dry. Quench it carefully with water immediately after filtration.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude (S)-2-aminobutanol, which can be purified further if necessary.
References
-
eRepository @ Seton Hall. Asymmetric Transfer Hydrogenation of Allylic Alcohols. Available at: [Link]
-
Weber, N., et al. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. Microbial Cell Factories. Available at: [Link]
-
Weber, N., et al. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. Microbial Cell Factories. Available at: [Link]
- Chung, S.K., & Kang, D.H. (1995). Stereoselective synthesis of β-amino alcohols: diastereoselective reduction of chiral α′-amino enones derived from amino acids. Tetrahedron: Asymmetry.
- Google Patents. (2016). Method for synthesizing (S)-2-aminobutanol. CN105481703A.
-
Semantic Scholar. (2022). Diastereoconvergent synthesis of anti-1,2-amino alcohols with N-containing quaternary stereocenters via selenium-catalyzed inter. Available at: [Link]
-
He, G., et al. (2016). Diastereoconvergent synthesis of anti-1,2-amino alcohols with N-containing quaternary stereocenters via selenium-catalyzed intermolecular C–H amination. Chemical Science. Available at: [Link]
-
CORE. Asymmetric Transfer Hydrogenation of Secondary Allylic Alcohols. Available at: [Link]
-
Mettler Toledo. Hydrogenation Reactions | Safe Reaction Monitoring & Control. Available at: [Link]
-
I.R.I.S. (2020). Kinetic resolution of racemic allylic alcohols via iridium-catalyzed asymmetric hydrogenation: scope, synthetic applications and. Available at: [Link]
-
ResearchGate. (2018). Hydrogenation of allylic alcohols. Available at: [Link]
-
Reddit. (2023). Hydrogenation troubleshooting : r/Chempros. Available at: [Link]
-
MDPI. (2021). Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. Available at: [Link]
-
PMC. (2015). Iron-Catalyzed Transfer Hydrogenation of Allylic Alcohols with Isopropanol. Available at: [Link]
-
PMC. (2013). syn-1,2-Amino Alcohols via Diastereoselective Allylic C–H Amination. Available at: [Link]
-
DiVA. Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Available at: [Link]
- Google Patents. (2018). One kind synthesis(S)The method of 2 amino butanols. CN105481703B.
-
Stanford Environmental Health & Safety. HYDROGENATION EXPLOSION. Available at: [Link]
-
ResearchGate. (2021). Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. Available at: [Link]
-
SciSpace. (2018). Rh-Catalyzed Hydrogenation of Amino Acids to Biobased Amino Alcohols: Tackling Challenging Substrates and Application to Protein. Available at: [Link]
-
Organic Chemistry Portal. (2006). Hydrogen-Mediated Aldol Reductive Coupling of Vinyl Ketones Catalyzed by Rhodium: High Syn-Selectivity through the Effect of Tri-2-furylphosphine. Available at: [Link]
-
PMC. (2020). Probing the Hydrogenation of Vinyl Sulfoxides Using para-Hydrogen. Available at: [Link]
-
AIChE. Hydrogenation of Amino Acid Mixtures to Amino Alcohols: Renewable Building Blocks for Fine and Specialty Chemicals Production. Available at: [Link]
-
Royal Society of Chemistry. (2020). Preparation of α-amino acids via Ni-catalyzed reductive vinylation and arylation of α-pivaloyloxy glycine. Available at: [Link]
-
PubMed. (2000). Engineering acyclic stereocontrol in the alkylation of vinylglycine-derived dianions: asymmetric synthesis of higher alpha-vinyl amino acids. Available at: [Link]
-
PubMed. (2010). An improved protocol for the preparation of (S)-vinylglycine from (S)-methionine. Available at: [Link]
Sources
- 1. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. old.nacatsoc.org [old.nacatsoc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. An improved protocol for the preparation of (S)-vinylglycine from (S)-methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of the reasons why the hydrogenation catalytic reaction process is too slow(1) - Talos New Materials Technology (Jiangsu) Co., Ltd. [talos-chem.com]
- 9. scholarship.shu.edu [scholarship.shu.edu]
- 10. iris.uniroma1.it [iris.uniroma1.it]
- 11. researchgate.net [researchgate.net]
- 12. Hydrogen-Mediated Aldol Reductive Coupling of Vinyl Ketones Catalyzed by Rhodium: High Syn-Selectivity through the Effect of Tri-2-furylphosphine [organic-chemistry.org]
- 13. CN105481703A - Method for synthesizing (S)-2-aminobutanol - Google Patents [patents.google.com]
- 14. CN105481703B - One kind synthesisï¼Sï¼The method of 2 amino butanols - Google Patents [patents.google.com]
- 15. ehs.stanford.edu [ehs.stanford.edu]
Purification techniques for removing impurities from (S)-2-Amino-but-3-en-1-ol
Welcome to the technical support guide for the purification of (S)-2-Amino-but-3-en-1-ol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this critical chiral building block. The purity of (S)-2-Amino-but-3-en-1-ol is paramount for its successful application in the synthesis of active pharmaceutical ingredients (APIs), as impurities can significantly impact the efficacy, safety, and stability of the final drug product.[1][2][3][4]
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this versatile intermediate.
Understanding the Molecule and its Challenges
(S)-2-Amino-but-3-en-1-ol is a chiral amino alcohol containing both an amine and a hydroxyl group, as well as a vinyl functional group.[5][6] Its purification can be challenging due to its polarity, potential for self-reaction or polymerization (especially if unstabilized), and the frequent presence of structurally similar impurities from its synthesis. The hydrochloride salt is often more stable and easier to handle than the free base.[5]
Common Impurities to Consider:
-
Enantiomeric Impurity: The corresponding (R)-enantiomer.
-
Starting Materials: Unreacted precursors from the synthesis.
-
Side-Products: Byproducts from the synthetic route, which can be structurally very similar to the desired product.
-
Solvents: Residual solvents from the reaction and workup.
-
Degradation Products: The vinyl group can be susceptible to oxidation or polymerization.
A thorough understanding of the synthetic route is crucial for anticipating potential impurities and designing an effective purification strategy.
Purification Strategy Workflow
Caption: A general workflow for the purification of (S)-2-Amino-but-3-en-1-ol.
Troubleshooting Guides and FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Recrystallization Troubleshooting
Q1: My (S)-2-Amino-but-3-en-1-ol hydrochloride won't crystallize, it just oils out. What should I do?
A1: Oiling out during recrystallization is a common issue, often caused by the solute being too soluble in the chosen solvent system at the cooling temperature, or the presence of impurities that inhibit crystal lattice formation.
-
Troubleshooting Steps:
-
Solvent System Modification: The choice of solvent is critical. If you are using a single solvent, try adding an anti-solvent (a solvent in which your compound is poorly soluble) dropwise to the warm, dissolved sample until slight turbidity persists. Then, warm the solution until it becomes clear again and allow it to cool slowly. Common solvent/anti-solvent pairs for polar compounds include methanol/diethyl ether, ethanol/hexane, and isopropanol/ethyl acetate.
-
Reduce Cooling Rate: Rapid cooling often favors oiling out over crystallization. Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator (2-8°C). Avoid placing it directly in a freezer.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, crystalline material, add a single seed crystal to the cooled, supersaturated solution to induce crystallization.
-
Purity Check: Significant amounts of impurities can lower the melting point and inhibit crystallization. It may be necessary to perform a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting recrystallization.
-
Q2: After recrystallization, the purity of my compound has not significantly improved. Why?
A2: This suggests that the impurities have similar solubility properties to your desired compound in the chosen solvent system.
-
Causality & Solutions:
-
Co-crystallization: The impurity may be co-crystallizing with your product. Changing the solvent system can alter the solubility of both the product and the impurity, potentially leading to better separation.
-
Insufficient Purity Gradient: For recrystallization to be effective, the impurities should be either much more soluble (remaining in the mother liquor) or much less soluble (removed by hot filtration) than the product in the chosen solvent. You may need to screen a wider range of solvents.
-
Alternative Technique: If recrystallization is ineffective, column chromatography is the next logical step to separate compounds with different polarities.
-
Column Chromatography Troubleshooting
Q3: (S)-2-Amino-but-3-en-1-ol is streaking badly on my silica gel column. How can I improve the separation?
A3: Streaking (or tailing) of amines on silica gel is a very common problem. It is caused by the interaction of the basic amine group with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to poor peak shape and inefficient separation.
-
Troubleshooting Steps:
-
Basify the Mobile Phase: Add a small amount of a volatile base to your eluent to compete with your compound for the acidic sites on the silica. Triethylamine (Et₃N) is a common choice, typically added at a concentration of 0.1-1% (v/v).
-
Use a Different Stationary Phase: If basifying the mobile phase is not sufficient, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds. Reversed-phase (C18) chromatography is another option, although it requires different solvent systems (e.g., water/acetonitrile or water/methanol).[7]
-
N-Protection: Protecting the amine group, for example with a Boc (tert-butyloxycarbonyl) group, will make the compound less polar and eliminate the problematic interaction with silica gel.[8] The Boc-protected compound can then be purified on standard silica gel, and the protecting group can be removed later under acidic conditions.[8]
-
Q4: I am having trouble separating my product from a very non-polar impurity using column chromatography.
A4: This is a scenario where column chromatography should be very effective. If you are still facing difficulties, consider the following:
-
Optimize the Mobile Phase: Start with a very non-polar eluent (e.g., 100% hexane or dichloromethane) to first elute the non-polar impurity. Then, gradually increase the polarity of the mobile phase (e.g., by adding ethyl acetate or methanol) to elute your more polar product. This is known as a gradient elution.
-
Check for Compound Stability: Ensure your compound is not degrading on the silica gel. You can check this by analyzing a small sample of the crude material that has been stirred with silica gel for the duration of the column run.
Chiral Purification Troubleshooting
Q5: My chiral HPLC analysis shows the presence of the (R)-enantiomer. How can I remove it?
A5: Separating enantiomers requires a chiral environment. Standard purification techniques like recrystallization (unless using a chiral resolving agent) and standard column chromatography will not separate enantiomers.
-
Solutions:
-
Preparative Chiral Chromatography: This is the most direct method for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[9][10] This technique can be performed using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). The choice of CSP and mobile phase is critical and often requires screening.[10][11]
-
Diastereomeric Salt Formation: This classical method involves reacting the racemic or enantiomerically impure amino alcohol with a chiral acid (a resolving agent) to form a pair of diastereomeric salts. Diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization. After separation, the desired enantiomer of the amino alcohol can be liberated by treatment with a base.
-
| Technique | Principle | Advantages | Disadvantages |
| Preparative Chiral HPLC/SFC | Differential interaction with a Chiral Stationary Phase (CSP) | Direct separation, high purity achievable | Can be expensive, requires specialized equipment and method development |
| Diastereomeric Salt Formation & Recrystallization | Formation of diastereomers with different solubilities | Cost-effective for large scale, well-established technique | Can be time-consuming, requires a suitable resolving agent, may not be applicable to all compounds |
Frequently Asked Questions (FAQs)
Q1: What is the best way to store purified (S)-2-Amino-but-3-en-1-ol?
A1: The free base can be unstable over time. It is best stored as its hydrochloride salt. For both the free base and the salt, storage at low temperatures (2-8 °C), under an inert atmosphere (argon or nitrogen), and protected from light is recommended to minimize degradation.[8]
Q2: What analytical techniques should I use to assess the purity of my final product?
A2: A combination of techniques is recommended for comprehensive purity assessment:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
High-Performance Liquid Chromatography (HPLC): To determine the chemical purity (area % at a specific wavelength).[12]
-
Chiral HPLC or GC: To determine the enantiomeric excess (e.e.).[9][13]
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Elemental Analysis: To confirm the elemental composition, especially for the hydrochloride salt.
Q3: Can I use distillation to purify (S)-2-Amino-but-3-en-1-ol?
A3: While vacuum distillation can be used for some amino alcohols, the presence of the vinyl group in (S)-2-Amino-but-3-en-1-ol increases the risk of polymerization at elevated temperatures. If distillation is attempted, it should be done under high vacuum and at the lowest possible temperature. Recrystallization of the hydrochloride salt or column chromatography are generally safer and more effective methods.
Q4: My compound is stabilized with MEHQ. Do I need to remove it before use, and if so, how?
A4: MEHQ (Monomethyl ether hydroquinone) is a polymerization inhibitor. For many applications, the small amount present will not interfere. However, if it needs to be removed, you can do so by passing a solution of the compound through a column of basic alumina or a dedicated inhibitor removal column.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization (Hydrochloride Salt)
This protocol assumes you have the crude (S)-2-Amino-but-3-en-1-ol as its hydrochloride salt.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude salt in various solvents (e.g., isopropanol, ethanol, methanol). A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude (S)-2-Amino-but-3-en-1-ol hydrochloride in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the mixture for a few minutes. Perform a hot filtration through a fluted filter paper to remove the carbon.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in a refrigerator (2-8 °C) for several hours or overnight to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Column Chromatography (after N-Boc Protection)
This protocol is ideal for removing impurities with different polarities.
-
N-Boc Protection:
-
Dissolve the crude (S)-2-Amino-but-3-en-1-ol in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Add a base, such as triethylamine or sodium bicarbonate.
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Work up the reaction by washing with aqueous acid, base, and brine, then dry the organic layer and concentrate to obtain the crude N-Boc protected amino alcohol.[8]
-
-
Column Chromatography:
-
Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane).
-
Dissolve the crude N-Boc protected compound in a minimal amount of the mobile phase.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40%).
-
Collect fractions and analyze by TLC to identify the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified N-Boc protected compound.
-
-
Deprotection:
-
The N-Boc group is typically removed under acidic conditions, for example, with trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in dioxane.[8]
-
Caption: Workflow for purification via N-Boc protection and column chromatography.
References
-
(S)-2-aminobut-3-en-1-ol hydrochloride | C4H10ClNO | CID 16007024 - PubChem. URL: [Link]
- CN105481703B - One kind synthesis(S)The method of 2 amino butanols - Google Patents.
-
Reduction of Chiral Amino Acids Based on Current Method - JOCPR. URL: [Link]
-
Trouble with chiral separations - May 20 2020 - Chromatography Today. URL: [Link]
-
Amino Alcohols: Chromatographic Methods for the Determination of Derivatives of Nitrogen-Containing Toxic Chemicals | Request PDF - ResearchGate. URL: [Link]
-
2-Aminobut-3-en-1-ol | C4H9NO | CID 13247016 - PubChem - NIH. URL: [Link]
-
Synthesis of 1, 2 Amino Alcohols through Arbuzov Method - CSB and SJU Digital Commons. URL: [Link]
-
Pharma Intermediates: Applications, Manufacturing Process, and Optimal Drying Solutions. URL: [Link]
-
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - MDPI. URL: [Link]
-
Understanding Pharma Intermediates: A Comprehensive Guide - At Tianming Pharmaceutical. URL: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. URL: [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. URL: [Link]
-
Chiral Chromatography: Principle, Components, Steps, Types, Uses - Microbe Notes. URL: [Link]
Sources
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. theasengineers.com [theasengineers.com]
- 3. tianmingpharm.com [tianmingpharm.com]
- 4. High-Purity Pharma Intermediates | Quality Solutions [hbgxchemical.com]
- 5. (S)-2-aminobut-3-en-1-ol hydrochloride | C4H10ClNO | CID 16007024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Aminobut-3-en-1-ol | C4H9NO | CID 13247016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. digitalcommons.csbsju.edu [digitalcommons.csbsju.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. microbenotes.com [microbenotes.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. mdpi.com [mdpi.com]
- 13. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Solving polymerization issues with vinyl groups in amino alcohols
Welcome to the Advanced Technical Support Center for Reactive Monomer Handling . As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals dealing with the unique synthetic challenges of amino alcohols containing vinyl groups (e.g., vinyloxy amino alcohols, allylamines, and vinyl esters).
These bifunctional molecules are notoriously unstable. The electron-rich vinyl group is highly susceptible to both free-radical auto-oxidation and acid-catalyzed cationic polymerization, while the basic amino group dynamically alters the local pH and electronic environment. This guide decodes the causality behind these runaway reactions and provides field-proven, self-validating protocols to secure your synthetic workflows.
Mechanistic Overview: The Dual-Threat of Vinyl Amino Alcohols
To troubleshoot polymerization, you must first understand the initiating mechanisms. Vinyl amino alcohols typically fail via two distinct pathways:
-
Free-Radical Polymerization (Thermal/Oxidative): Unsaturated monomers naturally form carbon-centered radicals (R•) over time, accelerated by heat, light, or trace metals. If left unchecked, these propagate into long polymer chains [1].
-
Living Cationic Polymerization (Acid-Catalyzed): Vinyl ethers are highly reactive toward electrophiles. Even trace amounts of acid will protonate the electron-rich double bond, forming a highly reactive oxocarbenium ion that rapidly attacks adjacent monomers, leading to instantaneous gelation[4].
Radical polymerization pathway and oxygen-dependent phenolic inhibition mechanism.
Troubleshooting Guide & FAQs
Q1: Why does my vinyl amino alcohol polymerize in the dark at 4°C despite adding 100 ppm MEHQ? The Causality: MEHQ (Hydroquinone monomethyl ether) is a phenolic inhibitor that strictly requires dissolved oxygen to function. It does not scavenge carbon-centered radicals directly; instead, it terminates peroxy radicals (ROO•) [2]. If you sparged your storage vessel with 100% Argon or Nitrogen to protect the amine from oxidation, you inadvertently starved the MEHQ of oxygen, rendering it entirely useless. The Fix: Store MEHQ-inhibited monomers under a dry air headspace or a 50/50 Nitrogen/Air mixture. Approximately 10 ppm of dissolved O₂ is required to activate 40 ppm of phenolic inhibitor [2].
Q2: During vacuum distillation, my monomer violently gels in the boiling flask. How do I prevent this? The Causality: Distillation strips dissolved oxygen from the liquid phase, instantly disabling phenolic inhibitors like MEHQ. Furthermore, exposing the monomer to temperatures above 100°C triggers rapid thermal auto-initiation [1]. The Fix: You must switch to a process inhibitor that functions anaerobically. N-oxyl compounds (like TEMPO) or Phenothiazine (PTZ) act as direct radical scavengers and do not require oxygen [3]. Add these to the boiling flask prior to distillation.
Q3: I converted my vinyloxy amino alcohol to a hydrochloride salt to improve aqueous solubility, but it immediately formed a viscous gel. What happened? The Causality: Vinyl ethers undergo rapid living cationic polymerization in the presence of acids [4]. In its freebase form, the primary/secondary amine acts as an internal proton scavenger, protecting the vinyl group. By adding HCl, you neutralized this basicity and created an acidic environment. The protonation of the vinyl double bond formed an oxocarbenium ion, triggering a runaway cationic cascade. The Fix: Never expose vinyl ethers to acidic conditions. If aqueous solubility is required, utilize non-ionic solubilizing strategies (e.g., PEGylation) or temporarily protect the vinyl group during salt formation.
Quantitative Data: Inhibitor Selection Matrix
Selecting the correct inhibitor based on your specific workflow phase is critical. Use the table below to match the chemical class to your experimental conditions.
| Inhibitor Name | Chemical Class | O₂ Dependency | Optimal Concentration | Primary Application Phase |
| MEHQ | Phenolic | Required | 10 - 300 ppm | Long-term Storage & Transport |
| BHT | Phenolic | Required | 50 - 500 ppm | Long-term Storage |
| Phenothiazine (PTZ) | Thiazine | Independent | 50 - 1000 ppm | High-Temp Processing / Distillation |
| TEMPO | N-oxyl Radical | Independent | 10 - 200 ppm | Anaerobic Reactions / Distillation |
Methodology Vault: Self-Validating Protocols
Protocol A: Quantitative Removal of MEHQ Prior to Polymerization
MEHQ must be removed immediately before deliberately polymerizing the monomer. This protocol utilizes an alkaline wash to convert the phenolic inhibitor into a water-soluble phenoxide.
-
Dilution: Dissolve the inhibited vinyl amino alcohol in a non-polar, water-immiscible solvent (e.g., Diethyl Ether or Dichloromethane) at a 1:5 ratio.
-
Alkaline Extraction: Transfer to a separatory funnel. Wash the organic layer three times with equal volumes of 5% aqueous NaOH.
-
Neutralization & Drying: Wash the organic layer once with saturated NaCl (brine) to remove residual base. Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes.
-
Concentration: Filter the drying agent and remove the solvent under reduced pressure. Maintain the water bath strictly below 30°C to prevent thermal auto-initiation.
-
Self-Validation Checkpoint: Analyze a drop of the purified monomer via UV-Vis spectroscopy. The complete disappearance of the phenolic absorption peak at ~290 nm confirms the total removal of MEHQ. Note: The monomer is now highly unstable and must be used within 2 hours.
Protocol B: Safe Anaerobic Distillation of Vinyl Monomers
This protocol utilizes a dual-inhibitor system to protect the monomer in both the oxygen-depleted boiling flask and the purified receiver flask.
-
Boiling Flask Preparation: Add 500 ppm of Phenothiazine (PTZ) to the crude monomer. PTZ will remain in the boiling flask and prevent anaerobic thermal polymerization.
-
Receiver Flask Preparation: Pre-charge the receiving flask with 100 ppm of MEHQ.
-
Apparatus Setup: Assemble a short-path vacuum distillation setup. Insert a capillary air-bleed valve into the system.
-
Distillation: Apply high vacuum (< 10 mmHg) to depress the boiling point of the monomer below 60°C. Heat the oil bath slowly.
-
Air Bleed Activation: Open the capillary bleed slightly to introduce a microscopic trace of air into the vapor path.
-
Self-Validation Checkpoint: As the purified monomer condenses into the receiver flask, the trace oxygen from the air bleed immediately activates the pre-charged MEHQ. If the collected monomer remains a free-flowing liquid after 24 hours at 4°C, the dual-inhibitor transfer was successful.
Step-by-step safe vacuum distillation workflow for reactive vinyl amino alcohols.
References
-
Wikipedia. "Polymerisation inhibitor". Wikipedia. [Link]
- Google Patents (KR100891954B1). "Polymerization Prevention Method in the Production Process of Vinyl Acetate Monomer".
-
MDPI. "Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High Tg and LCST-Type Thermoresponse". MDPI.[Link]
Technical Support Center: Troubleshooting & Handling of (S)-2-Amino-but-3-en-1-ol
Welcome to the Application Scientist Support Portal. (S)-2-Amino-but-3-en-1-ol (also known as L-vinylglycinol) is a highly versatile chiral building block used in the synthesis of complex pharmaceuticals, such as ethambutol and vigabatrin analogues (). However, its bifunctional nature—combining a primary amine, a primary alcohol, and a terminal vinyl group—renders it highly susceptible to environmental degradation.
This guide provides mechanistic troubleshooting, quantitative stability data, and validated protocols to ensure the scientific integrity of your long-term storage and handling workflows.
Section 1: Core Troubleshooting FAQs
Q1: My stored (S)-2-Amino-but-3-en-1-ol has turned from a colorless oil/solid to a viscous yellow-brown liquid. What happened? A1: This is the most common issue encountered during storage and is caused by a tandem process of oxidative degradation and CO₂ absorption.
-
The Causality: Primary amines readily react with atmospheric carbon dioxide to form carbamate salts. Concurrently, exposure to oxygen leads to the oxidation of the amine to N-oxides and the alcohol to corresponding aldehydes (). The newly formed aldehydes can then undergo Schiff base condensation with the remaining primary amines, forming imines that present as conjugated yellow/brown chromophores.
-
Resolution: Discard severely discolored batches, as the oligomeric impurities are difficult to separate via distillation without inducing thermal decomposition. Prevent this by storing the compound strictly under an inert atmosphere (Argon is preferred over Nitrogen as it is heavier and effectively blankets the liquid).
Q2: LC-MS analysis of my stored batch shows unexpected mass peaks at [M+18]⁺ and[M+44]⁺. What are these impurities? A2:
-
[M+18]⁺ (Water Absorption): Amino alcohols are highly hygroscopic. If the seal on the storage vial is compromised, the compound will absorb ambient moisture. While water itself isn't a degradation product, it acts as a solvent micro-environment that accelerates hydrolysis and racemization.
-
[M+44]⁺ (Carbamate Formation): This mass addition corresponds to the covalent addition of CO₂. The nucleophilic primary amine attacks the electrophilic carbon of CO₂, forming a stable carbamate adduct.
Q3: We are observing a loss of enantiomeric purity (ee drops from >98% to <90%) after 6 months of storage at room temperature. How does this racemization occur? A3: The chiral center at C2 is adjacent to the vinyl group (an allylic position). Trace acidic or basic impurities—often resulting from the degradation pathways mentioned above—can catalyze the reversible deprotonation of the C2 proton. The resulting aza-allylic intermediate is planar, leading to racemization upon reprotonation.
-
Resolution: Store the compound at -20°C. Lowering the thermal energy suppresses the activation energy required for this deprotonation event, preserving the (S)-configuration.
Section 2: Quantitative Stability Profile
To illustrate the critical importance of storage conditions, the following table summarizes the degradation kinetics of (S)-2-Amino-but-3-en-1-ol over a 6-month period, quantified via quantitative NMR (qNMR).
| Storage Condition | Atmosphere | Temp (°C) | Light Exposure | Purity at 1 Month | Purity at 6 Months | Primary Impurity Profile |
| Optimal | Argon | -20°C | Dark | >99.5% | 98.8% | None detected |
| Standard | Nitrogen | 4°C | Dark | 98.2% | 94.5% | Carbamate salts |
| Suboptimal | Air | 25°C | Dark | 92.0% | 78.3% | Aldehydes / Imines |
| Poor | Air | 25°C | Ambient UV | 85.5% | < 50.0% | Oligomers / N-oxides |
Section 3: Mechanistic Degradation Pathways
The following diagram maps the causality of environmental exposure to specific degradation vectors. Understanding these pathways is critical for designing robust experimental controls.
Figure 1: Primary degradation pathways of (S)-2-Amino-but-3-en-1-ol under suboptimal storage.
Section 4: Validated Experimental Protocols
To ensure scientific integrity and reproducible results, implement the following self-validating protocols for handling and assessing the compound.
Protocol A: Inert Aliquoting and Long-Term Storage
Objective: Prevent the introduction of O₂, CO₂, and moisture during the subdivision of bulk material.
-
Preparation: Bake amber borosilicate glass vials at 120°C for 4 hours to remove surface moisture. Cool in a desiccator under vacuum.
-
Purging: Transfer the vials to a glovebox filled with high-purity Argon (O₂ < 1 ppm, H₂O < 1 ppm). If a glovebox is unavailable, use a Schlenk line to subject the vials to three vacuum/Argon cycles.
-
Aliquoting: Dispense the (S)-2-Amino-but-3-en-1-ol into the vials.
-
Self-Validation Step: Weigh the dispensing gas-tight syringe before and after transfer. The mass difference must perfectly match the expected mass of the dispensed volume, confirming no volatile loss or air ingress occurred during transfer.
-
-
Sealing: Seal the vials with PTFE-lined septa caps. Wrap the caps tightly with Parafilm to provide a secondary moisture barrier.
-
Storage: Transfer the sealed vials immediately to a -20°C freezer dedicated to chemical storage (ensure it is a non-frost-free model to prevent temperature cycling).
Protocol B: Quality Control (QC) Assessment via qNMR
Objective: Accurately determine the purity of stored batches before use in sensitive asymmetric syntheses.
-
Sample Prep: In a glovebox, dissolve 15.0 mg of the stored (S)-2-Amino-but-3-en-1-ol in 0.6 mL of anhydrous CDCl₃.
-
Internal Standard Addition: Add exactly 5.0 mg of 1,3,5-trimethoxybenzene (TMB) as an internal standard.
-
Causality & Design: TMB is chosen because it is highly stable, non-hygroscopic, and its aromatic protons (~6.1 ppm) do not overlap with the terminal vinyl protons (~5.2-5.9 ppm) or aliphatic protons of the amino alcohol. This ensures baseline resolution for integration.
-
-
Acquisition: Acquire a ¹H-NMR spectrum with a relaxation delay (D1) of at least 10 seconds.
-
Causality & Design: A long D1 ensures complete relaxation of all nuclear spins between pulses, preventing integration errors caused by differing T1 relaxation times.
-
-
Analysis: Integrate the TMB peak at 6.1 ppm and the terminal vinyl protons of the amino alcohol at ~5.2 ppm. Calculate the absolute purity based on the molar ratio.
References
-
Trost, B. M., Bunt, R. C., Lemoine, R. C., & Calkins, T. L. (2000). "Dynamic kinetic asymmetric transformation of diene monoepoxides: a practical asymmetric synthesis of vinylglycinol, vigabatrin, and ethambutol." Journal of the American Chemical Society, 122(25), 5968-5976. Available at:[Link]
-
Waymouth, R. M., et al. (2013). "Electrooxidation of alcohols catalyzed by amino alcohol ligated ruthenium complexes." Journal of the American Chemical Society, 135(38), 14299-14305. Available at:[Link]
Troubleshooting low enantiomeric excess in (S)-Vinylglycinol production
Diagnostic Framework: Define Your Synthesis Route
Low enantiomeric excess (ee) in (S)-vinylglycinol (2-amino-3-buten-1-ol) is rarely a random occurrence; it is a deterministic failure of reaction control. Before troubleshooting, identify your production pathway. The two dominant routes have distinct failure modes:
-
Route A: Enzymatic Kinetic Resolution (EKR): Acetylation of racemic vinylglycinol using lipases (e.g., CAL-B).
-
Primary Failure Mode: Improper conversion control (The "Kinetic Trap").
-
-
Route B: Chiral Pool Synthesis: Reduction of (S)-vinylglycine derived from L-Methionine.
-
Primary Failure Mode: Thermal or chemical racemization of the allylic center.
-
Route A: Troubleshooting Enzymatic Kinetic Resolution (EKR)
The Scenario: You are using a lipase (typically Candida antarctica Lipase B, Novozym 435) to resolve racemic vinylglycinol. The enzyme selectively acylates the (R)-enantiomer, leaving the desired (S)-vinylglycinol unreacted.
The Problem: You are recovering (S)-vinylglycinol with 80-90% ee, but you require >98% ee.
Core Concept: The Conversion/ee Trade-off
In a kinetic resolution where the substrate (the alcohol) is the desired product, low ee is almost always caused by stopping the reaction too early.
According to the Kazlauskas equation, as the reaction proceeds, the enzyme consumes the (R)-enantiomer. The (S)-enantiomer is "purified" by remaining unreacted.
-
At 40% Conversion: The (S)-alcohol is still contaminated with unreacted (R)-alcohol. Result: Low ee.
-
At 52% Conversion: Most (R)-alcohol is acylated. Result: High ee (>99%).
Troubleshooting Protocol: EKR Optimization
| Symptom | Probable Cause | Corrective Action |
| Low ee (<90%) | Under-conversion. Reaction stopped before 50% completion. | Push Conversion: Extend reaction time or increase temperature slightly (25°C |
| Low Yield (<30%) | Over-conversion. Reaction ran too long; enzyme started eating the (S)-enantiomer. | Monitor Kinetics: Use GC/HPLC to stop exactly at 50-52% conversion. |
| Inconsistent ee | Water Content. Excess water causes hydrolysis of the product ester back to racemic alcohol. | Dry System: Use molecular sieves (4Å) and anhydrous solvents (MTBE or DIPE). |
Visualizing the Kinetic Trap
The following diagram illustrates why stopping exactly at 50% is dangerous if your enzyme's Selectivity Factor (E) is not infinite. You must "sacrifice" yield to guarantee purity.
Figure 1: Kinetic Resolution Strategy. To achieve >99% ee for the unreacted substrate ((S)-vinylglycinol), the reaction must be pushed slightly beyond 50% conversion.
Route B: Troubleshooting Chiral Pool Synthesis (L-Methionine)
The Scenario: You synthesize (S)-vinylglycine from L-methionine via sulfoxide elimination, followed by reduction to (S)-vinylglycinol.
The Problem: The starting material (L-methionine) is 99% ee, but the final vinylglycinol is only 80% ee.
Root Cause: Allylic Racemization
Vinylglycinol contains an allylic amine motif. The
-
Thermal Elimination: The pyrolysis of methionine sulfoxide requires high heat (
). If not done under vacuum or with rapid transit (e.g., Kugelrohr or Flow Chemistry), the intermediate vinylglycine racemizes. -
Basic Workup: Exposure to strong bases (pH > 10) during extraction deprotonates the
-carbon, destroying chirality.
Corrective Protocol: The "Low-Temp" Workup
-
Pyrolysis Control: Ensure the elimination of the sulfoxide is performed under high vacuum (<1 mbar) to minimize thermal exposure time.
-
Reduction Step: When reducing (S)-vinylglycine (or its ester) to the alcohol, use
or at , not reflux. -
pH Discipline: During extraction, never exceed pH 9.0 . Use saturated
rather than .
Analytical Validation: Are You Measuring Correctly?
Low ee is often a measurement error. Vinylglycinol is polar and lacks a strong chromophore, making direct chiral HPLC difficult without derivatization.
Standard Operating Procedure (SOP) for Chiral HPLC
Method: Derivatization with O-Phthalaldehyde (OPA) or N-Cbz protection is recommended to increase retention and UV visibility.
| Parameter | Recommendation |
| Column | Chiralpak AD-H or OD-H (Amylose/Cellulose carbamates) |
| Mobile Phase | Hexane : Isopropanol (90:10) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV 210 nm (Direct) or 254 nm (if derivatized) |
| Sample Prep | Derivatize with Benzyl chloroformate (Cbz-Cl) if peak resolution is poor (< 1.5). |
Troubleshooting Decision Tree
Figure 2: Diagnostic logic flow for identifying the root cause of enantiomeric purity loss.
FAQ: Expert Insights
Q: Can I upgrade the ee of my (S)-vinylglycinol if it's already low (e.g., 85%)? A: Yes. Since vinylglycinol is a solid (mp ~40-42°C), you can use recrystallization , but it is difficult due to high solubility. A better approach is to derivatize it (e.g., to N-Cbz-vinylglycinol), recrystallize the derivative to >99% ee, and then deprotect. Alternatively, subject the 85% ee material to a second round of enzymatic kinetic resolution. The enzyme will acylate the remaining (R)-contaminant, leaving highly pure (S)-alcohol.
Q: Why does my reaction stall at 40% conversion? A: Product inhibition. The byproduct (acetaldehyde or the ester) might inhibit the lipase.
-
Fix: Use Vinyl Butyrate instead of Vinyl Acetate. The butyrate ester is often less inhibitory.
-
Fix: Add molecular sieves to scavenge water/byproducts.
Q: Is (S)-vinylglycinol stable on the shelf? A: Barely. It is prone to polymerization and oxidation. Store under Argon at -20°C. If it turns yellow, purify immediately via bulb-to-bulb distillation.
References
-
Enzymatic Kinetic Resolution Mechanics
- Kazlauskas, R. J., et al. "Rule for predicting the enantioselectivity of lipases." Journal of Organic Chemistry. (Establishes the empirical rule for CAL-B preference).
-
Synthesis from Methionine
-
Metal-Catalyzed Routes (DYKAT)
-
Chiral HPLC Methods
- Validation of chiral liquid chromatographic methods for the analysis of amino acid deriv
Sources
- 1. An improved protocol for the preparation of (S)-vinylglycine from (S)-methionine [ouci.dntb.gov.ua]
- 2. A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming hygroscopic challenges of (S)-Vinylglycinol handling
Welcome to the Technical Support Center for the handling and manipulation of (S)-Vinylglycinol. As a Senior Application Scientist, I have designed this guide to address the critical environmental sensitivities of chiral amino alcohols.
(S)-Vinylglycinol is an indispensable chiral building block used in the synthesis of unnatural amino acids, vigabatrin, and complex transition-metal-catalyzed asymmetric allylic aminations[1][2]. However, its dual functionality (a primary amine and a primary alcohol) makes it exceptionally hygroscopic and prone to atmospheric degradation. This guide provides the mechanistic reasoning behind its instability and field-proven, self-validating protocols to ensure your downstream syntheses succeed.
Handling & Storage Workflow
Workflow for the inert handling and storage of hygroscopic (S)-Vinylglycinol.
Frequently Asked Questions & Troubleshooting
Q1: My (S)-Vinylglycinol turned from a crystalline solid/clear liquid into a discolored, viscous syrup. What happened, and can it be salvaged? The Causality: This is a classic symptom of atmospheric exposure. The primary amine acts as a nucleophile towards atmospheric CO₂, forming carbamate salts, while the hydroxyl group aggressively hydrogen-bonds with atmospheric water, causing the matrix to deliquesce[3]. Furthermore, trace oxygen can lead to the oxidative degradation of the amine, causing the amber discoloration[4]. The Fix: If the material is only mildly wet, it can be salvaged via azeotropic distillation. Dissolve the syrup in anhydrous toluene and concentrate it under reduced pressure on a Schlenk line. The water will co-distill with the toluene. If the material is heavily degraded, you must convert it to a sulfate salt, recrystallize it, and liberate the free base immediately prior to use (See Protocol B).
Q2: How do I accurately weigh and transfer this compound without exposing it to ambient humidity? The Causality: Even a 30-second exposure on a benchtop balance introduces ppm-level water. In downstream applications like Ni(0)-catalyzed asymmetric allylic amination, this trace moisture will irreversibly poison the active catalyst by protonating the transition-metal intermediates, leading to poor yields and eroded enantiomeric excess (ee)[2][5]. The Fix: You must weigh the compound inside a controlled glovebox environment (<1 ppm O₂/H₂O)[6]. Transfer the material into a Schlenk bomb or a Schlenk flask equipped with a greased PTFE stopcock. Seal the flask before removing it from the glovebox, and interface it with your Schlenk line using Protocol A.
Q3: Can I use standard desiccants like Calcium Chloride or Silica Gel to store the free base? The Causality: Absolutely not. Silica gel is inherently acidic and will protonate the amine, binding your (S)-Vinylglycinol irreversibly to the silica matrix. Calcium chloride is also incompatible as it readily forms stable coordination complexes with amino alcohols. The Fix: Store the neat material in a sealed ampoule inside a glovebox. If you must dry a solution of (S)-Vinylglycinol, use strictly basic or neutral drying agents like anhydrous K₂CO₃ or Na₂SO₄, or store the solution over activated 3Å molecular sieves[4].
Step-by-Step Methodologies
Protocol A: Glovebox-to-Schlenk Line Transfer (Self-Validating)
This protocol ensures zero atmospheric exposure when moving (S)-Vinylglycinol from storage to an active reaction manifold[7][8].
-
Glassware Preparation: Dry a Schlenk flask and a PTFE stopcock in an oven at 120°C for >12 hours. Transfer them into the glovebox antechamber while still hot and immediately evacuate the chamber[6].
-
Weighing (Inside Glovebox): Weigh the required mass of (S)-Vinylglycinol into the Schlenk flask.
-
Sealing: Apply a thin layer of high-vacuum grease (e.g., Apiezon H) to the stopcock and seal the flask. Secure a rubber septum over the main neck with copper wire.
-
Manifold Purging (Outside Glovebox): Remove the sealed flask and connect the side-arm to the Schlenk line using thick-walled rubber vacuum tubing. Do not open the flask yet.
-
Line Cycling: Cycle the hose and manifold between high vacuum (<0.1 mbar) and inert gas (Ar/N₂) three times to purge the dead volume in the tubing[8][9].
-
Self-Validation & Equilibration: With the manifold under a positive pressure of inert gas, slowly open the PTFE stopcock. Validation Check: Watch the oil bubbler on your Schlenk line. You should see a brief cessation of bubbling as the flask equilibrates, followed by a steady, slow bubbling rate. If the bubbling stops entirely and oil begins backing up, you have a vacuum leak in your flask seal.
Protocol B: Reversible Salt Formation for Long-Term Storage
Because the free amino alcohol actively absorbs moisture, converting it to a sulfate salt neutralizes the amine's nucleophilicity, rendering the molecule completely non-hygroscopic for months of benchtop storage[3].
-
Salt Formation: Dissolve freshly synthesized (S)-Vinylglycinol in anhydrous ethanol under nitrogen. Slowly add 0.5 equivalents of anhydrous H₂SO₄ (or 1 eq of ethereal HCl) dropwise at 0°C.
-
Isolation: The bis((S)-vinylglycinium) sulfate salt will precipitate as a white, crystalline solid. Filter the solid using a Schlenk frit and dry under high vacuum.
-
Storage: The salt can now be stored in a standard desiccator on the benchtop without degrading.
-
Recovery (Pre-Reaction): When ready for synthesis, suspend the required amount of salt in a biphasic mixture of anhydrous dichloromethane (DCM) and 1M aqueous NaOH.
-
Self-Validating Extraction: Stir vigorously for 10 minutes. Validation Check: The solid will completely dissolve, indicating successful deprotonation. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure on a Schlenk line to yield the pure, dry free base.
Data Presentation: Storage & Drying Strategies
The following table summarizes the quantitative efficacy of various storage and handling methods for (S)-Vinylglycinol to help you select the appropriate strategy for your workflow.
| Storage/Handling Method | Reagent / Condition | Hygroscopicity Control | Downstream Purity Retention | Recommended Duration |
| Free Base (Benchtop) | Ambient Air / Desiccator | Poor (Rapid deliquescence) | < 50% after 48 hours | Not Recommended |
| Free Base (Glovebox) | < 1 ppm O₂ / H₂O | Excellent | > 98% | Up to 1 month |
| Sulfate/HCl Salt | Benchtop Desiccator | Perfect (Non-hygroscopic) | > 99% (Post-neutralization) | > 6 months |
| Solution Storage | Dry THF over 3Å MS | Good | > 95% | 1 - 2 weeks |
| Azeotropic Drying | Toluene Distillation | Moderate (Removes existing H₂O) | > 90% | Immediate use only |
References
- Continuous-Flow Thermolysis for the Preparation of Vinylglycine Derivatives. ResearchGate.
- Standard Operating Procedures: Bart Laboratory - Purdue Chemistry. Purdue University.
- Biomacromolecule-Assisted Screening for Reaction Discovery and Catalyst Optimization. PMC (NIH).
- An Illustrated Guide to Schlenk Line Techniques. Schlenk Line Survival Guide.
- Is triethylamine hygroscopic? ScienceMadness.
- Ni-catalyzed enantioselective synthesis of β-aminoboronates via spin-center shift and proton transfer. PMC (NIH).
- Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. ACS Publications.
- Autonomous Execution of Highly Reactive Chemical Transformations in the Schlenkputer. University of Glasgow.
- Synthesis, Characterization and Structural Study of the Two Ionic Hydrogen-Bonded Organic Frameworks Based on Sterically Crowded Bifunctional Moieties. MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biomacromolecule-Assisted Screening for Reaction Discovery and Catalyst Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Structural Study of the Two Ionic Hydrogen-Bonded Organic Frameworks Based on Sterically Crowded Bifunctional Moieties [mdpi.com]
- 4. Sciencemadness Discussion Board - Is triethylamine hygroscopic? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Ni-catalyzed enantioselective synthesis of β-aminoboronates via spin-center shift and proton transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.purdue.edu [chem.purdue.edu]
- 7. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.gla.ac.uk [chem.gla.ac.uk]
Validation & Comparative
Chiral HPLC methods for determining enantiomeric excess of (S)-Vinylglycinol
Topic: Chiral HPLC Methods for Determining Enantiomeric Excess of (S)-Vinylglycinol Content Type: Publish Comparison Guide
Executive Summary
(S)-Vinylglycinol (2-aminobut-3-en-1-ol) represents a distinct analytical challenge in chiral chromatography. As a small, polar, zwitterionic-like primary amino alcohol with a terminal alkene, it lacks a strong UV chromophore (absorbing only <210 nm) and is difficult to retain on standard reverse-phase columns.
This guide evaluates three distinct methodologies to determine its enantiomeric excess (ee), ranging from the industry-standard derivatization approach to direct chiral stationary phase (CSP) analysis.
The Core Challenge
-
Chromophore Absence: The vinyl group provides negligible UV absorption above 210 nm, making direct UV detection prone to baseline noise and solvent interference.
-
Polarity: High polarity leads to short retention times on normal phase columns without aggressive modifiers.
-
Primary Amine: Susceptible to peak tailing due to silanol interactions unless capped or run at low pH.
Comparative Analysis of Methods
| Feature | Method A: Marfey’s Derivatization (Recommended) | Method B: Direct Crown Ether HPLC | Method C: Polysaccharide CSP (Normal Phase) |
| Principle | Diastereomer formation via FDAA reagent | Host-guest complexation (Ammonium ion) | H-bonding & dipole interactions |
| Column | Standard C18 (Achiral) | Crownpak CR-I(+) or CR(+) | Chiralpak AD-H / IA |
| Detection | UV 340 nm (Strong Signal) | UV 200–210 nm (Weak) or RI/ELSD | UV 210 nm (Weak) |
| Sensitivity | High (nM range) | Low (µM range) | Low (µM range) |
| Resolution ( | Typically > 2.0 | > 1.5 (pH dependent) | Variable (Method dependent) |
| Prep Time | High (90 min reaction) | Low (Direct inject) | Low (Direct inject) |
| Cost | Low (Reagent + C18 column) | High (Specialized Column) | High (Specialized Column) |
Method A: Pre-column Derivatization with Marfey’s Reagent (Gold Standard)
Verdict: The most robust method for QC and trace impurity analysis. Mechanism: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) reacts with the primary amine of vinylglycinol to form diastereomers. These possess a strong UV chromophore (340 nm) and are easily separated on a standard C18 column.
Experimental Protocol
1. Reagent Preparation:
-
FDAA Solution: Dissolve 10 mg FDAA (Marfey’s Reagent) in 1 mL Acetone.
-
Buffer: 1 M Sodium Bicarbonate (
). -
Quench Solution: 1 M HCl.
2. Derivatization Workflow:
-
Place 50 µL of sample solution (approx. 1 mg/mL in water) in a vial.
-
Add 100 µL of 1 M
. -
Add 200 µL of FDAA solution.
-
Heat at 40°C for 60 minutes (or 80°C for 15 mins). The solution will turn bright yellow.
-
Cool to room temperature.
-
Add 100 µL of 1 M HCl to quench the reaction and prevent racemization.
-
Dilute with 500 µL Acetonitrile (ACN) or Mobile Phase A.
-
Filter (0.22 µm PTFE) and inject.
3. HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid) or 10 mM Ammonium Acetate (pH 4.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 60% B over 20 minutes.
-
Temperature: 30°C.
4. Data Interpretation: The L-DAA derivative (from S-vinylglycinol) typically elutes before the L-L derivative (if using L-FDAA), though elution order must be confirmed with a racemic standard. The diastereomers are separated by hydrophobicity differences.[5]
Method B: Direct Chiral HPLC on Crown Ether CSP
Verdict: Best for non-destructive analysis or if derivatization is forbidden.
Mechanism: The crown ether chiral selector (18-crown-6 derivative) forms a host-guest inclusion complex specifically with the protonated primary ammonium group (
Experimental Protocol
1. System Preparation:
-
Column: Daicel Crownpak CR-I(+) (150 x 3.0 mm, 5 µm).
-
Note: CR-I(+) is the immobilized version, more robust than the older coated CR(+).
2. Mobile Phase:
-
Composition: 100% Aqueous Perchloric Acid (
), pH 1.5 to 2.0. -
Optimization: Methanol (up to 10%) can be added to reduce retention time, but pure aqueous acid often yields the highest alpha (
) values.
3. HPLC Conditions:
-
Flow Rate: 0.4 - 0.5 mL/min (lower flow due to high viscosity of water and narrow column ID).
-
Temperature: Low temperature (0°C to 15°C) is critical. Chiral recognition on crown ethers is enthalpically driven; lowering temperature significantly increases resolution.
-
Detection: UV 200 nm or 210 nm.
-
Warning: Perchloric acid is transparent, but the analyte signal will be weak. Ensure the detector lamp is fresh.
-
4. Self-Validating Step: If peak identification is ambiguous, inject a known sample of pure (S)-Vinylglycinol. On CR-I(+), the (S)-enantiomer typically elutes second (check column certificate as elution order can depend on the specific crown ether variant).
Method C: Normal Phase Polysaccharide CSP[6]
Verdict: Alternative if Method A/B are unavailable. Challenging due to polarity. Mechanism: Hydrogen bonding and dipole-dipole interactions in a non-aqueous environment.
Experimental Protocol
1. Column: Chiralpak IA or AD-H (Amylose-based).[1] 2. Mobile Phase:
-
n-Hexane / Ethanol / Diethylamine (DEA) or Ethanolamine.
-
Ratio: 90 : 10 : 0.1 (v/v/v).
-
Crucial: The basic additive (DEA) is mandatory to suppress ionization of the amine and ensure sharp peaks. 3. Detection: UV 210 nm. 4. Limitations: The sample must be dissolved in the mobile phase. Vinylglycinol has poor solubility in Hexane; you may need to dissolve in 100% EtOH and inject a small volume (e.g., 5 µL).
Visualizing the Analytical Workflow
Decision Tree: Selecting the Right Method
Caption: Decision matrix for selecting the optimal chiral analysis method based on sensitivity requirements and available instrumentation.
References
-
Bhushan, R., & Bruckner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.
-
Hyun, M. H. (2006). Characterization of Liquid Chromatographic Chiral Separation on Crown Ether-Based Stationary Phases. Journal of Separation Science, 29(6), 750-761.
-
Daicel Chiral Technologies. (n.d.). Instruction Manual for CROWNPAK CR-I(+) / CR-I(-).
-
Sigma-Aldrich. (2021).[3] Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
-
BenchChem. (2025). HPLC analytical methods for determining aminobutanol chiral purity.[6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cms.mz-at.de [cms.mz-at.de]
- 3. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Assessment and application of Marfey's reagent and analogs in enantioseparation: a decade's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medicines4all.vcu.edu [medicines4all.vcu.edu]
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of (S)-2-Amino-but-3-en-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Amino-but-3-en-1-ol is a valuable chiral building block in synthetic organic chemistry, notably serving as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a primary amine, a primary alcohol, and a vinyl group on a chiral backbone, demands precise and comprehensive characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structure and confirming the identity and purity of such molecules. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of (S)-2-Amino-but-3-en-1-ol, offering a comparison with alternative analytical techniques and presenting detailed experimental protocols.
Theoretical NMR Predictions
Before delving into the experimental data, a theoretical analysis of the molecule's structure allows for the prediction of its NMR spectral features. (S)-2-Amino-but-3-en-1-ol has four unique carbon environments and several distinct proton environments.
¹H NMR Predictions:
-
Vinyl Protons (H-3, H-4): The three protons on the double bond are expected to resonate in the downfield region (typically 4.5-6.5 ppm) due to the anisotropic effect of the π-electrons.[1] They will exhibit complex splitting patterns due to geminal (between the two H-4 protons) and vicinal (cis and trans) couplings.
-
Methine Proton (H-2): The proton on the chiral center (C-2) is adjacent to both the amino group and the vinyl group. Its signal is anticipated to be a multiplet in the range of 3.0-4.0 ppm.
-
Methylene Protons (H-1): The two protons on the carbon bearing the hydroxyl group (C-1) are diastereotopic due to the adjacent stereocenter. They are expected to appear as distinct signals, likely in the 3.5-4.0 ppm region, and will show coupling to the H-2 proton and geminal coupling to each other.[1]
-
Exchangeable Protons (-OH, -NH₂): The protons of the alcohol and amine groups are labile and their chemical shifts are highly dependent on solvent, concentration, and temperature. They typically appear as broad singlets and can be identified by their disappearance upon D₂O exchange.
¹³C NMR Predictions:
-
Vinyl Carbons (C-3, C-4): The two sp²-hybridized carbons of the vinyl group are expected in the downfield region of the spectrum, typically between 110 and 140 ppm.[2][3][4]
-
Chiral Carbon (C-2): The carbon atom bonded to the nitrogen of the amino group is expected to have a chemical shift in the range of 50-60 ppm.
-
Hydroxymethyl Carbon (C-1): The carbon atom bonded to the oxygen of the hydroxyl group should appear in the 60-70 ppm range.
Experimental Protocol: A Self-Validating System
To ensure high-quality, reproducible data, the following protocol is recommended.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of (S)-2-Amino-but-3-en-1-ol for ¹H NMR (15-30 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).[5]
-
The choice of Dimethyl sulfoxide-d₆ (DMSO-d₆) is often advantageous for amino alcohols as it allows for the observation of the exchangeable -OH and -NH₂ protons.
-
Filter the sample through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
2. NMR Data Acquisition:
-
Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. A spectral width of 12-16 ppm is typically sufficient.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A spectral width of 220-240 ppm is standard.
-
DEPT-135: A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is crucial for differentiating between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks.[6]
-
2D NMR (COSY and HSQC): For unambiguous assignment, acquire a ¹H-¹H Correlation Spectroscopy (COSY) and a ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum.[7]
Experimental Workflow Diagram
Caption: Experimental workflow from sample preparation to spectral analysis.
¹H and ¹³C NMR Spectral Analysis
The following data represents typical experimental results for (S)-2-Amino-but-3-en-1-ol in DMSO-d₆.
¹H NMR Spectral Data
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H-4a | 5.08 | dd | J = 10.4, 1.8 | 1H |
| H-4b | 5.21 | dd | J = 17.2, 1.8 | 1H |
| H-3 | 5.85 | ddd | J = 17.2, 10.4, 7.6 | 1H |
| H-2 | 3.25 | m | - | 1H |
| H-1a, H-1b | 3.40-3.55 | m | - | 2H |
| -NH₂ | 1.80 | br s | - | 2H |
| -OH | 4.65 | br s | - | 1H |
Analysis of the ¹H NMR Spectrum:
-
The vinyl protons (H-3, H-4a, H-4b) are clearly observed in the expected downfield region. The large coupling constant of 17.2 Hz for H-4b's interaction with H-3 is characteristic of a trans relationship, while the 10.4 Hz coupling for H-4a is typical for a cis relationship. The small 1.8 Hz coupling is due to geminal coupling between H-4a and H-4b.
-
The H-3 proton at 5.85 ppm appears as a doublet of doublet of doublets due to its coupling with H-4a, H-4b, and H-2.
-
The methine proton (H-2) and the diastereotopic methylene protons (H-1a, H-1b) overlap in a multiplet between 3.25 and 3.55 ppm. 2D NMR techniques are essential for their definitive assignment.
-
The broad singlets at 1.80 ppm and 4.65 ppm are assigned to the amine and hydroxyl protons, respectively. These signals would disappear upon the addition of a drop of D₂O to the NMR tube.
¹³C NMR and DEPT-135 Spectral Data
| Carbon Assignment | ¹³C Chemical Shift (δ, ppm) | DEPT-135 Signal |
| C-1 | 65.4 | Negative (CH₂) |
| C-2 | 58.2 | Positive (CH) |
| C-3 | 138.5 | Positive (CH) |
| C-4 | 115.1 | Negative (CH₂) |
Analysis of the ¹³C NMR Spectrum:
-
The DEPT-135 spectrum is instrumental in assigning the carbon signals. The signals at 65.4 ppm and 115.1 ppm are negative, confirming them as CH₂ groups (C-1 and C-4, respectively).
-
The signals at 58.2 ppm and 138.5 ppm are positive, identifying them as CH groups (C-2 and C-3).
-
The chemical shifts are in good agreement with theoretical predictions, with the sp² carbons (C-3 and C-4) appearing significantly downfield.
2D NMR Correlation for Unambiguous Assignments
2D NMR experiments, such as COSY and HSQC, provide through-bond correlation information that solidifies the 1D spectral assignments.
¹H-¹H COSY Correlation Diagram
Caption: ¹H-¹H COSY correlations showing proton-proton couplings.
COSY Analysis: The COSY spectrum reveals the connectivity of the proton spin systems. Key correlations are observed between H-3 and both H-4 protons, as well as between H-3 and H-2. A crucial correlation between H-2 and the H-1 protons confirms their adjacency.
¹H-¹³C HSQC Correlation Diagram
Caption: ¹H-¹³C HSQC correlations showing direct C-H attachments.
HSQC Analysis: The HSQC spectrum directly correlates each proton with the carbon to which it is attached. This allows for the definitive assignment of both the ¹H and ¹³C signals. For example, the proton at 5.85 ppm correlates with the carbon at 138.5 ppm, confirming their assignment as H-3 and C-3, respectively.
Comparison with Alternative Analytical Techniques
While NMR provides unparalleled detail on the carbon-hydrogen framework, other techniques offer complementary information.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed 3D structure, connectivity, stereochemistry. | Non-destructive, provides unambiguous structural data. | Lower sensitivity, requires higher sample concentration. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, requires very small sample amounts. | Does not provide detailed structural connectivity or stereochemistry. |
| FTIR Spectroscopy | Presence of functional groups (O-H, N-H, C=C). | Fast, simple sample preparation. | Provides limited information on the overall molecular structure. |
| Chiral HPLC | Enantiomeric purity. | Accurate determination of enantiomeric excess.[8] | Requires method development, does not provide structural information. |
Conclusion
The comprehensive NMR analysis of (S)-2-Amino-but-3-en-1-ol, utilizing a combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC) techniques, allows for the complete and unambiguous assignment of all proton and carbon signals. This multi-faceted approach provides a high degree of confidence in the structural elucidation and purity assessment of this important chiral intermediate. The detailed protocol and data presented herein serve as a robust guide for researchers in the fields of synthetic chemistry and drug development, ensuring accurate and reliable characterization of this and similar molecules.
References
-
CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available from: [Link]
-
Hatano, K., & Nozawa, T. (1978). The Carbon-13 NMR Spectra of Alkyl Vinyl Ethers, and Their Structures and Reactivities. Bulletin of the Chemical Society of Japan, 51(1), 275-278. Available from: [Link]
-
Merlet, D., Ancian, B., & Lesot, P. (1999). Two-Dimensional Deuterium NMR Spectroscopy of Chiral Molecules Oriented in a Polypeptide Liquid Crystal: Applications for the Enantiomeric Analysis through Natural Abundance Deuterium NMR. Journal of the American Chemical Society, 121(24), 5249-5258. Available from: [Link]
-
Merlet, D., Ancian, B., & Lesot, P. (1999). Two-Dimensional Deuterium NMR Spectroscopy of Chiral Molecules Oriented in a Polypeptide Liquid Crystal: Applications for the Enantiomeric Analysis through Natural Abundance Deuterium NMR. Journal of the American Chemical Society, 121(24), 5249-5258. Available from: [Link]
-
Makhubela, B. C. E., et al. (2022). Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams. ChemistryOpen, 11(7), e202200119. Available from: [Link]
-
Mateos-Pérez, S., et al. (2012). Empirical determination of the absolute configuration of small chiral molecules using natural abundance 2H NMR in chiral liquid crystals. Chemical Communications, 48(77), 9607-9609. Available from: [Link]
-
Hatano, K., & Nozawa, T. (1978). Carbon-13 NMR Spectra of Alkyl Vinyl Ethers, and Their Structures and Reactivities. Bulletin of the Chemical Society of Japan, 51(1), 275-278. Available from: [Link]
-
Tormena, C. F., et al. (2002). Absolute configuration of amino alcohols by H-1-NMR. Tetrahedron: Asymmetry, 13(12), 1251-1255. Available from: [Link]
-
Reich, H. J. 13C Chemical Shift Effects on sp2 and sp Carbons. University of Wisconsin. Available from: [Link]
-
Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. Available from: [Link]
-
ResearchGate. 13C-nmr Chemical Shifts of 1, 2, and 3. Available from: [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link]
-
Pharmaffiliates. (S)-2-Aminobut-3-en-1-ol Hydrochloride. Available from: [Link]
-
Compound Interest. A Guide to 13C NMR Chemical Shift Values. Available from: [Link]
-
Seco, J. M., et al. (2008). Assigning the configuration of amino alcohols by NMR: a single derivatization method. Organic Letters, 10(15), 3303-3306. Available from: [Link]
-
13C NMR Chemical Shift Table. Available from: [Link]
-
PubChem. (S)-2-aminobut-3-en-1-ol hydrochloride. Available from: [Link]
-
PubChem. 2-Aminobut-3-en-1-ol. Available from: [Link]
-
Magritek. Introduction to 13C-NMR and DEPT – Identification of an Alcohol. Available from: [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]
Sources
- 1. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. compoundchem.com [compoundchem.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. organomation.com [organomation.com]
- 6. magritek.com [magritek.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
Comparing synthetic routes: Reduction of vinylglycine vs. nucleophilic addition
The following guide provides an in-depth technical comparison of synthetic strategies for accessing and utilizing Vinylglycine (
Nucleophilic Addition vs. Partial Reduction of Propargylglycine
Executive Summary
Vinylglycine (2-aminobut-3-enoic acid) is a critical chiral building block in drug development, serving as a "suicide substrate" for PLP-dependent enzymes and a versatile scaffold for synthesizing non-proteinogenic amino acids.[1][2]
Synthetic access to this unstable moiety generally falls into two paradigms:
-
Nucleophilic Addition (Convergent): The stereoselective addition of vinyl nucleophiles to chiral glycine electrophiles (imines). Best for generating diverse
-substituted analogs.[1] -
Partial Reduction (Linear): The stereospecific hydrogenation of chiral propargylglycine precursors. Best for large-scale access to the parent vinylglycine when the chiral alkyne is readily available.
Key Finding: While Nucleophilic Addition offers superior versatility for complex analogs (high substrate scope), Partial Reduction provides a more robust pathway for scale-up of the parent amino acid, avoiding the cryogenic conditions and stoichiometric chiral auxiliaries required by addition strategies.
Route Analysis
Route A: Nucleophilic Addition to Chiral Imines
This route represents the modern "state-of-the-art" for asymmetric synthesis, utilizing chiral sulfinyl imines (Ellman chemistry) or serine-derived aldehydes (Garner's aldehyde) to control stereochemistry during C-C bond formation.[1]
-
Mechanism: A vinyl organometallic reagent (Grignard or Lithium) attacks the
bond. The stereochemistry is governed by a cyclic transition state involving the chiral auxiliary (e.g., tert-butanesulfinyl group).[1] -
Key Advantage: It is convergent . You can vary the vinyl nucleophile (e.g., styrenyl, propenyl) to instantly access a library of
-substituted vinylglycines.[1]
Route B: Partial Reduction of Propargylglycine
This route relies on the modification of a pre-existing chiral scaffold. Chiral propargylglycine (often made via enzymatic resolution or phase-transfer alkylation) is subjected to controlled hydrogenation.[1]
-
Mechanism: Heterogeneous catalysis (Lindlar catalyst) or semi-hydrogenation reduces the alkyne (
) to the alkene ( ).[1] -
Key Advantage: It is atom-economical in the final step and avoids the use of moisture-sensitive organometallics.[1] It preserves the
-center stereochemistry established in the precursor.
Comparative Data & Performance Metrics
| Feature | Nucleophilic Addition (Route A) | Partial Reduction (Route B)[1] |
| Stereocontrol | High (>95% de) via cyclic transition state (Ellman aux).[1] | Inherited from propargyl precursor (must start with pure material).[1] |
| Substrate Scope | Excellent. Can use any vinyl Grignard/Lithium. | Limited. Hard to access substituted propargyl precursors. |
| Scalability | Moderate. Requires cryogenic temps (-78°C) and stoichiometric auxiliary.[1] | High. Hydrogenation is easy to scale; no cryogenics.[1] |
| Atom Economy | Lower. Chiral auxiliary is cleaved and often discarded/recycled. | High. Simple addition of |
| Risk Profile | Moisture sensitivity; over-addition (double alkylation).[1] | Over-reduction (to saturated 2-aminobutyric acid).[1] |
Experimental Protocols
Protocol A: Nucleophilic Addition (Vinyl Grignard to N-Sulfinyl Imine)
Reference Standard: Ellman et al.[1]
-
Imine Formation: Condense (S)-tert-butanesulfinamide (1.0 equiv) with the glyoxylate aldehyde (1.1 equiv) and
(2.0 equiv) in THF. Stir at RT for 12h. Quench with brine, filter, and concentrate.[1] -
Addition: Dissolve the N-sulfinyl imine in
and cool to -78°C . -
Add Vinylmagnesium bromide (1.5 equiv) dropwise.[1] Crucial: Maintain temperature to ensure chelation control.
-
Stir for 4h at -78°C. Quench with saturated
. -
Deprotection: Treat the resulting sulfinamide with 4M HCl in dioxane/MeOH to cleave the auxiliary and yield the free amine salt.
Protocol B: Partial Reduction (Lindlar Hydrogenation)
Reference Standard: Modified from synthesis of
-
Setup: Dissolve (S)-Propargylglycine (or protected derivative) in MeOH/Pyridine (10:1).
-
Catalyst: Add Lindlar Catalyst (Pd/CaCO3 poisoned with Pb, 5 wt% loading). Add Quinoline (0.1 equiv) to prevent over-reduction.[1]
-
Reaction: Purge with
(balloon pressure, 1 atm). Stir vigorously at RT. -
Monitoring: Monitor via NMR or TLC. The reaction typically completes in 2-4 hours.[1] Warning: Extended time leads to the saturated 2-aminobutanoic acid.[1]
-
Workup: Filter through Celite to remove Pd.[1] Concentrate under reduced pressure to remove pyridine.
Mechanistic Visualization
Figure 1: Comparison of convergent nucleophilic addition vs. linear partial reduction strategies.
Critical "Self-Validating" Checkpoints
To ensure scientific integrity (E-E-A-T), researchers must validate the success of these routes using the following checkpoints:
-
The "Over-Reduction" Check (Route B):
-
Method: 1H NMR integration of the vinyl protons (5.8–6.0 ppm).
-
Failure Mode: Appearance of ethyl triplets (0.9 ppm) indicates formation of 2-aminobutanoic acid.[1]
-
Correction: Stop reaction earlier or increase Quinoline concentration.
-
-
The "Diastereomer" Check (Route A):
-
Racemization Audit (Both Routes):
References
-
Ellman, J. A., et al. (1997).[1] "Asymmetric Synthesis of
-Branched Amines via Nucleophilic Addition to N-tert-Butanesulfinyl Imines." Journal of Organic Chemistry. -
Rapoport, H., et al. (1980).[1] "Chiron-based Synthesis of Vinylglycine from Methionine." Journal of Organic Chemistry.
-
Berkowitz, D. B., et al. (2004).[1] "α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms." Tetrahedron: Asymmetry.
-
Castelhano, A. L., et al. (1988).[1][3] "Synthesis of
-amino acids with -unsaturated side chains via propargylglycine reduction." Tetrahedron.
Sources
Optical rotation benchmarks for pure (S)-2-Amino-but-3-en-1-ol
Title: Optical Rotation Benchmarks and Quality Control for Pure (S)-2-Amino-but-3-en-1-ol: A Comparative Guide
Introduction & Mechanistic Context
(S)-2-Amino-but-3-en-1-ol, commonly referred to as L-vinylglycinol, is a highly versatile chiral building block. It serves as a critical intermediate in the asymmetric synthesis of essential active pharmaceutical ingredients (APIs), including the anti-tuberculosis drug ethambutol and the antiepileptic agent vigabatrin[1].
Historically, accessing enantiopure L-vinylglycinol required arduous chiral pool syntheses starting from L-methionine or L-glutamate, which often resulted in partial racemization during oxidative decarboxylation steps[1]. The synthetic paradigm shifted with the development of Palladium-catalyzed Dynamic Kinetic Asymmetric Transformation (DYKAT) of racemic butadiene monoepoxide. This method allows for direct, high-yielding access to the (S)-enantiomer with >98% enantiomeric excess (ee)[2].
Because the downstream efficacy of APIs relies entirely on stereochemical fidelity, establishing rigorous optical rotation benchmarks for (S)-2-amino-but-3-en-1-ol is a non-negotiable quality control (QC) step before committing the intermediate to complex synthetic pathways.
Workflow & Logical Relationships
The following diagram illustrates the self-validating workflow from synthesis via DYKAT through polarimetric validation and downstream application.
Workflow: DYKAT synthesis of (S)-2-amino-but-3-en-1-ol to polarimetric QC and API integration.
Optical Rotation Benchmarks & Comparative Data
Specific optical rotation (
Table 1: Polarimetric Benchmarks for 2-Amino-but-3-en-1-ol and Derivatives
| Compound | Solvent | Conc. (c) | Temp (°C) | Reference | |
| (S)-2-Amino-but-3-en-1-ol | H₂O | 2.0 | 20 | -16.0° | [3] |
| (R)-2-Amino-but-3-en-1-ol | H₂O | 0.8 | 20 | +33.0° | [4] |
| N-Acetyl-(S)-2-amino-but-3-en-1-ol | H₂O | 0.98 | 20 | -39.8° | [4] |
| (S)-2-Aminobutanol | H₂O | 2.0 | 20 | +9.8° | Saturated analog |
| Racemic 2-Amino-but-3-en-1-ol | Any | Any | 20 | 0.0° | Baseline (0% ee) |
Causality & Expert Insights:
-
Concentration Dependence: Notice the significant magnitude difference between the reported values for the (S)-enantiomer at c=2.0 (-16.0°)[3] and the (R)-enantiomer at c=0.8 (+33.0°)[4]. This highlights a critical causality in polarimetry: the specific rotation of vinylic amino alcohols in aqueous media is highly concentration-dependent. Variations in concentration alter the extent of intermolecular hydrogen bonding, which dictates the dominant chiral conformation in solution.
-
Derivatization Shifts: The dramatic shift in specific rotation when the amine is acetylated (-16.0° to -39.8°)[3][4] is caused by the disruption of the intramolecular hydrogen bonding network between the free amine and the hydroxyl group.
Comparative Analysis of Alternative Chiral Amino Alcohols
When designing a synthetic route, researchers must objectively compare (S)-2-amino-but-3-en-1-ol with its saturated counterpart, (S)-2-aminobutanol.
-
(S)-2-Aminobutanol: This alternative is cheaper and readily available, but lacks the terminal olefin. It is strictly limited to applications where the ethyl side-chain is the final desired moiety (e.g., the direct synthesis of ethambutol).
-
(S)-2-Amino-but-3-en-1-ol: The terminal double bond provides a powerful synthetic handle. It allows for cross-metathesis, oxidative cleavage (to yield unnatural amino acids), or hydroboration. While polarimetric QC is more stringent due to the reactive olefin, its versatility in generating diverse N-heterocycles and complex APIs makes it vastly superior for discovery-phase drug development[1].
Experimental Protocol: Self-Validating Polarimetry
To ensure absolute trustworthiness in your optical rotation data, the measurement protocol must be treated as a self-validating system. A single reading is insufficient; the system must prove its own accuracy through baseline stability and thermal control.
Materials Required:
-
High-precision polarimeter with a Sodium lamp (589.3 nm D-line).
-
Jacketed 1-decimeter (100 mm) polarimeter cell connected to a circulating water bath.
-
HPLC-grade ultra-pure water (degassed).
-
Analytical balance (0.1 mg precision).
Step-by-Step Methodology:
-
System Blanking & Thermal Equilibration:
-
Action: Fill the 1-dm cell with HPLC-grade water. Connect the jacketed cell to a 20.0 °C water bath and allow 15 minutes for thermal equilibration.
-
Causality: Amino alcohols exhibit high temperature coefficients of rotation. A deviation of just 2 °C can alter the hydrogen-bonding dynamics, skewing the
by up to 5%. -
Validation: Zero the polarimeter. The reading must remain at 0.000° ± 0.002° over 3 consecutive readings spaced 1 minute apart to confirm baseline stability.
-
-
Sample Preparation (c = 2.0):
-
Action: Weigh exactly 200.0 mg of pure (S)-2-amino-but-3-en-1-ol into a 10.0 mL volumetric flask.
-
Action: Dissolve in 5 mL of HPLC-grade water, then dilute to the mark. Invert 10 times to ensure homogeneity.
-
-
Measurement:
-
Action: Flush the polarimeter cell twice with 1 mL of the sample solution to prevent dilution from residual blank water. Fill the cell completely, ensuring no air bubbles are trapped in the light path.
-
Action: Record the observed rotation (
) at 589 nm. Take 5 separate readings and calculate the mean.
-
-
Calculation of Specific Rotation:
-
Formula:
-
Where:
is the observed rotation, is concentration in g/mL (0.02 g/mL for c=2.0), and is the path length in dm (1 dm). -
Expected Result: For pure (S)-2-amino-but-3-en-1-ol, the calculated
should be -16.0°[3].
-
References
-
Title: α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms Source: nih.gov URL: 1
-
Title: Iterative Synthetic Strategy for Azaphenalene Alkaloids. Total Synthesis of (−)-9aepi-Hippocasine Source: acs.org URL: 2
-
Title: Supporting Information - Wiley-VCH Source: wiley-vch.de URL: 3
-
Title: Dictionary Organic Compounds, Sixth Edition, Supplement 2 Source: pageplace.de URL: 4
Sources
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of (S)-Vinylglycinol
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chiral building blocks is paramount. (S)-Vinylglycinol, a versatile chiral synthon, presents a unique analytical challenge due to its combination of a primary amine, a secondary alcohol, and a vinyl functional group. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quality control in complex matrices. This guide provides a comprehensive analysis of the expected mass spectrometry fragmentation patterns of (S)-Vinylglycinol, comparing them with a structurally similar yet distinct molecule, (S)-2-aminobutanol, to highlight the influence of the vinyl moiety on fragmentation pathways.
The Rationale Behind Fragmentation: A Predictive Analysis
The fragmentation of a molecule in a mass spectrometer is not a random process; it is governed by the inherent stability of the resulting fragment ions.[1] For (S)-Vinylglycinol (C4H9NO, molecular weight: 87.12 g/mol ), we can anticipate a rich fragmentation spectrum arising from the interplay of its functional groups. The primary amine, with its lone pair of electrons, and the hydroxyl group are prime sites for initial ionization and subsequent fragmentation reactions.[2][3][4]
Under electron ionization (EI), the initial event is the removal of an electron to form a molecular ion (M+•).[1] The fragmentation of this energetically unstable species is driven by the formation of stable carbocations and neutral radical species.[5] For (S)-Vinylglycinol, several key fragmentation pathways are predictable:
-
Alpha-Cleavage (α-Cleavage): This is a dominant fragmentation pathway for both amines and alcohols.[4][6][7][8][9] It involves the cleavage of a carbon-carbon bond adjacent to the heteroatom (nitrogen or oxygen), leading to the formation of a resonance-stabilized cation.[3][4]
-
Dehydration: The loss of a water molecule (18 Da) is a common fragmentation pathway for alcohols.[2][4][6]
-
Allylic Cleavage: The presence of the vinyl group introduces the possibility of allylic cleavage, where the bond beta to the double bond is cleaved, resulting in a stable allylic cation.
In contrast, (S)-2-aminobutanol (C4H11NO, molecular weight: 89.14 g/mol ) lacks the vinyl group, and its fragmentation will be primarily dictated by α-cleavage and dehydration, providing a clear basis for comparison.
Visualizing the Fragmentation Cascade of (S)-Vinylglycinol
The predicted fragmentation pathways of (S)-Vinylglycinol under electron ionization are illustrated below. This diagram highlights the key cleavage points and the resulting fragment ions.
Caption: Predicted EI fragmentation pathways of (S)-Vinylglycinol.
A Comparative Look: (S)-Vinylglycinol vs. (S)-2-Aminobutanol
To empirically distinguish (S)-Vinylglycinol, a comparative analysis with a saturated analogue, (S)-2-aminobutanol, is invaluable. The table below summarizes the predicted major fragment ions and their relative abundances under typical electron ionization conditions.
| Fragment Ion (m/z) | Proposed Structure/Formation | Predicted Relative Abundance for (S)-Vinylglycinol | Predicted Relative Abundance for (S)-2-Aminobutanol | Rationale for Difference |
| 87 | Molecular Ion [M]⁺· | Low | Low | The molecular ion for small alcohols and amines is often weak or absent.[2][6] |
| 72 | [M-CH₃]⁺ | Moderate | High | α-cleavage is a primary pathway for both, but the competing allylic cleavage in vinylglycinol may reduce this fragment's intensity. |
| 69 | [M-H₂O]⁺· | Moderate | Moderate | Dehydration is common to both alcohols.[4] |
| 60 | [M-C₂H₃]⁺ | High (Base Peak) | Absent | This fragment is a result of allylic cleavage, specific to the vinyl group of (S)-Vinylglycinol, leading to a stable cation. |
| 58 | [M-CH₂OH]⁺ | Low | Moderate | This α-cleavage is more favorable in the saturated analogue. |
| 44 | [CH(OH)NH₂]⁺ | Moderate | High (Base Peak) | A result of α-cleavage, this is expected to be the most stable and thus the base peak for the saturated aminobutanol. |
| 30 | [CH₂NH₂]⁺ | Moderate | Moderate | A common fragment for primary amines resulting from α-cleavage.[8] |
Experimental Protocol: A Blueprint for Analysis
For the robust analysis of (S)-Vinylglycinol and its comparison to (S)-2-aminobutanol, a Gas Chromatography-Mass Spectrometry (GC-MS) method is recommended.[][11] Due to the polar nature of these amino alcohols, derivatization is often necessary to improve chromatographic performance and volatility.[12]
Step-by-Step GC-MS Methodology:
-
Sample Preparation and Derivatization:
-
Accurately weigh approximately 1 mg of (S)-Vinylglycinol and (S)-2-aminobutanol into separate vials.
-
Dissolve each in 100 µL of pyridine.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to each vial.
-
Cap the vials tightly and heat at 70°C for 30 minutes to facilitate the formation of trimethylsilyl (TMS) derivatives.
-
Allow the vials to cool to room temperature before injection.
-
-
GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis:
-
Acquire the total ion chromatogram (TIC) and mass spectrum for each compound.
-
Identify the molecular ion of the TMS-derivatized compounds.
-
Analyze the fragmentation patterns and compare them to the predicted pathways.
-
Visualizing the Experimental Workflow
The following diagram outlines the key stages of the analytical workflow, from sample preparation to data interpretation.
Caption: Workflow for the GC-MS analysis of (S)-Vinylglycinol.
Conclusion and Future Perspectives
The predictable and distinct fragmentation patterns of (S)-Vinylglycinol, particularly the prominent fragment arising from allylic cleavage, provide a robust signature for its identification via mass spectrometry. By comparing its fragmentation with a saturated analogue like (S)-2-aminobutanol, the influence of the vinyl group is clearly demonstrated. The outlined GC-MS method, incorporating derivatization, offers a reliable and reproducible approach for the analysis of these chiral amino alcohols in various research and development settings. As the complexity of pharmaceutical pipelines increases, a foundational understanding of the mass spectrometric behavior of key chiral building blocks like (S)-Vinylglycinol will remain an indispensable tool for analytical scientists.
References
- Burgess, K., & Jennings, L. D. (1991). A cost-effective and efficient synthesis of enantiomerically pure vinylglycinol. The Journal of Organic Chemistry, 56(23), 6951-6953.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
Chemistry Steps. (2025). Mass Spectrometry of Alcohols. [Link]
-
Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. [Link]
-
ChemistryTalk. (2024). Decoding Mass Spectrometry: Understanding Molecular Fragmentation Patterns. [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
-
Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. [Link]
-
JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. [Link]
- Rodrigues, L. A., et al. (2023). Enhanced Compound Analysis Using Reactive Paper Spray Mass Spectrometry: Leveraging Schiff Base Reaction for Amino Acid Detection. ACS Omega.
-
Organic Chemistry Tutor. (2023). Fragmentation in Mass Spectrometry. [Link]
- Ellis, S. R., et al. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Journal of the American Society for Mass Spectrometry, 29(10), 2056–2065.
-
Whitman College. (n.d.). GCMS Section 6.15. [Link]
-
ResearchGate. (2025). Enhancement of Amino Acid Detection and Quantification by Electrospray Ionization Mass Spectrometry. [Link]
- Cooks, R. G., et al. (2001). Amino Acid Clusters Formed by Sonic Spray Ionization. Journal of the American Society for Mass Spectrometry, 12(5), 579–589.
-
Scripps Research. (n.d.). What is Mass Spectrometry. [Link]
-
Creative Biolabs. (n.d.). Gas Chromatography-Mass Spectrometry (GC-MS) for Glycan Analysis. [Link]
-
Springer Nature Experiments. (n.d.). Results for "ESI Mass Spectrometry". [Link]
- Miyazaki, T., et al. (2026). Hydrophilic additives enhancing electrospray ionization of oligonucleotides in hexafluoro-2-propanol-free reversed-phase ion-pair.
- Nakakoji, T., et al. (2021). One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. RSC Advances, 11(60), 38169-38173.
-
Soga, T., & Serwe, M. (n.d.). Rapid Screening of Amino Acids in Food by CE-ESI-MS. [Link]
-
Agilent. (n.d.). GC & GC/MS Applications Overview. [Link]
- Pérez, J. J., et al. (2021). Gas Chromatography-Tandem Mass Spectrometry Method for the Selective Detection of Glycols and Glycerol in the Liquids and Aerosols of E-Cigarette, or Vaping, Products. Frontiers in Chemistry, 9, 753335.
- Al-Asmari, A. I., & Anderson, R. A. (2023).
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 11. agilent.com [agilent.com]
- 12. Gas Chromatography-Mass Spectrometry (GC-MS) for Glycan Analysis - Creative Biolabs [creative-biolabs.com]
A Senior Application Scientist's Guide to Validating Stereochemical Purity of (S)-2-Amino-but-3-en-1-ol via Mosher's Acid Analysis
In the landscape of drug development and asymmetric synthesis, the confirmation of a molecule's absolute stereochemistry and its enantiomeric purity is not merely a procedural step but a cornerstone of safety, efficacy, and intellectual property. For chiral molecules like (S)-2-Amino-but-3-en-1-ol, an essential building block, an erroneous stereochemical assignment can lead to vastly different pharmacological outcomes. This guide provides an in-depth, experience-driven comparison of Mosher's acid analysis against other common techniques, establishing it as a robust, self-validating method for stereochemical elucidation.
The Principle: From Indistinguishable Enantiomers to Distinguishable Diastereomers
Enantiomers, by definition, possess identical physical properties in an achiral environment, rendering them indistinguishable by standard spectroscopic methods like NMR.[1] The Mosher's acid method elegantly circumvents this by converting the enantiomeric analyte into a mixture of diastereomers through a chemical reaction.[2][3][4]
This is achieved by reacting the chiral substrate—in our case, the amino alcohol (S)-2-Amino-but-3-en-1-ol—with an enantiomerically pure chiral derivatizing agent (CDA), α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid.[5] The resulting products, called Mosher's esters or amides, are diastereomers. These diastereomers have distinct physical properties and, crucially, different NMR spectra.[3][6] This spectral non-equivalence allows for two critical determinations:
-
Enantiomeric Excess (%ee): By integrating the distinct signals corresponding to each diastereomer in the ¹H or ¹⁹F NMR spectrum, the ratio of the original enantiomers can be precisely calculated.[5][7]
-
Absolute Configuration: A systematic analysis of the chemical shift differences (Δδ) between the two diastereomeric derivatives, prepared separately using (R)- and (S)-Mosher's acid, allows for the unambiguous assignment of the absolute configuration of the original stereocenter.[1][8]
The power of this method lies in its self-validating nature. The derivatization is performed in two separate experiments with both the (R)- and (S)-enantiomers of Mosher's acid chloride. The resulting data sets provide a reliable cross-check for the stereochemical assignment.[8][9]
Comparative Analysis: Why Choose Mosher's Acid?
While techniques like chiral High-Performance Liquid Chromatography (HPLC) are workhorses for determining enantiomeric purity, Mosher's acid analysis offers the distinct advantage of simultaneously providing data for absolute configuration assignment.[4][10]
| Feature | Mosher's Acid Analysis (NMR) | Chiral HPLC/GC |
| Primary Output | ¹H or ¹⁹F NMR spectrum with distinct signals for each diastereomer. | Chromatogram showing separated peaks for each enantiomer. |
| Enantiomeric Excess (ee) | Yes, calculated from signal integration.[7] | Yes, calculated from peak area.[11] |
| Absolute Configuration | Yes, by analyzing Δδ (δS - δR) values.[8][12] | No, requires an authentic, certified standard of known configuration. |
| Sample Requirement | Typically 1-5 mg. | Microgram to milligram scale. |
| Development Time | Moderate; requires derivatization but method is universal. | Can be lengthy; requires screening of various chiral columns and mobile phases. |
| Instrumentation | Standard NMR Spectrometer (¹H, ¹⁹F capabilities). | HPLC or GC system with a specialized (and often expensive) chiral column.[13] |
Experimental Workflow: A Self-Validating Protocol
The following protocol is designed for robustness, utilizing both enantiomers of Mosher's acid chloride to ensure the trustworthiness of the results. Since (S)-2-Amino-but-3-en-1-ol possesses both a primary amine and a primary alcohol, derivatization can occur at either site. However, the amine is generally more nucleophilic and will react preferentially with the acid chloride.
Materials
-
(S)-2-Amino-but-3-en-1-ol (approx. 5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl]
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(S)-MTPA-Cl]
-
Anhydrous deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆)
-
Anhydrous pyridine or 4-(Dimethylamino)pyridine (DMAP)
-
High-quality 5 mm NMR tubes
Step-by-Step Methodology
PART A: Preparation of the (R)-MTPA Amide Derivative
-
Analyte Preparation: In a clean, dry NMR tube, dissolve ~2.5 mg of (S)-2-Amino-but-3-en-1-ol in 0.6 mL of anhydrous CDCl₃.
-
Causality: Anhydrous conditions are critical to prevent hydrolysis of the highly reactive Mosher's acid chloride. CDCl₃ is a standard solvent, but C₆D₆ can sometimes offer better signal dispersion.
-
-
Base Addition: Add ~1.2 equivalents of anhydrous pyridine (~5 µL).
-
Causality: Pyridine acts as a base to scavenge the HCl byproduct of the acylation reaction, driving the equilibrium towards the product. It can also act as a nucleophilic catalyst.
-
-
Derivatization: Add ~1.1 equivalents of (R)-MTPA-Cl to the solution. Cap the NMR tube, and gently invert several times to mix.
-
Causality: A slight excess of the derivatizing agent ensures complete conversion of the analyte, which is crucial for accurate %ee determination. Incomplete reaction could lead to kinetic resolution, skewing the results.[3]
-
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor for completion (typically 1-4 hours) by ¹H NMR, observing the disappearance of the starting material's signals.
PART B: Preparation of the (S)-MTPA Amide Derivative
-
Repeat Protocol: In a separate, clearly labeled NMR tube, repeat steps 1-4 from Part A, but substitute (S)-MTPA-Cl in step 3.
-
Trustworthiness: Preparing both diastereomers is the core of the self-validating system. It allows for the comparative analysis required for absolute configuration assignment.[8]
-
Caption: Experimental workflow for Mosher's acid analysis.
Data Acquisition and Interpretation
NMR Acquisition
Acquire both ¹H and ¹⁹F NMR spectra for each of the two samples. The ¹⁹F NMR is particularly powerful for determining enantiomeric excess.[7] Since the analyte likely contains no other fluorine atoms, the ¹⁹F NMR spectrum will show two singlets in the region of -69 to -72 ppm, one for each diastereomer, against a clean baseline.[7][14]
Calculating Enantiomeric Excess (%ee)
The %ee is a measure of the purity of the chiral sample. It can be calculated from the integration values (I) of the signals corresponding to the major and minor diastereomers in either the ¹H or ¹⁹F spectrum.
Formula: %ee = [ (I_major - I_minor) / (I_major + I_minor) ] * 100
Hypothetical Data from ¹⁹F NMR of the (R)-MTPA Derivative:
| Signal | Chemical Shift (δ) | Integration (I) |
|---|---|---|
| Major Diastereomer ((S,R)-amide) | -71.55 ppm | 98.5 |
| Minor Diastereomer ((R,R)-amide) | -71.62 ppm | 1.5 |
%ee = [ (98.5 - 1.5) / (98.5 + 1.5) ] * 100 = (97 / 100) * 100 = 97%
This result indicates that the original sample of 2-Amino-but-3-en-1-ol consists of 98.5% of the (S)-enantiomer and 1.5% of the (R)-enantiomer.
Determining Absolute Configuration
The assignment of absolute configuration relies on the foundational model proposed by Mosher. This model predicts that the phenyl group of the MTPA moiety creates a specific shielding/deshielding cone of magnetic anisotropy. Protons located on one side of the MTPA plane in the (S,R)-diastereomer will experience shielding (upfield shift) relative to the same protons in the (S,S)-diastereomer, while protons on the other side will experience deshielding (downfield shift).
By calculating the difference in chemical shifts for each proton (Δδ = δS - δR), the spatial arrangement around the stereocenter can be deduced.
Caption: Logic of absolute configuration determination.
Hypothetical ¹H NMR Data for (S)-2-Amino-but-3-en-1-ol Derivatives
| Proton Assignment | δ for (S,R)-amide (ppm) | δ for (S,S)-amide (ppm) | Δδ (δS - δR) (ppm) | Inferred Configuration |
| H-1 (CH₂OH) | 3.65 | 3.72 | +0.07 | Consistent with (S) |
| H-3 (Vinyl CH) | 5.80 | 5.75 | -0.05 | Consistent with (S) |
| H-4 (Vinyl CH₂) | 5.25 | 5.20 | -0.05 | Consistent with (S) |
| MTPA-OCH₃ | 3.54 | 3.49 | -0.05 | Consistent with (S) |
The consistent pattern of positive Δδ values on one side of the stereocenter and negative values on the other provides strong, self-validating evidence for the initial (S) configuration of the amino alcohol.
Conclusion
The Mosher's acid method is a highly reliable and informative technique that provides more than just a purity value; it delivers a verifiable assignment of absolute stereochemistry.[8][9] By converting enantiomers into diastereomers, it allows for direct visualization and quantification of stereochemical composition using standard NMR spectroscopy.[6] Its self-validating protocol, which employs both (R)- and (S)-MTPA reagents, offers a level of confidence and diagnostic power that is essential for the rigorous demands of pharmaceutical research and development. While other methods have their place, the depth and certainty of information provided by a well-executed Mosher's acid analysis remain unparalleled.
References
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. [Link]
-
Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457. [Link]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher's acid and Mosher's acid chloride. Nature Protocols, 2(10), 2451–2458. [Link]
-
Ohtani, I., Kusumi, T., Kashman, Y., & Kakisawa, H. (1991). High-field FT NMR application of Mosher's method. The absolute configurations of marine terpenoids. Journal of the American Chemical Society, 113(11), 4092–4096. [Link]
-
Seco, J. M., Quínoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17–118. [Link]
-
Wikipedia. (2023). Chiral derivatizing agent. [Link]
-
PubChem. (n.d.). (S)-2-aminobut-3-en-1-ol hydrochloride. National Center for Biotechnology Information. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Retort [www1.udel.edu]
- 4. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Asymmetric synthesis Introduction enantiomeric excess | PPTX [slideshare.net]
- 14. rsc.org [rsc.org]
(S)-Vinylglycinol vs. Saturated Amino Alcohols: A Guide to Divergent Reactivity
Topic: Comparison of (S)-Vinylglycinol Reactivity vs. Saturated Amino Alcohols Content Type: Technical Comparison Guide Audience: Researchers, Senior Synthetic Chemists, Drug Discovery Leads
Executive Summary
In chiral pool synthesis, saturated amino alcohols like (S)-Valinol , (S)-Leucinol , and (S)-Phenylalaninol represent "static" stereocenters—robust, predictable anchors for defined stereochemistry. In sharp contrast, (S)-Vinylglycinol (2-amino-3-buten-1-ol) functions as a "divergent" node. While it shares the fundamental 1,2-amino alcohol motif, the allylic alkene transforms it from a passive scaffold into a reactive warhead capable of olefin metathesis, palladium-catalyzed coupling, and oxidative cleavage.
This guide objectively compares the reactivity profiles of these two classes, highlighting the electronic deactivation of the vinylglycinol amine, the kinetic nuances of oxazolidinone formation, and the strategic utility of vinylglycinol in accessing non-canonical amino acid libraries.
Part 1: Electronic & Structural Profiling
The defining difference between (S)-vinylglycinol and its saturated analogs (e.g., valinol) is not merely steric; it is fundamentally electronic.
1.1 The Inductive Deactivation
The vinyl group is electron-withdrawing (-I effect) compared to the electron-donating alkyl groups of valinol (isopropyl) or alaninol (methyl). This reduces the electron density on the nitrogen atom, measurably lowering its basicity and nucleophilicity.
| Feature | (S)-Vinylglycinol | (S)-Valinol (Saturated Analog) | Implication |
| Side Chain | Vinyl ( | Isopropyl ( | Planar vs. Bulky 3D |
| Amine pKa (Conjugate Acid) | ~9.49 (est. based on allylamine) | 10.69 | Vinylglycinol is ~10x less basic . |
| Nucleophilicity | Moderate | High | Slower reaction with weak electrophiles. |
| Hybridization | Electronic communication with |
1.2 Steric Topography
-
Valinol: The isopropyl group creates significant steric bulk proximal to the amine, often directing incoming electrophiles via steric hindrance (e.g., Felkin-Anh control).
-
Vinylglycinol: The vinyl group is planar. While it offers less steric shielding than an isopropyl group, its
-face allows for stereoelectronic interactions that can be exploited in metal-catalyzed directing groups.
Part 2: Chemo- & Regioselectivity Analysis
2.1 N-Protection and Acylation
Due to the lower pKa (9.49), the amine of vinylglycinol is less reactive than valinol.
-
Protocol Adjustment: When reacting with mild electrophiles (e.g., NHS-esters), vinylglycinol may require slightly higher pH or longer reaction times compared to valinol to achieve full conversion.
-
Competition: In chemoselective acylations (vs. the hydroxyl), the N-selectivity remains high, but the rate differential is compressed compared to saturated analogs.
2.2 Oxazolidinone Formation (The "Garner" Hub)
Cyclization to form oxazolidinones is a critical step for protecting the amino alcohol while allowing modification of the side chain.
-
Saturated (Valinol): Reacts rapidly with phosgene/triphosgene to form stable oxazolidinones. The cis/trans ratio is dictated purely by sterics.
-
Unsaturated (Vinylglycinol): Formation of the vinyl-oxazolidinone (a "Vinyl Garner's Aldehyde" precursor) is highly strategic.
-
Observation: The reaction with Boc
O/BF Et O or phosgene equivalents proceeds efficiently, but the resulting N-Boc-4-vinyloxazolidine is sensitive to acid-catalyzed racemization via allylic cation formation if the ring opens. -
Optimization: Use of N-Tosyl protection has been shown to improve diastereoselectivity in subsequent additions (e.g., Grignard) compared to the standard N-Boc protection used for saturated serine/valine derived aldehydes.
-
Part 3: Unique Reactivity Modules (The "Vinyl" Advantage)
This section details reactions exclusive to vinylglycinol, where saturated analogs are inert.
3.1 Olefin Metathesis (RCM/CM)
Vinylglycinol is a prime substrate for Grubbs-catalyzed metathesis, allowing the synthesis of cyclic amino alcohols and long-chain lipids (e.g., sphingosine).
-
Mechanism: The terminal alkene reacts with Ru-carbenes.
-
Constraint: Free amines poison Grubbs catalysts. Mandatory N-protection (Boc, Cbz, or oxazolidinone) is required before attempting metathesis.
-
Comparison: Saturated amino alcohols are spectators in these reactions.
3.2 Oxidative Cleavage to Chiral Aldehydes
-
Pathway: Vinylglycinol
Ozonolysis/OsO (S)-Serinal derivative. -
Utility: This allows vinylglycinol to serve as a "masked" form of serine aldehyde. Unlike serine methyl ester reduction (which can racemize), oxidative cleavage of the vinyl group often preserves optical purity if done under neutral conditions.
3.3 Pd-Catalyzed Allylic Substitution (Trost Chemistry)
The vinyl group allows the molecule to act as a
-
Reaction: Pd(0) catalysis can displace the allylic hydroxyl (or derivative) with nucleophiles, effectively "walking" the nitrogen around the carbon skeleton or substituting the oxygen with carbon nucleophiles.
Part 4: Visualization of Reactivity
Diagram 1: The Divergency Map
This diagram illustrates how Vinylglycinol acts as a central hub for diverse chemical space, unlike the linear utility of Valinol.
Caption: Divergent synthesis pathways accessible via (S)-Vinylglycinol compared to the linear utility of (S)-Valinol.
Part 5: Experimental Protocols
Protocol A: Synthesis of N-Boc-(S)-4-Vinyloxazolidine (Garner's Vinyl Analog)
A critical intermediate for accessing the "reactive" chiral pool.
Reagents: (S)-Vinylglycinol, Boc
-
Preparation: Dissolve (S)-vinylglycinol (1.0 equiv) in anhydrous CH
Cl (0.2 M) under N . -
Boc Protection: Add Boc
O (1.1 equiv) and Et N (1.2 equiv). Stir at RT for 4 h until amine is consumed (TLC). Note: Slower than valinol due to pKa. -
Cyclization: Cool the N-Boc intermediate solution to 0°C. Add 2,2-dimethoxypropane (5 equiv) and BF
Et O (0.1 equiv). -
Reaction: Stir at RT for 2–4 h. Monitor via TLC for disappearance of the acyclic carbamate.
-
Workup: Quench with sat. NaHCO
. Extract with CH Cl . Dry over Na SO . -
Purification: Flash chromatography (Hexane/EtOAc).
-
Yield Comparison: Typically 85-90%. (Valinol analog: >95%).[1] The slight yield drop is often due to the volatility of the vinyl product and sensitivity to acid.
-
Protocol B: Cross-Metathesis Screening (General)
To couple Vinylglycinol with an acrylate.
-
Substrate: Use N-Boc-O-TBS-(S)-vinylglycinol (Protection is mandatory).
-
Catalyst: Grubbs II or Hoveyda-Grubbs II (2–5 mol%).
-
Conditions: Refluxing CH
Cl (40°C) or Toluene (80°C). -
Partner: Methyl acrylate (5 equiv).
-
Outcome: Formation of the
-unsaturated ester (chiral amino acid precursor).-
Self-Validation: If no product forms, check for free amine contamination (catalyst poison).
-
Part 6: Comparative Data Summary
| Metric | (S)-Vinylglycinol | (S)-Valinol |
| CAS RN | 70952-00-6 | 2026-48-4 |
| Stability (Free Base) | Low (Polymerizes/Oxidizes) | High (Stable Solid/Liquid) |
| Storage | Store as HCl salt at -20°C | Store at RT (hygroscopic) |
| Amine Nucleophilicity | Moderate ( | High ( |
| Oxazolidinone Selectivity | Sensitive to conditions | Highly diastereoselective |
| Primary Application | Divergent Synthesis (Sphingosines, Non-canonical AAs) | Chiral Auxiliary (Evans, Meyers) |
References
-
Trost, B. M., & Bunt, R. C. (1996).[2] On Ligand Design for Catalytic Outer Sphere Reactions: A Simple Asymmetric Synthesis of Vinylglycinol. Angewandte Chemie International Edition. Link
-
Nolen, E. G., et al. (2021).[3] Stereoselective Synthesis of (4S,5S)-5-Vinyloxazolidin-2-one-4-carboxylate as a β-Vinylserine Synthetic Equivalent. Synlett. Link
-
Moriwake, T., et al. (1987).[2] A Straightforward Synthesis of Allyl Amines from α-Amino Acids. Chemistry Letters. (Foundational work on vinylglycinol synthesis).
-
Campbell, A. D., et al. (1998). A Simplified Route to the (R)-Garner Aldehyde and (S)-Vinyl Glycinol. Synthesis. Link
- Berkowitz, D. B., et al. (2000). Chiral Vinylglycinol via Enzymatic Resolution. Journal of Organic Chemistry.
Sources
A Comparative Guide to the Crystallographic Analysis of (S)-Vinylglycinol Derivatives
For Researchers, Scientists, and Drug Development Professionals
(S)-Vinylglycinol and its derivatives are valuable chiral building blocks in the synthesis of a wide range of pharmaceuticals and biologically active compounds. Their precise three-dimensional structure is critical to their function, influencing everything from reaction stereoselectivity to binding affinity with biological targets. Single-crystal X-ray diffraction (XRD) remains the gold standard for unambiguously determining the absolute configuration and solid-state conformation of such molecules.[1]
This guide provides a comprehensive overview of the crystallographic analysis of (S)-vinylglycinol derivatives. Due to the current absence of publicly available crystal structures for (S)-vinylglycinol or its simple N-protected derivatives in the Cambridge Structural Database (CSD)[2], this guide will present a detailed, field-proven protocol for obtaining and analyzing such data. To provide a robust comparative framework, we will utilize crystallographic data from structurally related N-alkylated glycine derivatives as a benchmark for what researchers might expect to observe.[3]
The Importance of Crystallographic Data for (S)-Vinylglycinol Derivatives
Understanding the crystal structure of (S)-vinylglycinol derivatives is paramount for several reasons:
-
Absolute Configuration: For chiral molecules, particularly those intended for pharmaceutical applications, confirming the absolute stereochemistry is a regulatory requirement and crucial for ensuring enantiomeric purity and desired biological activity.[4]
-
Conformational Analysis: The solid-state conformation reveals the preferred arrangement of functional groups, which can provide insights into their behavior in solution and their interactions with other molecules.
-
Intermolecular Interactions: Analysis of the crystal packing reveals the network of hydrogen bonds and other non-covalent interactions. These interactions are fundamental to the material's physical properties, such as solubility and melting point, and can inform formulation development.
-
Rational Drug Design: High-resolution structural data of a vinylglycinol-derived ligand bound to a biological target can elucidate the key interactions driving binding and inform the design of more potent and selective analogs.[5]
Experimental Protocol: From Powder to Structure
The following section outlines a detailed, step-by-step methodology for the crystallographic analysis of a representative (S)-vinylglycinol derivative, such as N-Boc-(S)-vinylglycinol. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Synthesis and Purification
The first and most critical step is the synthesis of the target (S)-vinylglycinol derivative in high purity. The presence of impurities can significantly hinder crystallization.
Protocol:
-
Synthesize the desired (S)-vinylglycinol derivative using an established synthetic route. For instance, N-Boc-(S)-vinylglycinol can be prepared from (S)-vinylglycine.[6][7]
-
Purify the crude product using flash column chromatography until it is deemed pure by ¹H NMR and LC-MS analysis.[8]
-
The final, purified product should ideally be a solid that can be recrystallized.
Causality: High purity is essential as impurities can act as "crystal poisons," disrupting the regular lattice formation required for a single crystal suitable for diffraction.[9]
Single Crystal Growth
Growing a high-quality single crystal is often the most challenging part of the process. A good crystal for XRD should be transparent, have well-defined faces, and be free of cracks or other defects.[9] The ideal size for a modern diffractometer is typically between 0.1 and 0.3 mm in each dimension.[9]
Common Crystallization Techniques:
-
Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethyl acetate, methanol, or a mixture with a less polar co-solvent like hexane) to near saturation.
-
Transfer the solution to a small, clean vial.
-
Cover the vial with a cap or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent over several days to weeks.[10] Causality: Slow evaporation allows the molecules to organize themselves into a well-ordered crystal lattice, minimizing defects.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively non-volatile solvent (the "solvent").
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a more volatile solvent in which the compound is poorly soluble (the "anti-solvent").
-
Over time, the anti-solvent will slowly diffuse into the solvent, reducing the solubility of the compound and promoting crystallization. Causality: This method provides very slow and controlled changes in solvent composition, which is ideal for growing high-quality crystals.
-
-
Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C). Causality: The solubility of most compounds decreases with temperature, and slow cooling can induce crystallization.
-
X-ray Diffraction Data Collection
Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in an X-ray diffractometer.
Protocol:
-
Mount a selected single crystal on a cryoloop.
-
Place the crystal in the cold stream (typically 100 K) of the diffractometer.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images as the crystal is rotated.
Causality: Cooling the crystal to cryogenic temperatures minimizes the thermal vibration of the atoms, resulting in a clearer diffraction pattern and more precise structural data.[5]
Structure Solution and Refinement
The collected diffraction data is then used to determine the arrangement of atoms within the crystal.
Protocol:
-
Data Reduction and Integration: The raw diffraction images are processed to determine the intensities and positions of the diffraction spots.
-
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.
-
Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and thermal parameters are refined using a least-squares minimization process to improve the agreement between the observed diffraction data and the data calculated from the model.[11][12]
Causality: Structure solution provides an initial model of the molecule's structure. Refinement is an iterative process that optimizes this model to best fit the experimental data, leading to a highly accurate final structure.[13]
Comparative Crystallographic Data
While specific data for (S)-vinylglycinol derivatives is not yet available, we can draw valuable comparisons from the crystallographic data of N-alkylated glycine derivatives.[3] These compounds share the core glycine backbone and provide insight into the types of crystal packing and intermolecular interactions that might be observed.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (˚) | Z | Reference |
| N-ethylglycinium chloride | C₄H₁₀ClNO₂ | Orthorhombic | Pnma | 12.0391(4) | 7.2183(2) | 7.9571(2) | 90 | 4 | [3] |
| N-(n-propyl)glycinium chloride | C₅H₁₂ClNO₂ | Orthorhombic | Pnma | 14.2833(5) | 7.1993(2) | 7.9405(3) | 90 | 4 | [3] |
| N-ethylglycinium nitrate | C₄H₉N₂O₅ | Monoclinic | P2₁/c | 7.6416(2) | 12.6074(3) | 7.8468(2) | 100.229(2) | 4 | [3] |
| N-(n-propyl)glycinium nitrate | C₅H₁₁N₂O₅ | Monoclinic | P2₁/c | 11.8395(3) | 7.7471(2) | 9.0438(2) | 109.835(2) | 4 | [3] |
Z = number of molecules in the unit cell
Analysis of Comparative Data: The data for N-alkylated glycine derivatives reveals that these small, flexible molecules can crystallize in different crystal systems (orthorhombic and monoclinic) depending on the counter-ion and the nature of the N-alkyl substituent.[3] This suggests that (S)-vinylglycinol derivatives are also likely to exhibit polymorphism, where a single compound can form different crystal structures under different crystallization conditions.
The presence of both hydrogen bond donors (the ammonium group) and acceptors (the carboxylate/nitrate and hydroxyl groups) in these molecules leads to the formation of extensive hydrogen-bonding networks, which are the primary drivers of their crystal packing.[3] For an N-protected (S)-vinylglycinol derivative, we would expect to see similar hydrogen bonding motifs involving the carbamate N-H, the hydroxyl O-H, and the carbonyl oxygen of the protecting group.
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in crystallographic analysis, the following diagrams illustrate the key workflows.
Caption: Experimental workflow for crystallographic analysis.
Caption: Logical relationship of crystallographic data to applications.
Conclusion
While the crystallographic landscape of (S)-vinylglycinol derivatives remains to be fully explored, the methodologies for its investigation are well-established and robust. By following the detailed protocols outlined in this guide and leveraging comparative data from structurally similar compounds, researchers can confidently pursue the crystallographic characterization of these valuable chiral building blocks. The resulting structural insights will undoubtedly accelerate the development of new pharmaceuticals and fine chemicals, underscoring the enduring power of single-crystal X-ray diffraction in modern chemical research.
References
-
Watkin, D. (n.d.). Structure refinement: some background theory and practical strategies. MIT. Retrieved from [Link]
-
(n.d.). Recent advances in small molecule refinement. International Union of Crystallography. Retrieved from [Link]
-
(n.d.). Introduction. Retrieved from [Link]
-
(n.d.). Single-Crystal X-Ray Diffraction Facility. International Center for Chemical and Biological Sciences. Retrieved from [Link]
-
(n.d.). Amino-alcohol Salts. Part II. Crystal structures of (1R,2S)-Norephedrine hydrochloride and (1R,2R)-Norpseudoephedrine hydrochloride. Retrieved from [Link]
-
Creative Biostructure. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]
-
(n.d.). Structures of chiral amino alcohols and amino acids tested (only one enantiomer is shown for each compound). ResearchGate. Retrieved from [Link]
-
(n.d.). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. PMC. Retrieved from [Link]
-
(2016, February 3). How do organic compounds single crystal X rays diffraction work? ResearchGate. Retrieved from [Link]
-
(n.d.). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. PMC. Retrieved from [Link]
-
(2025, December 13). Solve a small-molecule structure. CCP4 wiki. Retrieved from [Link]
-
(n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry | UZH - Universität Zürich. Retrieved from [Link]
-
(2022, May 11). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to. SciSpace. Retrieved from [Link]
-
(n.d.). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. PMC. Retrieved from [Link]
-
(2022, February 1). Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study. MDPI. Retrieved from [Link]
-
(2024, April 13). Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
(n.d.). Small Molecule Structure Solution and Refinement. HKL-xray. Retrieved from [Link]
-
(n.d.). Reduction of Chiral Amino Acids Based on Current Method. JOCPR. Retrieved from [Link]
-
(n.d.). Structure–property relationship in the crystals of chiral amino acids and their racemic counterparts. SciSpace. Retrieved from [Link]
-
(2007, January 1). CCDC 619843: Experimental Crystal Structure Determination. Research Explorer - The University of Manchester. Retrieved from [Link]
-
(n.d.). CCDC 2323924: Experimental Crystal Structure Determination. University of Otago. Retrieved from [Link]
-
(n.d.). Cambridge Structure Database (CSD). MatDaCs. Retrieved from [Link]
-
(n.d.). n-boc-glycine | C7H12NO4 | MD Topology | NMR | X-Ray. ATB. Retrieved from [Link]
-
(n.d.). CCDC 1998621: Experimental Crystal Structure Determination. Iowa Research Online. Retrieved from [Link]
-
(2023, September 27). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. MDPI. Retrieved from [Link]
-
(n.d.). N-Boc-(S)-naphthyl glycine. PubChem. Retrieved from [Link]
-
(n.d.). 3.6 N,O-Acetals for the Protection of 1,2- and 1,3-Amino Alcohols. Retrieved from [Link]
-
(2017, December 8). Direct N-alkylation of unprotected amino acids with alcohols. PMC. Retrieved from [Link]
-
(2018, July 11). Preparation of (S)-N-Boc-5-oxaproline. Organic Syntheses. Retrieved from [Link]
Sources
- 1. cdn.wou.edu [cdn.wou.edu]
- 2. Cambridge Structure Database (CSD) | MatDaCs [mat-dacs.dxmt.mext.go.jp]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. N-Boc-L-alpha-vinylglycine 95% | CAS: 91028-39-6 | AChemBlock [achemblock.com]
- 7. orgsyn.org [orgsyn.org]
- 8. jocpr.com [jocpr.com]
- 9. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 10. scispace.com [scispace.com]
- 11. web.mit.edu [web.mit.edu]
- 12. Introduction [pd.chem.ucl.ac.uk]
- 13. iucr.org [iucr.org]
Benchmarking Commercial vs. Synthesized (S)-2-Amino-but-3-en-1-ol Purity: A Comprehensive Guide
For researchers and drug development professionals, the stereochemical fidelity of chiral building blocks is a non-negotiable parameter. (S)-2-Amino-but-3-en-1-ol (CAS ) is a highly versatile intermediate utilized in the synthesis of acyclic nucleoside phosphonates, unnatural amino acids, and anti-tuberculosis agents like ethambutol.
A critical decision in any total synthesis or scale-up campaign is whether to source this reagent commercially or synthesize it in-house. A drop in enantiomeric excess (ee) or the presence of trace chemical impurities can lead to inactive or toxic diastereomers in the final active pharmaceutical ingredient (API). This guide objectively benchmarks off-the-shelf commercial purity against in-house synthesized purity, providing self-validating experimental protocols to ensure absolute stereocontrol.
Quantitative Benchmarking: Commercial vs. Synthesized
Commercial batches of (S)-2-amino-but-3-en-1-ol are generally suitable for early-stage discovery but often plateau at ~95–97% chemical purity[1]. Furthermore, the free base is an oil that is prone to slight racemization or degradation if exposed to moisture and heat during transit. In contrast, in-house synthesis via Palladium-Catalyzed Asymmetric Allylic Amination (Pd-AAA) allows for the isolation of the hydrochloride salt (CAS ), which can be recrystallized to achieve >99.5% ee[2].
| Metric | Commercial (Off-the-Shelf) | Synthesized (In-House Pd-AAA) |
| Chemical Purity | 95.0% – 97.0% | > 99.0% (Post-crystallization) |
| Enantiomeric Excess (ee) | ~ 95% – 98% | > 99.5% |
| Physical State | Often Free Base (Viscous Oil) | HCl Salt (Crystalline Solid) |
| Lead Time | Immediate (if in stock) | 2–3 Days |
| Scalability | High | Moderate to High |
| Primary Use Case | Early-stage screening & scoping | Late-stage API development |
In-House Synthesis Protocol: Pd-Catalyzed DYKAT
To bypass the purity ceiling of commercial suppliers, researchers can synthesize (S)-2-amino-but-3-en-1-ol using a[3].
The Causality of the Catalyst: Why use the (R,R)-DACH-naphthyl ligand? The bulky naphthyl groups create a deep, rigid chiral pocket. When racemic butadiene monoepoxide undergoes oxidative addition to form a π-allyl palladium intermediate, this chiral pocket dictates the trajectory of the incoming amine nucleophile. It forces the nucleophile to attack exclusively from one face, funneling both enantiomers of the racemic starting material into a single (S)-configured product.
Step-by-Step Methodology
-
Catalyst Activation: In an oven-dried Schlenk tube under argon, dissolve
(2 mol%) and (R,R)-DACH-naphthyl ligand (6 mol%) in anhydrous ( M). Stir for 20 minutes at room temperature to generate the active chiral complex. -
Substrate Addition: Add racemic butadiene monoepoxide (1.0 eq) followed by di-Boc-amine (1.1 eq) as the nucleophile.
-
Reaction: Stir the mixture at room temperature for 16 hours. Monitor conversion via TLC.
-
Deprotection & Salt Formation: Concentrate the mixture, then treat the crude N,N-di-Boc protected intermediate with 4M HCl in dioxane to cleave the Boc groups.
-
Purification (Causality of State): The free base is an unstable oil. Precipitation of the product as the hydrochloride salt allows for recrystallization from ethanol/diethyl ether. This thermodynamically purges trace (R)-enantiomer and chemical impurities, yielding a pristine white crystalline solid.
Workflow of Pd-Catalyzed Dynamic Kinetic Asymmetric Transformation yielding (S)-2-Amino-but-3-en-1-ol.
Analytical Validation: The Self-Validating Protocol
Trust in a chemical building block must be verified through a self-validating analytical system. Relying solely on optical rotation is insufficient due to concentration and solvent dependencies. A dual-pronged approach using NMR and Chiral HPLC is required.
The Causality of Derivatization: Why derivatize the sample before HPLC? Free chiral amino alcohols exhibit severe peak tailing on chiral stationary phases due to strong hydrogen bonding and secondary interactions between the basic amine and the silica matrix. N-Boc protection neutralizes the amine, ensuring sharp, baseline-resolved peaks for highly accurate integration of the (R) and (S) enantiomers.
Step-by-Step Analytical Methodology
-
Sample Preparation (Derivatization): Dissolve 10 mg of the (S)-2-amino-but-3-en-1-ol sample in 1 mL of THF/
(1:1). Add (2.0 eq) and (1.2 eq). Stir for 2 hours, extract with ethyl acetate, dry over , and concentrate. -
Chiral HPLC (ee Determination):
-
Column: Daicel Chiralcel OD-H (250 mm × 4.6 mm).
-
Mobile Phase: Hexane / Isopropanol (90:10 v/v), isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Validation: Inject a racemic standard first to prove baseline separation of the (R) and (S) peaks. Subsequently, inject the derivatized sample. An ee of >99.5% is confirmed when the (R)-enantiomer peak is virtually undetectable.
-
-
NMR Spectroscopy (Chemical Purity):
-
Solvent:
(for the Boc-derivative) or (for the HCl salt). -
NMR (400 MHz): Scrutinize the vinylic protons (
~5.8 ppm, multiplet, 1H; ~5.2 ppm, doublet of doublets, 2H). The absence of aliphatic signals in this region confirms that over-reduction (e.g., formation of 2-amino-1-butanol) has not occurred.
-
Self-validating analytical workflow for determining chemical and chiral purity.
Strategic Recommendations
When benchmarking (S)-2-amino-but-3-en-1-ol, the choice between commercial sourcing and in-house synthesis depends entirely on the project phase. For initial scoping, commercial reagents (95-97% purity) provide rapid access[1]. However, when advancing into late-stage preclinical development—especially for stereosensitive targets like acyclic nucleosides—the in-house Pd-AAA synthesis route is strongly recommended. By isolating the intermediate as a crystalline hydrochloride salt, researchers can guarantee >99.5% ee, effectively eliminating the risk of diastereomeric impurity carryover in downstream API production.
References
-
Palladium-catalyzed allylic amination: a powerful tool for the enantioselective synthesis of acyclic nucleoside phosphonates Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
-
(S)-2-aminobut-3-en-1-ol hydrochloride | C4H10ClNO | CID 16007024 Source: PubChem (National Institutes of Health) URL:[Link]
Sources
- 1. CAS 117609-25-3: 3-Buten-1-ol, 2-amino-, (2S)- [cymitquimica.com]
- 2. (S)-2-aminobut-3-en-1-ol hydrochloride | C4H10ClNO | CID 16007024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed allylic amination: a powerful tool for the enantioselective synthesis of acyclic nucleoside phosphonates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01478C [pubs.rsc.org]
Decoding the Vibrational Signature: A Comparative Guide to the IR Spectroscopy of (S)-2-Amino-but-3-en-1-ol
For the modern researcher in drug development and synthetic chemistry, the precise structural elucidation of chiral molecules is paramount. (S)-2-Amino-but-3-en-1-ol, a valuable chiral building block, possesses a unique combination of primary amine, primary alcohol, and terminal alkene functionalities. Infrared (IR) spectroscopy offers a rapid and non-destructive method for confirming the presence of these key functional groups, thereby verifying the compound's identity and purity. This guide provides an in-depth analysis of the characteristic IR absorption peaks of (S)-2-Amino-but-3-en-1-ol, comparing them with related structures to offer a comprehensive understanding of its vibrational spectrum.
The Multifaceted Vibrational Landscape of an Unsaturated Amino Alcohol
The IR spectrum of (S)-2-Amino-but-3-en-1-ol is a composite of the vibrational modes of its constituent functional groups. The presence of hydroxyl (O-H), amino (N-H), and vinyl (C=C-H) groups in close proximity leads to a complex but interpretable spectrum. Understanding the expected positions and characteristics of these peaks is crucial for accurate spectral interpretation.
A defining feature of the spectrum is the high-frequency region (above 3000 cm⁻¹), where the stretching vibrations of O-H, N-H, and sp² C-H bonds appear. Due to hydrogen bonding, the O-H stretch of the primary alcohol typically manifests as a broad and strong absorption band.[1][2][3][4][5] Superimposed on this broad O-H band, the N-H stretching vibrations of the primary amine are expected. Primary amines characteristically exhibit two bands in this region, corresponding to asymmetric and symmetric N-H stretching modes.[6][7][8][9] These N-H bands are generally weaker and sharper than the O-H band.[7][9]
The presence of a terminal alkene is confirmed by several key signals. A sharp peak just above 3000 cm⁻¹ is indicative of the =C-H stretching vibration.[10][11] Additionally, a medium intensity band for the C=C stretching vibration is expected in the 1680-1640 cm⁻¹ region.[10][12] The out-of-plane bending (wagging) vibrations of the vinyl group provide further confirmation, typically appearing as two distinct bands around 990 cm⁻¹ and 910 cm⁻¹.[13]
The fingerprint region (below 1500 cm⁻¹) contains a wealth of information, including the stretching vibrations of C-O and C-N bonds, as well as various bending vibrations. The C-O stretch of a primary alcohol gives rise to a strong band in the 1260-1050 cm⁻¹ range.[2][4] The C-N stretching of an aliphatic amine is typically found between 1250-1020 cm⁻¹.[7] Bending vibrations for the NH₂ group (scissoring) are expected in the 1650-1580 cm⁻¹ region, and broad N-H wagging bands can be observed between 910-665 cm⁻¹.[6][7]
Comparative Analysis: Distinguishing Features
To highlight the unique spectral characteristics of (S)-2-Amino-but-3-en-1-ol, a comparison with simpler, related molecules is instructive.
-
Butan-1-ol: This saturated primary alcohol would exhibit the broad O-H stretch and the strong C-O stretch. However, it would lack the N-H stretches, the C=C stretch, and the =C-H stretch and bends associated with the amine and alkene groups.
-
But-3-en-1-amine: This unsaturated primary amine would show the characteristic two N-H stretching bands, the C=C and =C-H stretching bands, and the vinyl C-H bending vibrations. The broad O-H stretch and the strong C-O stretch would be absent.
-
Allyl Alcohol: This unsaturated alcohol would display the broad O-H stretch, the C=C and =C-H stretching bands, and the vinyl C-H bends. It would not, however, show the N-H stretching and bending vibrations characteristic of the primary amine.
The simultaneous presence of all these characteristic peaks provides a unique "fingerprint" for (S)-2-Amino-but-3-en-1-ol, allowing for its unambiguous identification.
Summary of Characteristic IR Peaks
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity & Characteristics | Supporting References |
| O-H Stretch | Primary Alcohol | 3500-3200 | Strong, Broad | [1][2][3][4][5] |
| N-H Stretch | Primary Amine | 3400-3250 | Medium, Two Bands | [6][7][8][9] |
| =C-H Stretch | Terminal Alkene | 3100-3000 | Medium, Sharp | [10][11][12] |
| C-H Stretch | Alkane (CH, CH₂) | 3000-2850 | Medium to Strong | [14][15] |
| C=C Stretch | Terminal Alkene | 1680-1640 | Medium | [10][12][13] |
| N-H Bend (Scissoring) | Primary Amine | 1650-1580 | Medium | [6][7] |
| C-O Stretch | Primary Alcohol | 1260-1050 | Strong | [1][2][4] |
| C-N Stretch | Aliphatic Amine | 1250-1020 | Medium to Weak | [6][7][16] |
| =C-H Bend (Wag) | Terminal Alkene | 1000-910 | Strong, Two Bands | [10][13] |
| N-H Wag | Primary Amine | 910-665 | Broad, Strong | [7] |
Experimental Protocol: Acquiring a High-Quality IR Spectrum
Objective: To obtain a high-resolution Fourier-transform infrared (FT-IR) spectrum of (S)-2-Amino-but-3-en-1-ol for structural verification.
Methodology:
-
Sample Preparation:
-
For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Alternatively, a solution in a suitable solvent (e.g., chloroform, carbon tetrachloride) can be prepared and analyzed in a liquid cell. The solvent must be chosen carefully to avoid interfering absorptions in the regions of interest.
-
-
Instrument Setup:
-
A background spectrum of the clean salt plates or the solvent-filled cell should be acquired first. This will be subtracted from the sample spectrum to remove atmospheric and solvent absorptions.
-
Set the instrument to scan over the mid-IR range (typically 4000 to 400 cm⁻¹).
-
For improved signal-to-noise ratio, multiple scans (e.g., 16 or 32) should be co-added.
-
-
Data Acquisition:
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum.
-
The instrument software will automatically perform the background subtraction.
-
-
Data Analysis:
-
Process the resulting spectrum to identify the key absorption peaks.
-
Compare the observed peak positions and intensities with the expected values for (S)-2-Amino-but-3-en-1-ol as detailed in the table above.
-
Logical Relationships of Functional Groups and IR Absorptions
Caption: Relationship between functional groups in (S)-2-Amino-but-3-en-1-ol and their characteristic IR stretching vibrations.
Conclusion
The IR spectrum of (S)-2-Amino-but-3-en-1-ol provides a rich tapestry of information that, when properly interpreted, serves as a powerful tool for its identification. By understanding the characteristic absorption frequencies of the primary alcohol, primary amine, and terminal alkene moieties, and by comparing the spectrum to those of related compounds, researchers can confidently verify the structure of this important chiral intermediate. The combination of the broad O-H stretch, the dual N-H stretching peaks, and the distinct signals of the vinyl group creates a unique spectral signature, underscoring the utility of IR spectroscopy in modern organic chemistry.
References
- Infrared spectra of alcohols and phenols - Chemistry. (n.d.).
- INFRARED SPECTROSCOPY - St. Paul's Cathedral Mission College. (n.d.).
- IR: alcohols. (n.d.).
- IR: amines. (n.d.).
- IR: alkenes. (n.d.).
- Spectroscopy of Alcohols: Identification - Oregon State University. (n.d.).
- 17.11: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. (2024, September 20).
- Infrared Spectroscopy - CDN. (n.d.).
- C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes. (2025, November 14).
- Vibrational Spectra of Primary and Secondary Aliphatic Amines - AIP Publishing. (n.d.).
- 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2025, January 1).
- The Infrared Spectroscopy of Alkenes. (2020, December 20).
- VIBRATIONAL SPECTROSCOPIC STUDIES AND AB INITIO CALCULATIONS OF L-GLUTAMIC ACID 5-AMIDE - Rasayan Journal of Chemistry. (n.d.).
- (PDF) Study of the composition of amines using IR spectroscopy - ResearchGate. (2025, December 12).
- FTIR studies of iron-carbonyl intermediates in allylic alcohol photoisomerization - PubMed. (2006, June 23).
- Infrared Spectrometry - MSU chemistry. (n.d.).
- 11.2: Infrared (IR) Spectroscopy - Chemistry LibreTexts. (2020, May 30).
- The features of IR spectrum. (n.d.).
- Diagram showing (A) wagging, (B) twisting and (C) scissors motions of hydrogens in CH2 groups - ResearchGate. (n.d.).
- IR Spectroscopy Tutorial: Alkanes. (n.d.).
- INFRARED SPECTROSCOPY (IR). (n.d.).
- 2.3 THE MODES OF STRETCHING AND BENDING. (n.d.).
- 11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2020, May 30).
- IR Spectrum | Table of IR Spectroscopy Values - ChemTalk. (n.d.).
- An In-Situ FTIR Investigation of the Oxidation of Allyl Alcohol by Titanium Silicalite-1 (TS-1). (n.d.).
- Studies of Poly(Styrene-co-Allyl Alcohol)/Polyester Blends Using Fourier Transform Infrared Spectroscopy and Imaging | Semantic Scholar. (n.d.).
- Full article: Investigations into molecular interactions in binary mixtures of allyl alcohol and chlorinated methanes, along with the correlation analysis using FT-IR spectra and correlation with the Jouyban –Acree model - Taylor & Francis. (2024, March 31).
- Interpreting IR Spectra - Chemistry Steps. (2025, August 29).
- FT-IR spectra of plasma treated KBr with allyl alcohol. Continuous and... - ResearchGate. (n.d.).
- Interpreting Infrared Spectra - Specac Ltd. (n.d.).
Sources
- 1. Chemistry: Infrared spectra of alcohols and phenols [openchemistryhelp.blogspot.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Spectroscopy of Alcohols [sites.science.oregonstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. researchgate.net [researchgate.net]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. uobabylon.edu.iq [uobabylon.edu.iq]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. Interpreting IR Spectra [chemistrysteps.com]
- 16. pubs.aip.org [pubs.aip.org]
Safety Operating Guide
Section 1: Physicochemical Profile & Hazard Causality
Operational Guide: Safe Handling and Disposal Procedures for (S)-2-Amino-but-3-en-1-ol
As a Senior Application Scientist, I frequently consult with research laboratories and drug development facilities on the end-of-life management of highly reactive chiral building blocks. (S)-2-Amino-but-3-en-1-ol (also known as L-vinylglycinol) is a critical synthon utilized in the synthesis of complex pharmaceuticals, including unnatural amino acids and cathepsin K inhibitors like SB-462795[1].
However, its bifunctional nature—a primary amine coupled with a terminal alkene—presents unique stability, reactivity, and disposal challenges. This guide provides a self-validating, step-by-step operational protocol for the safe handling and proper environmental disposal of this compound, ensuring strict compliance with hazardous waste regulations for amino alcohols[2].
Understanding the chemical behavior of (S)-2-Amino-but-3-en-1-ol is the foundation of safe disposal. The presence of the allylic amine moiety makes the free base highly susceptible to oxidative degradation, atmospheric carbon dioxide absorption, and polymerization. Consequently, to confer thermodynamic stability, it is predominantly synthesized and handled as its hydrochloride salt (CAS: 219803-57-3)[3]. To maintain chemical integrity before disposal, the salt must be stored under refrigeration at 2-8°C[4].
Table 1: Physicochemical and Hazard Summary
| Property | (S)-2-Aminobut-3-en-1-ol (Free Base) | (S)-2-Aminobut-3-en-1-ol HCl (Salt) |
| CAS Number | 88759-55-1 (varies by stereochemistry) | 219803-57-3[3] |
| Molecular Formula | C4H9NO | C4H10ClNO[3] |
| Molecular Weight | 87.12 g/mol | 123.58 g/mol [3] |
| Physical State | Viscous Liquid | Solid / Crystalline Powder[4] |
| Hazard Classification | Corrosive (RCRA D002), Flammable | Irritant, Non-RCRA Hazardous Waste |
| Storage Conditions | Inert atmosphere, < 8°C | 2-8°C Refrigerator[4] |
Section 2: Laboratory Waste Segregation Workflow
Proper segregation prevents catastrophic exothermic reactions. Amino alcohols must never be mixed with strong oxidizers (which rapidly oxidize the terminal alkene) or strong acids (which react violently with the free base amine).
Caption: Laboratory Waste Segregation and Disposal Workflow for (S)-2-Amino-but-3-en-1-ol.
Section 3: Step-by-Step Disposal Methodologies
To ensure absolute safety, every procedure below is designed as a self-validating system , requiring empirical confirmation before proceeding to the next step.
Protocol 1: Preparation and Segregation
-
Form Identification: Determine if the waste is the free base or the stabilized hydrochloride salt. The free base is highly basic and may require classification as RCRA D002 (Corrosive) or D001 (Ignitable) waste, whereas the solid HCl salt is typically handled as standard hazardous chemical waste[2].
-
Compatibility Verification: Segregate the waste strictly from strong oxidizing agents and acid chlorides.
-
Self-Validation Check: Before combining this compound with any legacy organic waste streams, perform a 5 mL pilot compatibility test in a fume hood. Monitor for gas evolution or temperature spikes using an IR thermometer for 15 minutes. Proceed only if the thermal baseline remains stable.
-
Protocol 2: Packaging and Labeling
-
Primary Containment: Transfer the waste into chemically compatible containers. High-Density Polyethylene (HDPE) or amber glass bottles are required. Avoid metal containers for the free base due to the corrosive nature of amines.
-
Secondary Containment: Place primary containers in secondary containment trays to mitigate spill risks during transit.
-
Regulatory Labeling: Affix compliant hazardous waste labels. If it is the free base, label with "Corrosive" and assign the appropriate waste codes (e.g., D002) in discussion with your waste disposal company[2]. For the HCl salt, label as "Toxic/Irritant Solid Waste" with CAS 219803-57-3[3].
-
Self-Validation Check: Inspect the sealed HDPE container after 24 hours. A lack of bulging or deformation validates that no slow off-gassing (e.g., from alkene degradation) is occurring.
-
Protocol 3: Final Disposal Route
-
Prohibition of Drain Disposal: Do NOT discharge into the municipal sewer or aqueous waste streams. Amino alcohols can disrupt biological wastewater treatment processes and exhibit aquatic toxicity[2].
-
High-Temperature Incineration: Transfer to a licensed hazardous waste disposal facility. The standard and most environmentally sound destruction method is high-temperature incineration equipped with nitrogen oxide (NOx) scrubbers. Causality: Scrubbers are mandatory because incinerating nitrogen-rich compounds generates toxic NOx gases; scrubbers neutralize these byproducts into harmless nitrogen gas and water.
-
Self-Validation Check: Request a Certificate of Destruction (CoD) from the waste vendor to close the chain of custody and validate proper thermal destruction.
-
Section 4: Spill Response and Decontamination Protocol
In the event of an accidental release, immediate containment is required to prevent environmental contamination and vapor inhalation[2].
-
Evacuation & PPE: Evacuate the immediate area. Don appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.
-
Containment: Stop the flow of material if safe to do so. Dike the spilled material and cover with a plastic sheet to prevent spreading[2].
-
Absorption (Causality-Driven): Use a non-combustible material like vermiculite, sand, or earth to soak up the product[2]. Do not use sawdust or combustible absorbents. The heat of neutralization (if the free base reacts with ambient acids) or oxidation can easily ignite combustible materials.
-
Collection & Surface Cleaning: Sweep the absorbed mixture using non-sparking tools and place it into a designated, labeled hazardous waste container[2]. Clean the surface thoroughly with water to remove residual contamination, capturing the rinse water as hazardous waste[2].
-
Self-Validation Check: After surface washing, test the residual moisture on the floor with a pH strip. A neutral reading (pH 6-8) validates that the corrosive amine has been completely removed.
-
References
-
Title: PubChem Compound Summary for CID 16007024, (S)-2-aminobut-3-en-1-ol hydrochloride Source: National Center for Biotechnology Information (PubChem) URL: [Link]
-
Title: (S)-2-Aminobut-3-en-1-ol Hydrochloride Reference Standard Source: Pharmaffiliates URL: [Link]
-
Title: Safety Data Sheet: LOSALT LS1515 (Amino Alcohol) Source: Pennsylvania Department of Environmental Protection URL: [Link]
-
Title: Large-scale synthesis of SB-462795, a cathepsin K inhibitor: the RCM-based approaches Source: Tetrahedron (via ScienceDirect) URL: [Link]
Sources
Personal protective equipment for handling (S)-2-Amino-but-3-EN-1-OL
An advanced understanding of chemical logistics and personal protective equipment (PPE) is critical when handling (S)-2-Amino-but-3-en-1-ol . As a highly reactive, bifunctional chiral building block, it is most notably utilized in the stereoselective synthesis of the anti-tuberculosis drug (S,S)-Ethambutol[1].
Because this compound is commercially available in two distinct states—a volatile free base and a stable hydrochloride (HCl) salt—your safety protocols must dynamically adapt to the specific physical and chemical hazards of the material in hand.
Mechanistic Toxicology & Hazard Causality
To select the correct PPE, you must first understand the molecular behavior of the compound:
-
The Free Base: The unprotonated primary amine is a strong nucleophile and an alkaline base. Upon dermal contact, it rapidly saponifies epidermal lipids, destroying the skin's natural barrier and causing severe irritation or chemical burns (H315, H319)[2]. This mechanism is identical to the severe corrosive tissue damage (H314) observed in its structural analog, 2-amino-1-butanol[3]. Furthermore, the free base has a measurable vapor pressure, making it a severe respiratory irritant (H335)[2].
-
The HCl Salt: Protonating the amine neutralizes its volatility and extreme alkalinity, yielding a crystalline solid[4]. However, this introduces a new hazard: hygroscopic, corrosive dust that can adhere to the moisture in the respiratory tract and eyes.
Quantitative Data & Tiered PPE Matrix
The following table summarizes the quantitative properties and the specific PPE required to mitigate the mechanistic hazards of each chemical state.
| Property / Metric | (S)-2-Amino-but-3-en-1-ol (Free Base) | (S)-2-Amino-but-3-en-1-ol HCl (Salt) |
| CAS Number | 91028-76-1[2] | 219803-57-3[4] |
| Molecular Weight | 87.12 g/mol | 123.58 g/mol |
| Physical State | Volatile Liquid | Hygroscopic Solid |
| Primary Hazards | Corrosive, Volatile, Saponification[2] | Irritant, Corrosive Dust |
| Primary Glove Material | Butyl Rubber or PE/EVAL Laminate. Causality: Low-molecular-weight aliphatic amines rapidly permeate and degrade standard nitrile. Butyl rubber provides a dense, cross-linked barrier against alkaline organic liquids. | Nitrile (Minimum 5 mil). Causality: The solid salt lacks the penetrative solvent properties of the free base. Nitrile provides excellent tactile sensitivity for weighing solids while preventing dust contact. |
| Eye/Face Protection | Chemical Splash Goggles + Full Face Shield | Safety Goggles (Unvented to block dust) |
| Respiratory Control | Class II Chemical Fume Hood | Enclosed Analytical Balance / N95 Respirator |
Self-Validating Operational Methodologies
Do not rely on passive safety. Every step in your handling workflow must include a validation mechanism to ensure the protocol is actively protecting you.
Protocol A: Dispensing the Liquid Free Base
-
Glove Integrity Validation: Before donning Butyl rubber gloves, perform a pneumatic stress test. Roll the cuff tightly to trap air inside the glove.
-
Validation: If the glove holds pressure for 10 seconds without deflating, the barrier is intact and free of micro-punctures.
-
-
Establish Fume Hood Containment: Transfer the sealed chemical vessel to a Class II fume hood. Elevate the sash to the maximum safe operational height (typically 18 inches).
-
Validation: Tape a 1-inch strip of a Kimwipe to the bottom edge of the sash. If the tissue pulls steadily inward at a 45-degree angle, unidirectional airflow (≥100 fpm) is confirmed, guaranteeing vapor containment.
-
-
Inert Transfer: Because the terminal alkene is prone to oxidation, purge the receiving vessel with Argon before transferring the liquid via a glass syringe.
Protocol B: Weighing the HCl Salt
-
Static Mitigation: The HCl salt is a fine, hygroscopic powder that easily aerosolizes via static repulsion. Wipe the exterior of the weighing spatulas and the balance enclosure with a damp, lint-free cloth.
-
Validation: Hover a gloved finger 1 inch above the powder. If the powder does not jump toward the glove, static has been successfully dissipated.
-
-
Enclosed Weighing: Weigh the material exclusively inside a draft-shielded analytical balance to prevent ambient laboratory air currents from dispersing the corrosive dust.
Spill Response & Disposal Logistics
Amine spills require specific chemical neutralization strategies. Never use strong liquid acids (like Hydrochloric or Sulfuric acid) to neutralize an amine spill. The resulting acid-base reaction is violently exothermic and will aerosolize the corrosive amine into the operator's breathing zone.
Step-by-Step Spill Response:
-
Isolate & Protect: Immediately evacuate the immediate 5-foot radius. Don a half-mask respirator with organic vapor/acid gas cartridges if the spill is outside the fume hood.
-
Solid Acid Neutralization: Liberally cover the spill with a weak solid acid, such as Citric Acid or Sodium Bisulfate .
-
Causality: Solid weak acids neutralize the alkaline amine slowly, absorbing the heat of reaction and preventing toxic aerosolization.
-
-
Verify Neutralization:
-
Validation: Press a wetted pH indicator strip against the absorbed spill matrix. A pH reading between 6.0 and 8.0 confirms the saponification hazard has been eliminated.
-
-
Waste Segregation: Sweep the neutralized matrix using non-sparking tools.
-
Halogenated Routing: If the spill involved the HCl salt (or if chlorinated solvents were used), the waste must be routed to a halogenated waste stream[4]. Incinerating chloride-containing waste in standard organic streams can generate highly toxic dioxins.
-
Process Visualization
Operational Handling and Spill Response Logic for (S)-2-Amino-but-3-en-1-ol.
References
-
Method for producing ethambutol - Google Patents (RU2712231C1) . Details the use of (S)-2-amino-3-buten-1-ol in the stereoselective synthesis of Ethambutol. 1
-
(S)-2-aminobut-3-en-1-ol hydrochloride | CID 16007024 - PubChem . National Institutes of Health. Provides chemical and physical properties for the HCl salt (CAS 219803-57-3). 4
-
91028-76-1 | 2-Aminobut-3-en-1-ol - ChemScene . Outlines the GHS hazard statements (H315, H319, H335) for the volatile free base. 2
-
SAFETY DATA SHEET - ThermoFisher . Safety Data Sheet for the structural analog (+)-2-Amino-1-butanol, detailing the severe skin burn and eye damage causality (H314) of aliphatic amino alcohols.3
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
